molecular formula C14H15Br2NO2 B164906 Bromoxynil heptanoate CAS No. 56634-95-8

Bromoxynil heptanoate

Cat. No.: B164906
CAS No.: 56634-95-8
M. Wt: 389.08 g/mol
InChI Key: BHZWBQPHPLFZSV-UHFFFAOYSA-N
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Description

Bromoxynil heptanoate (CAS Number 56634-95-8) is a fully characterized chemical compound supplied as a high-purity reference standard for research and analytical purposes . It is an ester derivative of the herbicide bromoxynil (phenol) and acts as a propesticide, which is readily converted to the active agent bromoxynil in vivo via esterase activity . This compound is primarily used in analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of agrochemical research . As a herbicide, this compound belongs to the hydroxybenzonitrile class and functions as a selective contact herbicide with some systemic activity . Its primary biochemical mode of action is the inhibition of photosynthesis by targeting the D1 protein of the photosystem II complex in susceptible plants . It is used for the post-emergence control of annual broadleaved weeds, such as ragweed, smartweed, and wild mustard, in crops including cereals, corn, and sorghum . Researchers value this compound for its defined physicochemical properties. It has a low aqueous solubility (0.16 mg/L at 20°C) and a high log P of 5.7 , indicating high lipophilicity. The compound has a melting point of 44.1°C and decomposes before boiling . These properties make it a critical standard for ensuring accuracy and traceability in the analysis of herbicide residues and environmental fate. This product is intended for research use only in laboratory settings and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dibromo-4-cyanophenyl) heptanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15Br2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZWBQPHPLFZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8032592
Record name Bromoxynil heptanoate
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Molecular Weight

389.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56634-95-8
Record name Bromoxynil heptanoate
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Record name Bromoxynil heptanoate [ISO]
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Record name Bromoxynil heptanoate
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Record name 2,6-dibromo-4-cyanophenyl heptanoate
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Record name BROMOXYNIL HEPTANOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Bromoxynil Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (B128292) heptanoate (B1214049) is a selective, post-emergence herbicide used to control annual broadleaf weeds.[1] It belongs to the hydroxybenzonitrile class of herbicides. This technical guide provides a comprehensive overview of the chemical and physical properties of bromoxynil heptanoate, detailed experimental protocols for their determination, and insights into its mode of action and relevant signaling pathways.

Chemical and Physical Properties

The chemical and physical properties of this compound and its parent compound, bromoxynil, are summarized in the tables below. These properties are crucial for understanding its environmental fate, transport, and biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2,6-dibromo-4-cyanophenyl heptanoate[2]
CAS Number 56634-95-8[2]
Molecular Formula C₁₄H₁₅Br₂NO₂[2]
Molecular Weight 389.08 g/mol [2]
Appearance Brown crystalline solid[1]
Melting Point 38-44 °C[3]
Boiling Point Decomposes before boiling[4]
Density 1.59 g/cm³ (predicted)[3]
Water Solubility 0.08 mg/L (at pH 7, 20 °C)[5]
Vapor Pressure 1.9 x 10⁻¹ mPa (at 25 °C)[4]
LogP (Octanol-Water Partition Coefficient) 5.2[2]

Table 2: Chemical and Physical Properties of Bromoxynil

PropertyValueReference(s)
IUPAC Name 3,5-dibromo-4-hydroxybenzonitrile[5]
CAS Number 1689-84-5[5]
Molecular Formula C₇H₃Br₂NO[5]
Molecular Weight 276.91 g/mol [5]
Appearance Colorless solid[5]
Melting Point 194-195 °C[5]
Boiling Point Sublimes at 135 °C (0.15 mmHg)[5]
Water Solubility 130 mg/L (at 25 °C)[5]
pKa 3.86[5]
LogP (Octanol-Water Partition Coefficient) 2.70[5]

Experimental Protocols

The determination of the physicochemical properties of chemicals like this compound is guided by standardized protocols to ensure consistency and reliability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[6]

1. Melting Point/Melting Range (OECD Guideline 102)

This guideline describes various methods for determining the melting point of a substance.[7][8][9][10] For a crystalline solid like this compound, the capillary method is commonly employed.

  • Principle: A small amount of the finely powdered substance is packed into a capillary tube, which is then heated in a controlled manner in a liquid bath or a metal block. The temperatures at which melting begins and is complete are recorded as the melting range.

  • Apparatus: Melting point apparatus (liquid bath or metal block), capillary tubes, thermometer.

  • Procedure:

    • A small amount of the dry substance is introduced into a capillary tube, sealed at one end, to a height of about 3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate, and the temperature is observed.

    • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded.

2. Boiling Point (OECD Guideline 103)

While this compound decomposes before boiling, this guideline outlines methods for determining the boiling point of liquid substances.[11][12][13][14]

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Methods include ebulliometry, dynamic methods, and distillation methods.

  • Apparatus: Ebulliometer or distillation apparatus, thermometer, pressure sensor.

  • Procedure (Dynamic Method):

    • The substance is heated, and the vapor is allowed to equilibrate with the liquid phase.

    • The temperature and pressure of the system are measured simultaneously.

    • The boiling point at a given pressure is the temperature at which the vapor-liquid equilibrium is established.

3. Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for those with higher solubility.[15][16][17][18][19] For this compound, with its low water solubility, the column elution method is appropriate.

  • Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the water solubility.

  • Apparatus: Chromatography column, pump, fraction collector, analytical instrument (e.g., HPLC-UV).

  • Procedure:

    • An inert support material is coated with the test substance.

    • The coated material is packed into a column.

    • Water is pumped through the column at a constant, low flow rate.

    • Fractions of the eluate are collected and analyzed for the concentration of the test substance.

    • The analysis is continued until the concentration of the substance in the eluate is constant. This constant concentration is taken as the water solubility.

4. Vapor Pressure (OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance, including the dynamic method, static method, and effusion methods.[3][20][21][22][23]

  • Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

  • Apparatus: Varies depending on the method (e.g., isoteniscope for the static method, Knudsen effusion apparatus for the effusion method).

  • Procedure (Static Method):

    • The substance is placed in a container connected to a pressure-measuring device.

    • The system is evacuated and thermostated at the desired temperature.

    • The pressure of the vapor in equilibrium with the substance is measured.

5. Partition Coefficient (n-octanol/water) (OECD Guidelines 107 and 117)

The octanol-water partition coefficient (LogP or Kow) is a measure of a chemical's lipophilicity. It can be determined by the shake-flask method (OECD 107) or the HPLC method (OECD 117).[24][25][26]

  • Principle (Shake-Flask Method): The test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the substance between the two phases. After separation of the phases, the concentration of the substance in each phase is determined.

  • Apparatus: Separatory funnel, shaker, analytical instrument (e.g., GC or HPLC).

  • Procedure:

    • A solution of the test substance is prepared in either n-octanol or water.

    • The solution is placed in a separatory funnel with the other solvent.

    • The funnel is shaken until equilibrium is reached.

    • The two phases are separated, and the concentration of the test substance in each phase is determined analytically.

    • The partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Synthesis and Degradation Pathways

Synthesis of this compound

This compound is synthesized by the esterification of bromoxynil with heptanoyl chloride.[27][28] This process involves the reaction of the hydroxyl group of bromoxynil with the acid chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_of_Bromoxynil_Heptanoate cluster_reactants Reactants cluster_products Products Bromoxynil Bromoxynil BromoxynilHeptanoate This compound Bromoxynil->BromoxynilHeptanoate + Heptanoyl Chloride HeptanoylChloride Heptanoyl Chloride HeptanoylChloride->BromoxynilHeptanoate Base Base (e.g., Pyridine) Base->BromoxynilHeptanoate Catalyst HCl HCl

Synthesis of this compound.

Hydrolysis of this compound

In the environment and in biological systems, this compound is readily hydrolyzed to its active form, bromoxynil.[1][5] This hydrolysis is pH-dependent, occurring more rapidly under alkaline conditions.[29]

Hydrolysis_of_Bromoxynil_Heptanoate cluster_reactant Reactant cluster_products Products BromoxynilHeptanoate This compound Bromoxynil Bromoxynil BromoxynilHeptanoate->Bromoxynil + H₂O (Hydrolysis) HeptanoicAcid Heptanoic Acid Water Water (H₂O)

Hydrolysis of this compound.

Mode of Action and Signaling Pathways

Inhibition of Photosynthesis in Plants

The primary mode of action of bromoxynil as a herbicide is the inhibition of photosynthesis.[30][31][32] Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[33] Bromoxynil binds to the D1 protein of the PSII complex, blocking electron flow and ultimately leading to the production of reactive oxygen species, which cause cellular damage and plant death.[34]

Photosystem_II_Inhibition Light Light Energy PSII Photosystem II (PSII) Light->PSII ElectronTransport Electron Transport Chain PSII->ElectronTransport Electron Flow ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Bromoxynil Bromoxynil Bromoxynil->PSII Inhibits

Inhibition of Photosystem II by Bromoxynil.

Toxicity in Mammalian Systems: Involvement of the NF-κB Signaling Pathway

While the primary target of bromoxynil is in plants, studies have shown that it can induce toxicity in mammalian systems. One of the key signaling pathways implicated in bromoxynil-induced toxicity is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation, immunity, and cell survival.

Bromoxynil has been shown to activate the NF-κB pathway, potentially through the Toll-like receptor 4 (TLR4) and its downstream adapter protein MyD88. This activation leads to a cascade of events that result in the transcription of pro-inflammatory genes.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus DNA DNA NFkB_nuc->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Initiates Transcription Bromoxynil Bromoxynil Bromoxynil->TLR4 Activates

References

An In-depth Technical Guide to the Synthesis and Purification of Bromoxynil Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (B128292) heptanoate (B1214049) is a selective post-emergence herbicide used to control annual broadleaf weeds in various agricultural settings. Its efficacy stems from the inhibition of photosynthesis in target plants. The synthesis of this compound involves a two-step process: the bromination of 4-cyanophenol to produce the key intermediate, 2,6-dibromo-4-cyanophenol (bromoxynil), followed by the esterification of this intermediate with heptanoyl chloride or heptanoic acid. This technical guide provides a comprehensive overview of the synthesis and purification methods for bromoxynil heptanoate, including detailed experimental protocols, quantitative data, and process visualizations.

Synthesis of this compound: A Two-Stage Process

The industrial production of this compound is primarily achieved through a sequential reaction involving bromination and esterification.

Stage 1: Synthesis of 2,6-Dibromo-4-cyanophenol (Bromoxynil)

The initial step is the selective bromination of 4-cyanophenol at the ortho positions to the hydroxyl group. This electrophilic aromatic substitution reaction yields the intermediate, 2,6-dibromo-4-cyanophenol, which is the active herbicidal component, bromoxynil.[1][2]

Stage 2: Esterification to this compound

The second stage involves the esterification of the hydroxyl group of 2,6-dibromo-4-cyanophenol with a heptanoyl group. This is typically achieved by reacting the intermediate with heptanoic acid or, more commonly, its more reactive derivative, heptanoyl chloride.[3][4] The reaction is generally carried out in the presence of a base catalyst, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride byproduct when heptanoyl chloride is used.[4]

Alternatively, phase-transfer catalysis (PTC) presents a green and efficient methodology for this esterification. In a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it reacts with the heptanoyl chloride.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dibromo-4-cyanophenol

This protocol is adapted from a patented method for the synthesis of 2,6-dibromo-4-cyanophenol.[8]

Materials:

  • 4-hydroxybenzonitrile (4-cyanophenol)

  • Sodium persulfate (Na₂S₂O₈)

  • Potassium bromide (KBr)

  • 50% Methanol in water (v/v)

  • Round-bottomed flask (100 mL)

  • Magnetic stirrer

  • UV lamp

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a 100 mL round-bottomed flask, combine 4.0 g (0.034 mol) of 4-hydroxybenzonitrile, 9.0 g (0.037 mol) of sodium persulfate, and 10.1 g (0.085 mol) of potassium bromide.

  • Add 40 mL of a 50% methanol-water solution to the flask.

  • Stir the mixture at room temperature.

  • Irradiate the reaction mixture with a UV lamp for 8 hours.

  • Upon completion of the reaction, as monitored by a suitable technique (e.g., TLC or HPLC), extinguish the UV lamp.

  • Filter the reaction mixture to collect the solid product.

  • Wash the filter cake with cold water.

  • Dry the product in an oven to obtain 2,6-dibromo-4-cyanophenol as a white solid.

Protocol 2: Synthesis of this compound via Esterification

This protocol is a generalized procedure based on the known reactivity of phenols with acyl chlorides in the presence of a base catalyst.[4]

Materials:

  • 2,6-dibromo-4-cyanophenol

  • Heptanoyl chloride

  • Pyridine (or triethylamine)

  • Anhydrous dichloromethane (B109758) (or another suitable aprotic solvent)

  • Round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a dry round-bottomed flask under an inert atmosphere, dissolve 2,6-dibromo-4-cyanophenol in anhydrous dichloromethane.

  • Add a stoichiometric equivalent of pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add a stoichiometric equivalent of heptanoyl chloride dropwise from a dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification Methods

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and catalyst residues.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[7] The crude this compound can be dissolved in a minimal amount of a suitable hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while impurities remain in the mother liquor. Potential solvent systems for recrystallization include heptane/ethyl acetate, methanol/water, or acetone/water mixtures.[9]

Column Chromatography

For a higher degree of purity or for separating mixtures with similar polarities, column chromatography is an effective method.[10] A solution of the crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity. The polarity of the eluent is gradually increased to separate the desired product from impurities.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 2,6-Dibromo-4-cyanophenol

ParameterValueReference
Starting Material4-hydroxybenzonitrile[8]
Brominating AgentKBr/Na₂S₂O₈[8]
Solvent50% Methanol/Water[8]
Reaction Time8 hours[8]
Yield94%[8]
Purity (HPLC)98%[8]

Table 2: Analytical Methods for Purity Determination of this compound

Analytical MethodColumnMobile Phase/Carrier GasDetectionReference
HPLCC18 Reverse PhaseAcetonitrile/WaterUV[11][12]
GC-FID--Flame Ionization

Mandatory Visualizations

Synthesis_Pathway 4-Cyanophenol 4-Cyanophenol 2,6-Dibromo-4-cyanophenol 2,6-Dibromo-4-cyanophenol 4-Cyanophenol->2,6-Dibromo-4-cyanophenol Bromination (KBr, Na2S2O8, UV) This compound This compound 2,6-Dibromo-4-cyanophenol->this compound Esterification (Heptanoyl Chloride, Pyridine) Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Column Chromatography Column Chromatography Crude this compound->Column Chromatography Purity Assessment (GC/HPLC) Purity Assessment (GC/HPLC) Recrystallization->Purity Assessment (GC/HPLC) Column Chromatography->Purity Assessment (GC/HPLC)

References

The Degradation of Bromoxynil Heptanoate in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of bromoxynil (B128292) heptanoate (B1214049) in the soil environment. The information presented is intended for researchers, scientists, and professionals involved in drug development and environmental fate studies. This document details the chemical transformations, intermediate metabolites, and the ultimate fate of this herbicide, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Introduction

Bromoxynil heptanoate is a post-emergence herbicide used for the control of broadleaf weeds. Its environmental fate, particularly its degradation in soil, is a critical aspect of its ecological risk assessment. Upon application to soil, this compound undergoes a series of transformations primarily mediated by soil microorganisms. Understanding this degradation pathway is essential for predicting its persistence, potential for groundwater contamination, and overall environmental impact.

The Core Degradation Pathway

The degradation of this compound in soil is a multi-step process that begins with the rapid hydrolysis of the heptanoate ester to its herbicidally active form, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). This initial transformation is primarily an abiotic process, though microbial esterases can also contribute. Following this, the degradation of bromoxynil is predominantly a microbial process.

The primary aerobic degradation pathway for bromoxynil involves the following key steps:

  • Hydrolysis of the Nitrile Group: The nitrile group (-CN) of the bromoxynil molecule is hydrolyzed by microbial nitrile hydratase or nitrilase enzymes. This results in the formation of 3,5-dibromo-4-hydroxybenzamide (B1230806) .

  • Further Hydrolysis to a Carboxylic Acid: The amide group of 3,5-dibromo-4-hydroxybenzamide is subsequently hydrolyzed to a carboxylic acid group, yielding 3,5-dibromo-4-hydroxybenzoic acid . This is a major and frequently detected metabolite in soil studies.[1]

  • Reductive Dehalogenation: Under anaerobic conditions, microorganisms can remove bromine atoms from the aromatic ring in a process called reductive dehalogenation.[2]

  • Hydroxylation and Ring Cleavage: Further degradation can proceed through hydroxylation of the aromatic ring, which can lead to the formation of intermediates like 2,6-dibromohydroquinone. This step is crucial for the subsequent cleavage of the aromatic ring.

  • Mineralization: Ultimately, the aromatic ring is cleaved, and the carbon from the bromoxynil molecule is mineralized to carbon dioxide (CO2).[3]

It is important to note that bromoxynil and its metabolites can also become incorporated into the soil organic matter as non-extractable residues, also known as bound residues.[3][4]

Degradation Pathway Diagram

Bromoxynil_Degradation Bromoxynil_Heptanoate This compound Bromoxynil Bromoxynil Bromoxynil_Heptanoate->Bromoxynil Hydrolysis Metabolite1 3,5-dibromo-4- hydroxybenzamide Bromoxynil->Metabolite1 Nitrile Hydratase/ Nitrilase Metabolite2 3,5-dibromo-4- hydroxybenzoic acid Metabolite1->Metabolite2 Amidase Intermediates Further Intermediates (e.g., 2,6-dibromohydroquinone) Metabolite2->Intermediates Hydroxylation/ Reductive Dehalogenation Mineralization CO2 + H2O + Non-extractable Residues Intermediates->Mineralization Ring Cleavage

Core degradation pathway of this compound in soil.

Quantitative Data on Degradation

The rate of this compound and bromoxynil degradation in soil is influenced by a variety of factors, including soil type, organic matter content, pH, temperature, and the composition and activity of the microbial population. The persistence of these compounds is often reported as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

CompoundSoil TypeDT50 (days)ConditionsReference(s)
This compoundNot specifiedModerately stablepH > 9 promotes hydrolysis[1]
Bromoxynil Octanoate (B1194180)Soil2.2 - 4.2Field conditions[5]
BromoxynilSandy Soil~10Not specified[6]
BromoxynilClay Soil~1425°C[6]
BromoxynilSilt Loam< 1Laboratory, non-autoclaved[4][7]
BromoxynilAgricultural Soil4.12Field conditions[7][8][9]
BromoxynilNot specified6.4 (1st app.) to 4.9 (3rd app.)10 mg/kg application[10][11][12]
BromoxynilNot specified7 (1st app.) to 28 (3rd app.)50 mg/kg application[10][11]

Note: Bromoxynil octanoate data is often used as a surrogate for this compound due to their similar environmental fate.[8][13]

Mineralization: Studies using 14C-labeled bromoxynil have shown significant mineralization to 14CO2. For instance, up to 42% of applied [14C]bromoxynil was mineralized within 60 days in one study.[3] Another study reported cumulative mineralization of 38.5% in a Dundee silt loam.[4]

Experimental Protocols

The study of this compound degradation in soil typically involves laboratory microcosm experiments that simulate environmental conditions. The OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a standardized framework for such studies.[14][15]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Soil Collection and Characterization Preparation Soil Sieving, Moisture Adjustment, and Acclimation Start->Preparation Application Application of This compound (often 14C-labeled) Preparation->Application Incubation Incubation in Microcosms (Controlled Temperature & Moisture) Application->Incubation Sampling Periodic Sampling of Soil and Trapping of Volatiles (CO2) Incubation->Sampling Extraction Solvent Extraction of Soil Samples Sampling->Extraction LSC Liquid Scintillation Counting (Quantification of 14C) Sampling->LSC CO2 Traps Analysis Analysis by HPLC/GC (Quantification of Parent and Metabolites) Extraction->Analysis Data Data Analysis: DT50 Calculation, Metabolite Kinetics, Mass Balance Analysis->Data LSC->Data End End: Reporting Data->End

Typical experimental workflow for a soil degradation study.
Key Methodologies

1. Soil Microcosm Setup:

  • Soil Collection and Preparation: Collect fresh soil from a relevant agricultural region with no recent history of bromoxynil application. Sieve the soil (e.g., to <2 mm) to ensure homogeneity and remove large debris.

  • Moisture Content: Adjust the soil moisture to a specific level, typically between 40% and 60% of its maximum water-holding capacity, and maintain it throughout the experiment.

  • Acclimation: Pre-incubate the prepared soil for a period (e.g., 7-14 days) at the study temperature to allow the microbial community to stabilize.

  • Application of Test Substance: Apply a solution of this compound (often radiolabeled with 14C for mass balance studies) to the soil samples. The application rate should be representative of typical agricultural use.

  • Incubation: Place the treated soil samples in incubation vessels (microcosms) and incubate in the dark at a constant temperature (e.g., 20-25°C). For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the system with an inert gas like nitrogen. Include traps for volatile organic compounds and CO2 (e.g., potassium hydroxide (B78521) solution).[15]

2. Sampling and Extraction:

  • Sampling Intervals: Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Extract the soil samples with an appropriate organic solvent or solvent mixture. A common extraction solvent for bromoxynil and its metabolites is acetonitrile (B52724), often acidified.[16] The extraction is typically performed by shaking or sonication.

  • Cleanup: The resulting extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before analysis.

3. Analytical Determination:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (MS/MS) is the most common analytical technique for the separation and quantification of bromoxynil and its polar metabolites.[7][10][16]

    • Mobile Phase: A typical mobile phase consists of a gradient mixture of acetonitrile and water, often with the addition of an acid like formic acid to improve peak shape.

    • Column: A C18 reversed-phase column is commonly used.

  • Gas Chromatography (GC): GC with an electron capture detector (ECD) or a mass spectrometer (MS) can also be used, particularly for the analysis of the less polar bromoxynil esters after a derivatization step.[5]

  • Liquid Scintillation Counting (LSC): In studies using 14C-labeled this compound, LSC is used to quantify the total radioactivity in soil extracts, non-extractable residues (after combustion), and CO2 traps to establish a mass balance.

Conclusion

The degradation of this compound in soil is a relatively rapid process, initiated by the hydrolysis to bromoxynil, which is then further degraded by soil microorganisms through a series of steps including nitrile group hydrolysis, dehalogenation, and eventual ring cleavage, leading to mineralization. The rate of this degradation is dependent on various soil and environmental factors. The experimental protocols outlined in this guide, based on established methodologies and guidelines, provide a robust framework for conducting reliable environmental fate studies of this herbicide. A thorough understanding of these processes is crucial for ensuring the safe and sustainable use of bromoxynil-based herbicides in agriculture.

References

Hydrolysis Kinetics and Byproducts of Bromoxynil Heptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics and byproducts of bromoxynil (B128292) heptanoate (B1214049), a widely used herbicide. Understanding the rate and pathway of its degradation in aqueous environments is crucial for assessing its environmental fate, persistence, and potential toxicological implications. This document synthesizes available data on its hydrolysis, details relevant experimental methodologies, and visualizes the degradation process.

Introduction to Bromoxynil Heptanoate

This compound (C₁₄H₁₅Br₂NO₂) is the heptanoic acid ester of bromoxynil. It belongs to the benzonitrile (B105546) class of herbicides and acts by inhibiting photosynthesis in susceptible plant species.[1] In environmental and biological systems, the ester form is not the primary active molecule. Instead, its herbicidal activity is realized after the hydrolysis of the ester bond, which releases the active ingredient, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). Therefore, the kinetics of this hydrolysis reaction are of primary interest.

Due to their chemical and physical similarities, data pertaining to the environmental fate of bromoxynil octanoate (B1194180) is often considered relevant and applicable to this compound.[2][3][4]

Hydrolysis Kinetics

The hydrolysis of this compound is an abiotic process that is significantly influenced by the pH of the aqueous solution. The reaction involves the cleavage of the ester linkage, yielding bromoxynil phenol (B47542) and heptanoic acid.

pH Dependence

The hydrolysis of bromoxynil esters is markedly faster under alkaline conditions.[2][3][4][5] This base-catalyzed hydrolysis proceeds more rapidly at higher pH values. Conversely, the ester is more stable in acidic and neutral environments.

Quantitative Hydrolysis Data

Quantitative kinetic data for this compound is often extrapolated from studies on the chemically similar bromoxynil octanoate. The hydrolysis half-life (t₁₂) of bromoxynil octanoate, and by extension this compound, has been reported to range from 1.7 to 34.1 days depending on the pH.[2][3][4]

The hydrolysis reaction generally follows first-order kinetics, where the rate of degradation is proportional to the concentration of the ester. The first-order rate constant (k) can be calculated from the half-life using the following equation:

k = 0.693 / t₁₂

The table below summarizes the available hydrolysis data for bromoxynil octanoate, which serves as a reliable proxy for this compound.

pHHalf-life (t₁₂) (days)Calculated First-Order Rate Constant (k) (day⁻¹)Condition
534.10.020Sterile water
711 - 11.50.063 - 0.060Sterile water
91.7 - 1.90.408 - 0.365Sterile water

Data sourced from PubChem CID 15533 and Canadian Water Quality Guidelines.[5][6]

Hydrolysis Byproducts

The primary and immediate byproduct of this compound hydrolysis is the herbicidally active bromoxynil phenol (3,5-dibromo-4-hydroxybenzonitrile).[7] The other initial byproduct is heptanoic acid .

Further Degradation of Bromoxynil

Bromoxynil itself is subject to further degradation in the environment through various processes, including microbial degradation and photolysis.[5] Under anaerobic conditions, bromoxynil can undergo reductive debromination to form 4-cyanophenol, which can be further transformed into phenol and ultimately degraded to carbon dioxide. In the presence of certain microorganisms, bromoxynil can also be degraded to 3,5-dibromo-4-hydroxybenzoate.

Experimental Protocols

The study of this compound hydrolysis typically follows standardized guidelines for chemical testing to ensure data reliability and comparability.

OECD Guideline 111: Hydrolysis as a Function of pH

A detailed experimental protocol for determining the rate of hydrolysis can be based on the OECD Test Guideline 111.[8][9][10][11]

Objective: To determine the rate of abiotic hydrolysis of this compound in sterile aqueous buffered solutions at various pH values and to identify the resulting hydrolysis products.

Materials:

  • This compound (analytical standard)

  • Sterile aqueous buffer solutions (e.g., citrate, phosphate (B84403), borate) at pH 4, 7, and 9.

  • Sterile, sealed glass vessels (e.g., ampoules or screw-cap tubes).

  • Constant temperature chamber or water bath.

  • Analytical instrumentation (HPLC or GC-MS).

  • Reagents for quenching the reaction (if necessary) and for extraction.

Procedure:

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable water-miscible solvent. Aliquots of the stock solution are added to the sterile buffer solutions to achieve a known initial concentration (typically in the µg/L to mg/L range).

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

  • Sampling: At predetermined time intervals, replicate vessels for each pH are removed for analysis.

  • Sample Analysis: The concentration of this compound and its primary byproduct, bromoxynil, are quantified using a validated analytical method.

  • Data Analysis: The concentration of this compound is plotted against time for each pH. The first-order rate constant (k) and the half-life (t₁₂) are calculated from the degradation curve.

Analytical Methodology

The quantification of this compound and bromoxynil in aqueous samples is typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates the compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate buffer).[12][13]

  • Detection: A UV detector is commonly used, with detection wavelengths typically set around 230-240 nm.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile compounds based on their boiling points and interactions with a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides both quantification and structural information.

  • Sample Preparation: Often requires a liquid-liquid extraction of the analytes from the aqueous matrix into an organic solvent, followed by concentration.

  • Injection: A splitless injection mode is typically used for trace analysis.[14][15]

  • Ionization: Electron ionization (EI) is a common ionization technique.[14][15]

Visualizations

Hydrolysis Pathway of this compound

Hydrolysis_Pathway BromoxynilHeptanoate This compound Bromoxynil Bromoxynil (Phenol) BromoxynilHeptanoate->Bromoxynil Hydrolysis (pH dependent) HeptanoicAcid Heptanoic Acid FurtherDegradation Further Degradation Products Bromoxynil->FurtherDegradation Microbial Degradation, Photolysis

Caption: Hydrolysis pathway of this compound.

Experimental Workflow for Hydrolysis Kinetics Study

Experimental_Workflow A Preparation of Sterile Buffer Solutions (pH 4, 7, 9) B Spiking with This compound A->B C Incubation in Dark at Constant Temperature B->C D Sampling at Predetermined Intervals C->D E Extraction and Analysis (HPLC or GC-MS) D->E F Data Analysis: - Degradation Curve - Rate Constant (k) - Half-life (t1/2) E->F

Caption: Workflow for a hydrolysis kinetics study.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Bromoxynil (B128292) Heptanoate (B1214049) in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of bromoxynil heptanoate, a selective post-emergence herbicide, in various organic solvents. The data and methodologies presented are intended to support research, development, and formulation activities.

Introduction to this compound

This compound is the heptanoate ester of bromoxynil.[1] It belongs to the hydroxybenzonitrile class of herbicides and functions by inhibiting photosynthesis in susceptible plant species.[2][3] Understanding its solubility in organic solvents is crucial for developing stable and effective formulations, as well as for predicting its environmental fate and behavior. This compound is a brown crystalline solid, and its esters, including the octanoate (B1194180) form, are readily hydrolyzed to bromoxynil under alkaline conditions.[2][4]

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents has been determined and is summarized in the table below. This data is essential for selecting appropriate solvents for formulation, extraction, and analytical procedures.

Organic SolventTemperature (°C)SolubilityReference
Acetone201113 g/L[5]
AcetoneNot Specified106.4 g/100 mL[4]
Dichloromethane20851 g/L[5]
DichloromethaneNot Specified111.1 g/100 mL[4]
Toluene20838 g/L[5]
TolueneNot Specified800 g/L[6]
Ethyl Acetate20811,000 mg/L[7]
Ethyl AcetateNot Specified102.7 g/100 mL[4]
Ethyl AcetateNot Specified800 g/L[6]
n-Heptane20562 g/L[5]
n-Heptane20562,000 mg/L[7]
Methanol20553 g/L[5]
Methanol20553,000 mg/L[7]
MethanolNot Specified52.4 g/100 mL[4]
MethanolNot Specified500 g/L[6]
HexaneNot Specified77.5 g/100 mL[4]
1-OctanolNot Specified33.8 g/100 mL[4]

Experimental Protocol for Solubility Determination

While specific experimental details for each cited value are not exhaustively available in the public domain, a general methodology for determining the solubility of a pesticide like this compound follows the principles of the shake-flask method, a common technique for measuring partition coefficients.[8]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (analytical standard)

  • Selected organic solvent (high purity)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Syringes and filters (e.g., 0.45 µm PTFE)

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a volumetric flask. This ensures that the solution reaches saturation.

  • Equilibration: The flask is sealed and placed in a constant temperature shaker bath. The solution is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. The temperature should be rigorously controlled.

  • Phase Separation: After equilibration, the solution is allowed to stand undisturbed in the temperature-controlled bath to allow the excess solid to settle. To ensure complete separation of the solid phase, the solution is then centrifuged at a high speed.

  • Sample Extraction: A clear aliquot of the supernatant is carefully withdrawn using a syringe. The sample is immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any remaining particulate matter.

  • Quantification: The concentration of this compound in the filtered aliquot is determined using a suitable analytical method, such as HPLC or GC. A calibration curve prepared with standards of known concentrations is used for accurate quantification.

  • Data Analysis: The determined concentration represents the solubility of this compound in the specific solvent at the tested temperature. The experiment is typically repeated multiple times to ensure reproducibility and the results are averaged.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of pesticide solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Bromoxynil Heptanoate to Solvent B Seal Flask A->B C Agitate in Constant Temperature Shaker Bath (e.g., 24-48h) B->C D Allow Excess Solid to Settle C->D E Centrifuge for Complete Separation D->E F Withdraw Supernatant E->F G Filter Aliquot (e.g., 0.45 µm) F->G H Quantify by HPLC or GC G->H I Calculate Solubility H->I

Caption: Workflow for determining the solubility of this compound.

References

Bromoxynil Heptanoate: A Technical Guide to its Environmental Fate and Mobility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (B128292) heptanoate (B1214049), a member of the hydroxybenzonitrile class of herbicides, is a selective, contact herbicide used for post-emergence control of annual broadleaf weeds. Its efficacy lies in its ability to inhibit photosynthesis in target plants.[1] Understanding the environmental fate and mobility of this compound is critical for assessing its potential ecological impact and ensuring its safe use. This technical guide provides an in-depth analysis of the environmental behavior of bromoxynil heptanoate, including its degradation pathways, mobility in soil and water, and key experimental protocols used for its assessment.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is characterized by its low water solubility and a higher affinity for organic solvents, which influences its partitioning in the environment.

PropertyValueReference
Chemical Name 4-Cyano-2,6-dibromophenyl heptanoate[2]
CAS Registry Number 56634-95-8[2]
Molecular Formula C₁₄H₁₅Br₂NO₂[2]
Molecular Weight 389.1 g/mol [2]
Water Solubility 0.04 mg/L (at pH 5)[1]
Vapor Pressure --
Log Kₒw (Octanol-Water Partition Coefficient) --

Environmental Fate

The fate of this compound in the environment is a complex interplay of various degradation and transport processes. A key characteristic of bromoxynil esters, including the heptanoate, is their rapid hydrolysis to the active ingredient, bromoxynil phenol.[3][4]

Degradation in Soil

Biodegradation: The primary route of dissipation for this compound in soil is microbial degradation. The ester is rapidly hydrolyzed to bromoxynil, which is then further degraded.[3] The half-life of bromoxynil in soil is relatively short, with reported values around 4.12 days.[3][4]

Metabolism: The degradation pathway in aerobic soil is similar for all bromoxynil esters. The initial step is the cleavage of the ester bond to form bromoxynil. Subsequently, the nitrile group of bromoxynil is hydrolyzed, leading to the formation of major metabolites such as 3,5-dibromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzamide.[3]

Soil_Degradation_Pathway Bromoxynil_Heptanoate This compound Bromoxynil Bromoxynil Bromoxynil_Heptanoate->Bromoxynil Hydrolysis Metabolite1 3,5-dibromo-4-hydroxybenzamide Bromoxynil->Metabolite1 Hydrolysis Metabolite2 3,5-dibromo-4-hydroxybenzoic acid Metabolite1->Metabolite2 Hydrolysis CO2 CO₂ Metabolite2->CO2 Mineralization

Soil Photolysis: While photolysis can contribute to the degradation of bromoxynil on the soil surface, it is generally considered a less significant pathway compared to microbial degradation, especially for incorporated residues.

ParameterSoil TypeValueReference
Bromoxynil Half-Life (DT₅₀) Generic Soil4.12 days[3][4]
Bromoxynil Dissipation Generic Soil91.25% over 21 days[3][4]
Degradation in Aquatic Systems

Hydrolysis: this compound is susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is pH-dependent, with faster degradation occurring at higher pH values. This abiotic process is a key step in the transformation of the ester to the more water-soluble bromoxynil phenol.[3][4]

pHHalf-life (DT₅₀) of Bromoxynil EstersReference
534.1 days[3][4]
711-11.5 days (octanoate)[5]
91.7-1.9 days (octanoate)[5]

Aqueous Photolysis: Photodegradation in water is an important dissipation pathway for bromoxynil and its esters. The photolysis half-life of bromoxynil octanoate (B1194180), a close analog of the heptanoate, has been reported to be between 4 and 5 hours.[5] A study on bromoxynil reported a direct photolysis quantum yield of 0.064 at 307 nm.[6]

CompoundParameterValueReference
Bromoxynil OctanoatePhotolysis Half-life (DT₅₀)4-5 hours[5]
BromoxynilQuantum Yield (Φ)0.064 ± 0.001 (at 307 nm)[6]

Mobility

The potential for a pesticide to move within the environment is a critical factor in assessing its risk to non-target areas, including groundwater and surface water bodies.

Soil Mobility and Leaching

The mobility of this compound in soil is influenced by its adsorption to soil particles. Studies have shown that bromoxynil itself has a low potential to leach to groundwater due to its rapid degradation and moderate adsorption to soil.[3][4] However, the initial ester form may have different mobility characteristics.

A batch equilibrium study using [¹⁴C]-bromoxynil heptanoate on five different European soils provided the following Freundlich adsorption coefficients (K_f) and organic carbon-normalized adsorption coefficients (K_foc).

Soil TypeK_f (L/kg)K_foc (L/kg)
Longwoods sandy loam3749960
Farditch silt loam--
Lockington clay loam--
Calke sandy loam--
South Witham clay loam118450003

Note: The study from which this data is derived was classified as "Unacceptable" for regulatory purposes due to the instability of the test substance and the absence of a desorption phase. However, it provides an indication of the adsorption potential.

Runoff

Surface runoff from treated agricultural fields is a potential route for the transport of this compound and its degradation products to adjacent aquatic environments.[3][4] The extent of runoff is dependent on factors such as rainfall intensity and duration, soil type, slope, and agricultural practices. While specific quantitative data for this compound runoff is limited, studies on bromoxynil indicate that the parent ester is rarely detected in runoff, suggesting rapid hydrolysis on the soil surface.[7]

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate and mobility of pesticides.

Hydrolysis: OECD Guideline 111

This guideline details a tiered approach to determine the rate of abiotic hydrolysis of a chemical as a function of pH.[8][9][10][11]

Hydrolysis_Workflow start Start: OECD 111 Hydrolysis Study tier1 Tier 1: Preliminary Test (5 days at 50°C, pH 4, 7, 9) start->tier1 decision1 <10% Hydrolysis? tier1->decision1 stable Considered Hydrolytically Stable decision1->stable Yes tier2 Tier 2: Kinetics of Unstable Substances (Determine rate constants at relevant pH and multiple temperatures) decision1->tier2 No end End of Study stable->end tier3 Tier 3: Identification of Hydrolysis Products (>10% of applied dose) tier2->tier3 tier3->end

Experimental Procedure (Tier 1):

  • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Add the test substance (e.g., this compound) to the buffer solutions at a concentration not exceeding half its solubility or 0.01 M.

  • Incubate the solutions in the dark at a constant temperature of 50 ± 0.5°C for 5 days.

  • Analyze the solutions at the beginning and end of the incubation period to determine the concentration of the test substance.

Aqueous Photolysis: OECD Guideline 316

This guideline outlines a tiered approach to assess the phototransformation of chemicals in water by direct photolysis.[12][13][14]

Photolysis_Workflow start Start: OECD 316 Photolysis Study tier1 Tier 1: Theoretical Screening (Estimate maximum photolysis rate) start->tier1 decision1 Loss ≥ 50% in 30 days? tier1->decision1 no_exp No further testing required decision1->no_exp No tier2 Tier 2: Experimental Study (Determine degradation rate and quantum yield) decision1->tier2 Yes end End of Study no_exp->end decision2 Loss ≥ 20%? tier2->decision2 identify_products Identify major transformation products decision2->identify_products Yes decision2->end No identify_products->end

Experimental Procedure (Tier 2):

  • Prepare a solution of the test substance in purified water.

  • Irradiate the solution with a light source that simulates natural sunlight (e.g., xenon arc lamp).

  • Maintain a constant temperature during the experiment.

  • Take samples at various time intervals and analyze for the concentration of the test substance and its photoproducts.

  • Determine the photolysis rate constant and quantum yield.

Soil Adsorption/Desorption: OECD Guideline 106

This guideline describes a batch equilibrium method to determine the adsorption and desorption of a chemical on different soil types.

Experimental Procedure:

  • Select a range of representative soil types.

  • Prepare solutions of the radiolabeled test substance (e.g., [¹⁴C]-bromoxynil heptanoate) in a 0.01 M CaCl₂ solution.

  • Add the test substance solutions to soil samples in centrifuge tubes.

  • Shake the tubes for a defined equilibration period.

  • Centrifuge the samples and analyze the supernatant for the concentration of the test substance.

  • Calculate the amount of substance adsorbed to the soil.

  • For desorption, replace a portion of the supernatant with a fresh CaCl₂ solution and repeat the equilibration and analysis steps.

Runoff and Leaching Studies

Lysimeter Studies: Lysimeters are large, undisturbed soil columns that are used to study the leaching of substances under field-like conditions.[15][16] These studies provide valuable data on the potential for a pesticide and its metabolites to reach groundwater.

Simulated Rainfall Studies: These studies use rainfall simulators to apply controlled amounts of rainfall to small field plots.[17][18][19] Runoff water and eroded sediment are collected and analyzed to determine the amount of pesticide transported off-site.

Analytical Methods

Accurate and sensitive analytical methods are crucial for quantifying this compound and its metabolites in environmental matrices. High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is a commonly used technique.

MethodMatrixInstrumentationReference
HPLC-UVWaterHPLC with UV detector[5]
HPLC-MS/MSSoil, MaizeHPLC with tandem mass spectrometry[10]

Conclusion

This compound is characterized by its rapid degradation in the environment, primarily through hydrolysis to its active form, bromoxynil. Both biotic and abiotic processes contribute to its dissipation in soil and aquatic systems. While bromoxynil itself has a low potential for leaching, the mobility and fate of the parent ester and its other metabolites require careful consideration in environmental risk assessments. The standardized experimental protocols outlined in this guide provide the framework for generating the necessary data to evaluate the environmental behavior of this compound and ensure its responsible use in agriculture.

References

Bromoxynil heptanoate mode of action as a photosynthesis inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mode of Action of Bromoxynil (B128292) Heptanoate (B1214049) as a Photosynthesis Inhibitor

Introduction

Bromoxynil heptanoate is a selective, contact herbicide used for post-emergence control of annual broadleaf weeds.[1] It belongs to the hydroxybenzonitrile chemical family.[1] Once absorbed by the plant, typically through the foliage, the heptanoate ester is rapidly hydrolyzed to its herbicidally active form, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile).[2] The primary mode of action for bromoxynil is the potent inhibition of photosynthesis.[3][4] This guide provides a detailed technical overview of the molecular mechanisms by which this compound disrupts the photosynthetic process, intended for researchers, scientists, and professionals in drug development.

Core Mechanism: Inhibition of Photosystem II

The cornerstone of bromoxynil's herbicidal activity is its function as a Photosystem II (PSII) inhibitor.[3][5][6] Photosynthesis, the process by which plants convert light energy into chemical energy, involves a series of reactions within the chloroplasts. A key component of this process is the photosynthetic electron transport chain located in the thylakoid membranes. Bromoxynil specifically targets and disrupts this chain at PSII.[7][8]

The inhibition process leads to a depletion of the plant's energy reserves, ultimately causing its death.[5] The symptoms of this inhibition manifest visually as yellowing (chlorosis) and subsequent death (necrosis) of leaf tissue, typically starting from the leaf margins and progressing inwards.[9]

Molecular Binding Site

Bromoxynil binds to a specific site within the PSII complex, a multi-subunit protein structure embedded in the thylakoid membrane.[7] The precise location of this binding is the D1 protein subunit of the PSII reaction center.[5][9][10]

Specifically, bromoxynil acts as a competitive inhibitor at the QB binding site on the D1 protein.[8][10][11] This site is normally occupied by a mobile electron carrier molecule, plastoquinone (B1678516) (PQ). By binding to the QB pocket, bromoxynil physically obstructs the binding of plastoquinone.[8][12] This action effectively blocks the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[10][11] While some herbicides that target the D1 protein bind to serine 264, bromoxynil's site of action is at histidine 215.[13][14]

The consequences of this blockage are severe:

  • Interruption of Electron Transport : The flow of electrons from PSII is halted, which stops the linear electron transport chain.[7]

  • Cessation of ATP and NADPH Production : The blockage prevents the generation of a proton gradient across the thylakoid membrane, thereby halting the production of ATP and NADPH, the essential energy currencies required for carbon fixation (the Calvin cycle).[7]

  • Formation of Reactive Oxygen Species (ROS) : The stalled electron transport leads to the formation of highly reactive molecules, such as triplet chlorophyll (B73375) and singlet oxygen.[7] These reactive oxygen species initiate a cascade of damaging reactions, including lipid peroxidation, which destroys cell membranes.[7] This membrane destruction results in cellular leakage, rapid desiccation of tissues, and ultimately, plant death.[7]

Chlorophyll Fluorescence Workflow A Plant Cultivation (Susceptible Species) B Herbicide Application (Varying Concentrations + Control) A->B C Dark Adaptation (15-30 minutes) B->C D Fluorescence Measurement (PAM Fluorometer) C->D E Measure F₀ (Minimal Fluorescence) D->E F Apply Saturating Pulse Measure Fₘ (Maximum Fluorescence) E->F G Calculate Fᵥ/Fₘ (Fᵥ = Fₘ - F₀) F->G H Data Analysis (Compare Treated vs. Control) G->H Logical Relationship A This compound Applied to Leaf Surface B Absorption and Hydrolysis to Active Bromoxynil A->B C Binding to D1 Protein at QB Site in PSII B->C D Blockage of Electron Transport (QA to QB) C->D E Cessation of ATP and NADPH Synthesis D->E F Formation of Reactive Oxygen Species (ROS) D->F H Cell Leakage, Necrosis, and Plant Death E->H G Lipid Peroxidation and Membrane Destruction F->G G->H

References

The Toxicological Profile of Bromoxynil Heptanoate in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (B128292) heptanoate (B1214049) is a nitrile herbicide used for the post-emergent control of annual broadleaf weeds.[1][2] It belongs to the chemical family of hydroxybenzonitriles and functions by inhibiting photosynthesis in target plants.[2] In mammalian systems, bromoxynil heptanoate and other ester forms are rapidly hydrolyzed to the active moiety, bromoxynil phenol (B47542) (3,5-dibromo-4-hydroxybenzonitrile).[3][4][5] Consequently, the toxicological profiles of the ester and the phenol are considered equivalent on a molar basis, and data from studies on both forms are relevant for risk assessment.[3][6] This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammals, summarizing key data, detailing experimental methodologies, and illustrating relevant biological and experimental workflows.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Studies in rats with this compound and the closely related bromoxynil octanoate (B1194180) have demonstrated that these compounds are rapidly absorbed following oral administration.[4][7] Peak plasma concentrations are typically reached within 7-10 hours.[7] Once absorbed, the compound is widely distributed throughout the body's tissues.[4] The primary metabolic pathway is the hydrolysis of the heptanoate ester to bromoxynil phenol.[4] Excretion is also rapid, with the majority of the administered dose being eliminated in the urine as bromoxynil phenol.[4][7] There is no significant retention of the compound in tissues seven days after administration.[4] Dermal absorption has been shown to be lower than oral absorption and increases with the duration of exposure.[6][7]

Acute Toxicity

Bromoxynil and its esters are classified as moderately toxic to mammals via the oral route.[1][8] Acute toxicity studies are fundamental in determining the potential for immediate adverse health effects from a single exposure.

Table 1: Acute Oral Toxicity of Bromoxynil and its Esters

Test SubstanceSpeciesSexLD50 (mg/kg bw)Reference
This compoundRatMale362[4]
This compoundRatFemale292[4]
Bromoxynil OctanoateRatMale400[8]
Bromoxynil OctanoateRatFemale238[8]
Technical BromoxynilRatN/A190[2]
Technical BromoxynilRabbitN/A260[2]
Technical BromoxynilGuinea PigN/A63[2]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

The Up-and-Down Procedure is a method for determining the acute oral toxicity of a substance that uses a minimal number of animals.

  • Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimated to laboratory conditions for at least five days prior to the study.

  • Housing and Feeding: Animals are housed individually. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept low (e.g., not exceeding 1 ml/100 g body weight).

  • Dosing Procedure:

    • A single animal is dosed at a level estimated to be near the LD50.

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.2-1.5).

    • If the animal dies, the next animal is dosed at a lower level.

    • This sequential dosing continues until the stopping criteria are met (typically involving a series of reversals in outcome).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

G start Start: Select Initial Dose dose_animal Dose a Single Animal start->dose_animal observe Observe for 14 Days dose_animal->observe outcome Outcome? observe->outcome survives Animal Survives outcome->survives Yes dies Animal Dies outcome->dies No increase_dose Increase Dose survives->increase_dose decrease_dose Decrease Dose dies->decrease_dose stop_criteria Stopping Criteria Met? increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->dose_animal No calculate_ld50 Calculate LD50 stop_criteria->calculate_ld50 Yes end End calculate_ld50->end

Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies in various mammalian species have consistently identified the liver as the primary target organ for bromoxynil toxicity.[3][6] Observed effects include increased liver weight and adverse histopathological findings such as hepatocellular hypertrophy, vacuolization, and degeneration in rats, mice, and dogs.[3]

Table 2: Subchronic and Chronic Oral Toxicity of Bromoxynil

Study DurationSpeciesNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Effects at LOAELReference
90-DayRat-28 (males), 35 (females)Liver toxicity[3]
1-YearDog0.31.5Alterations in clinical chemistry, increased liver weight, clinical signs (panting, salivation)[4][6]
120-WeekRat~0.5 (10 ppm)~1.5 (30 ppm)Reduced liver/body weight ratios[9]
18-MonthMouse~0.5 (10 ppm)>0.5Increased liver weight[9]
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 90-day period.[10][11]

  • Test Animals: Young, healthy rodents (preferably rats) are used.[11] At least 10 animals of each sex per dose group are required.[11][12]

  • Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group are used.[11] The highest dose should induce clear toxicity but not excessive mortality. The lowest dose should ideally produce no evidence of toxicity.[13] A limit test at 1000 mg/kg bw/day may be performed if no toxicity is expected.[11]

  • Administration: The test substance is administered daily, seven days a week, for 90 days.[10] Oral administration is typically via the diet, drinking water, or gavage.[10][11]

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured at least weekly.[11][12]

    • Ophthalmological Examination: Performed prior to the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters.

  • Pathology: At the end of the 90-day period, all animals are subjected to a full gross necropsy. A comprehensive set of organs and tissues is collected, weighed, and examined histopathologically.

  • Data Analysis: The data are evaluated to determine the nature of the toxic effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).

G start Start: Acclimatize Animals (Rats) grouping Randomize into Dose Groups (Control, Low, Mid, High) start->grouping dosing Daily Oral Administration for 90 Days grouping->dosing in_life In-Life Observations - Clinical Signs (Daily) - Body Weight (Weekly) - Food/Water Intake (Weekly) dosing->in_life interim Interim Blood Collection (Optional) dosing->interim termination Terminal Procedures (Day 91) in_life->termination interim->in_life blood_collection Terminal Blood Collection (Hematology, Clinical Chemistry) termination->blood_collection necropsy Gross Necropsy blood_collection->necropsy organ_weights Organ Weights necropsy->organ_weights histopathology Histopathology of Tissues organ_weights->histopathology analysis Data Analysis & NOAEL Determination histopathology->analysis end End analysis->end

Caption: Workflow for a 90-day subchronic oral toxicity study in rodents.

Carcinogenicity

Bromoxynil is considered a possible human carcinogen.[8] Long-term carcinogenicity studies in mice have shown an increase in liver tumors (hepatocellular tumors) at doses of 13 mg/kg/day and higher.[3] In rats, some studies have noted an increase in tumors, particularly in males.[8]

Table 3: Carcinogenicity of Bromoxynil

SpeciesDurationRouteKey FindingsClassificationReference
Mouse18-MonthGavageHyperplastic hepatic nodules at higher doses (not statistically significant)-[9]
MouseChronicDietaryLiver tumors (hepatocellular)Possible human carcinogen[3][8]
Rat120-WeekDietaryNo statistically significant increase in tumors-[9]
RatChronicDietaryIncreases in the number of tumors, especially in males-[8]
Experimental Protocol: Carcinogenicity Study (OECD TG 451)

The objective of a carcinogenicity study is to observe test animals for a major portion of their lifespan for the development of neoplastic lesions during or after exposure to various doses of a test substance by an appropriate route of administration.[14][15][16]

  • Test Animals: Typically conducted in rodent species (e.g., rats, mice).[14] Each dose group and control group should contain at least 50 animals of each sex.[15]

  • Dose Levels: At least three dose levels plus a concurrent control group are used. The highest dose should produce minimal toxicity, such as a slight depression in body weight gain (less than 10%), without significantly altering the normal lifespan due to effects other than tumors.

  • Administration: The route of administration should be chosen based on the likely route of human exposure.[15] For bromoxynil, this is typically oral (dietary). The duration of the study is generally 24 months for rats and 18-24 months for mice.

  • Observations:

    • Clinical Signs and Mortality: Animals are observed at least twice daily for signs of toxicity and mortality.

    • Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and at least monthly thereafter.

    • Palpation: Animals are palpated for masses at regular intervals.

  • Pathology: A complete gross necropsy is performed on all animals. All organs and tissues, especially any masses, are examined histopathologically by a qualified pathologist.

  • Data Analysis: Statistical analysis is performed to evaluate the incidence of tumors in the treated groups compared to the control group. The analysis distinguishes between fatal tumors and those observed incidentally.[15]

Genotoxicity

Genotoxicity tests are conducted to determine if a substance can cause genetic damage. Bromoxynil has been tested in a variety of in vitro and in vivo assays and has generally been found to be non-mutagenic.[8][9]

Table 4: Genotoxicity of Bromoxynil

Assay TypeTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimurium (5 strains)With and without S9Negative[6][9]
In vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsN/ANegative-
In vivo MicronucleusMouse bone marrowN/ANegative-
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

This in vitro assay is used to detect gene mutations induced by a chemical.[17][18] It uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which revert the bacteria to a state where they can synthesize the required amino acid and thus grow on a minimal medium.[17][19][20]

  • Test Strains: At least five strains of bacteria are used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.[17] This combination allows for the detection of different types of point mutations (base-pair substitutions and frameshifts).

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This mimics mammalian metabolism.[21]

  • Procedure (Plate Incorporation Method):

    • The test substance at several concentrations, the bacterial culture, and the S9 mix (if used) are combined in molten top agar (B569324).[20]

    • This mixture is poured onto the surface of a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Collection: The number of revertant colonies (colonies that have mutated back to being able to grow on the minimal medium) is counted for each plate.

  • Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two- to three-fold over the spontaneous reversion rate in the negative control.[17]

G start Start: Prepare Reagents prep_bacteria Prepare Bacterial Tester Strains (e.g., S. typhimurium TA98, TA100) start->prep_bacteria prep_s9 Prepare S9 Metabolic Activation Mix (Optional) start->prep_s9 prep_test Prepare Test Compound Dilutions start->prep_test combine_plus_s9 Combine in Top Agar: - Bacteria - Test Compound - S9 Mix prep_bacteria->combine_plus_s9 combine_minus_s9 Combine in Top Agar: - Bacteria - Test Compound - Buffer prep_bacteria->combine_minus_s9 prep_s9->combine_plus_s9 prep_test->combine_plus_s9 prep_test->combine_minus_s9 plate Pour onto Minimal Agar Plates combine_plus_s9->plate combine_minus_s9->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to Controls count->analyze end End analyze->end

Caption: Workflow for a bacterial reverse mutation (Ames) test.

Reproductive and Developmental Toxicity

Bromoxynil has demonstrated developmental toxicity across multiple species, including rats, mice, and rabbits.[3] The most consistent and sensitive indicator of developmental toxicity is the increased incidence of supernumerary (extra) ribs in fetuses.[3][5][6][22] This effect has been observed following both oral and dermal exposure in rats.[3] These fetal effects often occur in the presence of maternal toxicity, which can include decreased body weight, reduced food consumption, and increased liver weights.[6] Studies have not shown bromoxynil to cause significant reproductive effects, such as changes in fertility or mating.[2][8]

Table 5: Reproductive and Developmental Toxicity of Bromoxynil

Study TypeSpeciesMaternal NOAEL (mg/kg/day)Developmental NOAEL (mg/kg/day)Developmental LOAEL (mg/kg/day)Key Developmental Effects at LOAELReference
DevelopmentalRat (Oral)< 5< 55Increased incidence of supernumerary ribs[6]
DevelopmentalRat (Dermal)-< 1515Supernumerary ribs[6]
DevelopmentalMouse (Oral)< 38 µmol/kg< 342 µmol/kg342 µmol/kgLower fetal weight, supernumerary ribs[22]
3-Generation ReproductionRat15->15No treatment-related effects on reproduction[9]
Experimental Protocol: Prenatal Developmental Toxicity Study (OECD TG 414)

This study is designed to provide information on the effects of exposure to a substance on the pregnant female and the developing embryo and fetus.[23][24][25][26][27]

  • Test Animals: The preferred species are the rat and rabbit.[23][27] A sufficient number of mated females are used to ensure approximately 20 pregnant animals per group at termination.[23]

  • Dose Levels: At least three dose levels and a concurrent control are used.[23] The highest dose should induce some maternal toxicity but not more than 10% mortality. The lowest dose should not produce any evidence of maternal or developmental toxicity. A limit test at 1000 mg/kg bw/day may be conducted.[23][27]

  • Administration: The test substance is administered daily, typically by oral gavage, at least from implantation (gestation day 6 in rats) to one day prior to the scheduled caesarean section.[23][25]

  • Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight is recorded at least twice weekly, and food consumption is measured.

  • Terminal Procedures: One day prior to the expected day of delivery, females are euthanized. The uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses.

  • Fetal Examinations:

    • Fetuses are weighed and examined for external abnormalities.

    • Approximately half of the fetuses in each litter are examined for soft tissue abnormalities (visceral examination).

    • The remaining fetuses are processed for skeletal examination to detect bone and cartilage abnormalities.

  • Data Analysis: Data are analyzed to assess maternal toxicity and to evaluate developmental endpoints, including effects on embryo-fetal survival, fetal growth (weight), and the incidence of structural abnormalities (external, visceral, and skeletal).

G start Start: Mate Female Animals (Rats/Rabbits) grouping Group Mated Females (Control, Low, Mid, High) start->grouping dosing Daily Dosing During Organogenesis (e.g., Gestation Day 6-19) grouping->dosing maternal_obs Maternal Observations: - Clinical Signs - Body Weight - Food Consumption dosing->maternal_obs c_section Caesarean Section (Day before parturition) maternal_obs->c_section uterine_exam Examine Uterine Contents (Implants, Resorptions, Live/Dead Fetuses) c_section->uterine_exam fetal_exam Fetal Examinations uterine_exam->fetal_exam external_exam External Examination fetal_exam->external_exam visceral_exam Visceral Examination (Soft Tissues) fetal_exam->visceral_exam skeletal_exam Skeletal Examination (Bone & Cartilage) fetal_exam->skeletal_exam analysis Data Analysis & NOAEL Determination (Maternal & Developmental) external_exam->analysis visceral_exam->analysis skeletal_exam->analysis end End analysis->end

Caption: Workflow for a prenatal developmental toxicity study (OECD TG 414).

Neurotoxicity

The toxicological database for bromoxynil is largely complete, although specific acute and subchronic neurotoxicity studies were recommended to be waived.[3] However, neurotoxicity screening is a component of standard repeated-dose toxicity studies.[12] These screenings include detailed clinical observations, functional tests, and histopathological examination of nervous system tissues.[28][29][30] The objective of a dedicated neurotoxicity study is to characterize potential adverse effects on the nervous system after single or repeated exposure.[28] No significant neurotoxic effects have been highlighted as a primary concern for bromoxynil in the available literature.

Experimental Protocol: Neurotoxicity Study in Rodents (OECD TG 424)

This guideline is designed to detect and characterize potential neurotoxicity in adult animals.[28][29][30]

  • Test Animals: Adult rats are the preferred species.[28] At least 10 animals per sex per group are used.[29]

  • Dose Levels and Administration: At least three dose levels plus a control group are used. Dosing can be acute (single dose) or repeated (e.g., 28 or 90 days) via the oral route.[28][29]

  • Assessments:

    • Clinical Observations: Detailed observations are made, including evaluation of the animal's appearance, behavior, and any signs of nervous system dysfunction.

    • Functional Observational Battery (FOB): A series of tests to assess sensory and motor function, including observations in an open field (e.g., posture, gait), manipulative tests (e.g., grip strength), and sensory tests (e.g., response to stimuli).

    • Motor Activity: Quantified using an automated device.

  • Neuropathology: At the end of the study, a subset of animals from each group is perfused, and tissues from the central and peripheral nervous system are collected for detailed histopathological examination.[29]

  • Data Analysis: The findings are evaluated to correlate any neurobehavioral effects with neuropathological changes and to establish a NOAEL for neurotoxicity.[29]

Conclusion

The toxicological profile of this compound in mammals is well-characterized, with the primary target organ for repeated exposure being the liver. It is moderately toxic on an acute basis. While not genotoxic, it has been classified as a possible human carcinogen based on liver tumor formation in mice. A key finding in developmental toxicity studies across multiple species is the induction of supernumerary ribs, often in the presence of maternal toxicity. The rapid hydrolysis of this compound to bromoxynil phenol is a critical aspect of its metabolism, making toxicity data on the phenol form directly relevant. The established Acceptable Daily Intake (ADI) for bromoxynil is 0.003 mg/kg bw/day, a value derived from long-term studies in dogs and used to establish safety criteria for human exposure.[1][31] This comprehensive dataset, generated through standardized experimental protocols, allows for a thorough risk assessment for human health.

References

An In-depth Technical Guide to Bromoxynil Heptanoate Adsorption and Desorption in Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adsorption and desorption processes of bromoxynil (B128292) heptanoate (B1214049) in various soil matrices. The document delves into the experimental methodologies used to assess these interactions, presents key quantitative data, and explores the factors influencing the fate and transport of this herbicide in the terrestrial environment.

Introduction

Bromoxynil heptanoate is a selective contact herbicide used for post-emergence control of annual broadleaf weeds.[1] Its environmental fate, particularly its interaction with soil, is a critical aspect of its ecological risk assessment. Adsorption and desorption are key processes that govern the mobility, bioavailability, and persistence of herbicides in soil. A thorough understanding of these processes is essential for predicting the potential for groundwater contamination, off-site transport, and overall environmental impact.

This guide focuses on the technical aspects of this compound's interaction with soil, providing detailed experimental protocols and summarizing the available quantitative data to support research and development in the fields of environmental science and agrochemistry.

Experimental Protocols

The primary method for evaluating the adsorption and desorption of pesticides in soil is the batch equilibrium method , as outlined in guidelines such as OECD 106 and OPPTS 835.1230.[2][3][4] This methodology allows for the determination of adsorption and desorption coefficients under controlled laboratory conditions.

Materials and Equipment
  • Test Substance: Radiolabeled ([14C]) this compound of known specific activity and radiochemical purity.

  • Soils: A range of well-characterized soils with varying physicochemical properties (e.g., pH, organic carbon content, texture).

  • Reagents: 0.01 M calcium chloride (CaCl2) solution, acetonitrile (B52724) (or other suitable solvent), scintillation cocktail.

  • Equipment: Centrifuge, shaker (orbital or reciprocating), liquid scintillation counter (LSC), analytical balance, pH meter, glassware, and appropriate personal protective equipment.

Adsorption Experimental Workflow

The batch equilibrium method for adsorption involves the following key steps:

  • Soil Preparation: Soils are air-dried and sieved (typically to <2 mm) to ensure homogeneity. Key physicochemical properties of each soil are determined prior to the experiment.

  • Preliminary Tests:

    • Solubility: Determine the solubility of this compound in the 0.01 M CaCl2 solution to ensure that test concentrations do not exceed this limit.

    • Adsorption to Test Vessels: Assess the extent to which the test substance adsorbs to the walls of the centrifuge tubes. This is crucial for accurate mass balance calculations.

    • Equilibration Time: Determine the time required for the adsorption process to reach equilibrium by measuring the concentration of the test substance in the aqueous phase at various time points.

    • Soil-to-Solution Ratio: Establish an appropriate ratio of soil to CaCl2 solution that allows for measurable and significant adsorption.

  • Definitive Adsorption Study:

    • Known masses of soil are weighed into centrifuge tubes.

    • A specific volume of 0.01 M CaCl2 solution is added, and the slurry is pre-equilibrated by shaking.

    • The test is initiated by adding a known concentration of [14C]-bromoxynil heptanoate solution. A range of concentrations is typically used to generate an adsorption isotherm.

    • The tubes are shaken at a constant temperature in the dark for the predetermined equilibration time.

    • Following equilibration, the solid and liquid phases are separated by centrifugation.

    • An aliquot of the supernatant is taken for analysis by liquid scintillation counting to determine the equilibrium concentration of the test substance in the aqueous phase (Ce).

    • The amount of this compound adsorbed to the soil (Cs) is calculated by the difference between the initial and equilibrium concentrations in the solution.

Diagram 1: Experimental workflow for the batch equilibrium adsorption study. (Within 100 characters)
Desorption Experimental Protocol

Desorption studies are conducted to assess the reversibility of the adsorption process. The protocol typically follows these steps:

  • Adsorption Phase: An adsorption experiment is carried out as described above.

  • Removal of Supernatant: After centrifugation, a known volume of the supernatant is removed.

  • Addition of Fresh Solution: An equal volume of fresh 0.01 M CaCl2 solution (without the test substance) is added to the centrifuge tube.

  • Re-equilibration: The tubes are shaken again for the same equilibration time to allow the adsorbed substance to desorb into the fresh solution.

  • Analysis: The solid and liquid phases are separated by centrifugation, and the concentration of the test substance in the supernatant is determined.

  • Multiple Desorption Steps: This process can be repeated for several cycles to assess the extent of desorption over time.

Note on this compound Instability: It is crucial to acknowledge that this compound has been shown to be unstable in aqueous media, which can complicate adsorption and desorption studies. Degradation of the parent compound during the experiment can lead to an overestimation of adsorption if not properly accounted for. Therefore, it is essential to analyze the concentration of the parent compound specifically, often using techniques like HPLC, in both the aqueous and soil-sorbed phases. Due to this instability, conducting a reliable desorption phase can be particularly challenging.

Quantitative Data on Adsorption

The adsorption of this compound to soil is commonly described by the Freundlich isotherm equation:

Cs = Kf * Ce1/n

Where:

  • Cs is the amount of substance adsorbed to the soil (mg/kg).

  • Ce is the equilibrium concentration in the aqueous solution (mg/L).

  • Kf is the Freundlich adsorption coefficient ((mg/kg)/(mg/L)1/n), which indicates the adsorption capacity.

  • 1/n is the Freundlich exponent, which relates to the nonlinearity of the adsorption.

To compare the adsorption affinity of a chemical across different soils, the Freundlich coefficient is often normalized to the organic carbon content of the soil, resulting in the organic carbon-normalized adsorption coefficient (Koc):

Koc = (Kf / % Organic Carbon) * 100

The following table summarizes the adsorption coefficients of [14C]-bromoxynil heptanoate for five different European soils, as determined in a batch equilibrium study.

Soil Type% Organic CarbonpHFreundlich Adsorption Coefficient (Kf)Freundlich Exponent (1/n)Organic Carbon-Normalized Adsorption Coefficient (Koc)
Longwoods sandy loam1.307.3650.01.050003
Farditch silt loam3.455.9439.30.9512733
Lockington clay loam2.765.51184.31.042911
Calke sandy loam3.565.6373.50.9510492
South Witham clay loam3.807.4378.50.959960

Data from MRID 49351907.

Factors Influencing Adsorption and Desorption

The interaction of this compound with soil is influenced by a combination of soil properties and the chemical characteristics of the herbicide.

Soil Properties
  • Organic Matter: Soil organic matter is a primary sorbent for non-polar organic compounds like this compound. The high Koc values observed indicate a strong affinity of the herbicide for the organic fraction of the soil.

  • Clay Content and Type: Clay minerals, with their large surface area and charged surfaces, can also contribute to the adsorption of pesticides.[5] The specific type of clay mineralogy can influence the strength and mechanism of binding.

  • Soil pH: The pH of the soil can affect the surface charge of soil colloids and the chemical form of the adsorbate. For ionizable pesticides, pH plays a more direct role. While this compound is a non-ionizable ester, soil pH can still influence the overall soil chemistry and microbial activity, which in turn can affect its fate. Studies on the parent compound, bromoxynil, have shown that its sorption can be pH-dependent, with higher adsorption at lower pH values.[5][6]

G cluster_soil Soil Matrix cluster_herbicide This compound OrganicMatter Organic Matter ClayMinerals Clay Minerals SoilpH Soil pH SoilpH->OrganicMatter Influences Functional Groups SoilpH->ClayMinerals Influences Surface Charge BH Bromoxynil Heptanoate Adsorption Adsorption BH->Adsorption Adsorption Adsorption->OrganicMatter Partitioning Adsorption->ClayMinerals Surface Interactions Desorption Desorption Adsorption->Desorption Reversibility? BH_aq Aqueous Phase This compound Desorption->BH_aq Release to Aqueous Phase

Diagram 2: Conceptual model of factors influencing this compound adsorption in soil. (Within 100 characters)
Desorption and Hysteresis

Desorption is the process by which an adsorbed chemical is released from the soil matrix back into the soil solution. The extent and rate of desorption are critical for determining the long-term bioavailability and mobility of a pesticide. In many cases, the desorption process is not a simple reversal of adsorption, a phenomenon known as hysteresis.

For bromoxynil, the parent compound of the heptanoate ester, studies have indicated that it can be strongly and irreversibly bound to the soil, suggesting that desorption is limited.[7] This strong binding implies that once adsorbed, bromoxynil and its esters are less likely to be remobilized into the soil solution, which would reduce their potential for leaching.

As previously mentioned, quantitative data on the desorption of this compound is scarce due to its instability. The primary study reviewed did not conduct a desorption phase for this reason.

Conclusion

The adsorption of this compound to soil is a significant process that strongly influences its environmental behavior. The available data indicates that this herbicide has a high affinity for soil, particularly for the soil organic matter, as evidenced by its high Koc values. The batch equilibrium method is the standard protocol for quantifying this interaction, though the inherent instability of this compound presents analytical challenges.

Key takeaways for researchers and scientists include:

  • This compound exhibits strong adsorption to a variety of soil types.

  • Soil organic carbon content is a major predictor of adsorption capacity.

  • The instability of the compound in aqueous media must be considered in experimental design and data interpretation.

  • Desorption of bromoxynil and its esters appears to be limited, suggesting a low potential for remobilization after initial adsorption.

Further research focusing on the desorption kinetics and the identification of degradation products formed during adsorption-desorption studies would provide a more complete picture of the environmental fate of this compound in soil.

References

An In-depth Technical Guide to the Photolysis and Microbial Degradation of Bromoxynil Heptanoate in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of bromoxynil (B128292) heptanoate (B1214049) in aquatic systems, focusing on the core processes of photolysis and microbial degradation. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key degradation pathways to support research and development in the environmental sciences.

Executive Summary

Bromoxynil heptanoate, a selective post-emergence herbicide, undergoes degradation in water through two primary mechanisms: photolysis and microbial activity. The initial and rapid hydrolysis of the heptanoate ester to its herbicidally active form, bromoxynil phenol (B47542), is a critical first step. Subsequently, photolytic degradation by sunlight and breakdown by aquatic microorganisms further transform the molecule. This guide outlines the kinetics of these processes, the identified degradation products, and the experimental approaches used to study these phenomena.

Photolysis of this compound in Water

Photodegradation is a significant abiotic process that contributes to the dissipation of bromoxynil and its esters in sunlit surface waters. The rate and extent of photolysis are influenced by factors such as light intensity, wavelength, pH, and the presence of sensitizing agents in the water.

Quantitative Data on Photolysis

The photolytic half-life of bromoxynil esters is relatively short, indicating their non-persistence in environments with sunlight exposure. Since this compound and octanoate (B1194180) are considered to have similar environmental fates, data for the octanoate ester is often used as a proxy.

CompoundConditionHalf-life (DT₅₀)Reference
Bromoxynil octanoateAqueous photolysis4-5 hours[1][2]
Bromoxynil octanoateSterile water, artificial light4.6 days[3]
Bromoxynil phenolWavelengths around 313 nm< 30 minutes[3]
Bromoxynil phenolPrairie wetland ponds9-17 days[4]
Experimental Protocol for Aqueous Photolysis

The study of the phototransformation of chemicals in water is often conducted following standardized guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 316.

Objective: To determine the rate of direct photolysis of this compound in water and identify its major phototransformation products.

Materials:

  • This compound (analytical standard)

  • Sterile, buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7)

  • Quartz glass vessels (transparent to UV light)

  • A light source simulating natural sunlight (e.g., filtered xenon arc lamp) with a spectral distribution between 290 and 800 nm.

  • Radiometer to measure light intensity.

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS).

  • Dark controls.

Procedure:

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable organic solvent and then diluted in the sterile aqueous buffer to a concentration not exceeding half its water solubility.

  • Irradiation: The test solutions in quartz vessels are exposed to the light source at a constant temperature (e.g., 25°C). The light intensity should be monitored throughout the experiment.

  • Dark Controls: Identical test solutions are kept in the dark at the same temperature to account for any abiotic degradation not due to photolysis (e.g., hydrolysis).

  • Sampling: Samples are taken from both the irradiated and dark control vessels at appropriate time intervals.

  • Analysis: The concentration of this compound and its transformation products in the samples is determined using a validated analytical method.

  • Data Analysis: The rate of degradation is calculated, and the photolysis half-life (DT₅₀) is determined, typically assuming pseudo-first-order kinetics. The quantum yield can also be calculated to estimate photolysis rates under different environmental conditions.

Microbial Degradation of this compound in Water

Microbial degradation is a key biotic process for the removal of bromoxynil and its esters from aquatic environments. A variety of microorganisms have been shown to utilize these compounds as a source of carbon and nitrogen.

Quantitative Data on Microbial Degradation

The microbial degradation of bromoxynil esters is generally rapid, particularly after an initial period of microbial adaptation.

CompoundConditionHalf-life (DT₅₀)Reference
Bromoxynil octanoateWater12 hours to 3.7 days[5]
BromoxynilSoil4.12 days[4]
Experimental Protocol for Microbial Degradation

Studies on the microbial degradation of pesticides in aquatic environments can be conducted using the following general protocol.

Objective: To determine the rate and pathway of microbial degradation of this compound in water.

Materials:

  • This compound (analytical standard)

  • Water samples from a relevant aquatic environment (e.g., river, lake) containing a natural microbial population.

  • Sterile control water samples.

  • Incubator with controlled temperature and shaking.

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS).

Procedure:

  • Preparation of Test Systems: The water samples are spiked with a known concentration of this compound.

  • Incubation: The spiked water samples are incubated under controlled conditions (e.g., 25°C, in the dark to exclude photolysis) with gentle shaking to ensure aerobic conditions.

  • Sterile Controls: To distinguish between biotic and abiotic degradation, control samples with sterilized water (e.g., by autoclaving or filtration) are also prepared and incubated under the same conditions.

  • Sampling: Aliquots are collected from both the test and sterile control systems at various time points.

  • Analysis: The concentration of this compound and its metabolites is quantified using appropriate analytical techniques.

  • Data Analysis: The rate of biodegradation is calculated by subtracting the degradation in the sterile controls from the degradation in the test systems. The half-life (DT₅₀) is then determined.

Degradation Pathways and Visualization

The degradation of this compound in water is a multi-step process involving both abiotic and biotic transformations. The following diagrams illustrate the key pathways and experimental workflows.

Photolysis Pathway

The primary photolytic degradation of this compound involves the hydrolysis of the ester bond followed by the breakdown of the bromoxynil phenol ring.

Photolysis_Pathway This compound This compound Bromoxynil Phenol Bromoxynil Phenol This compound->Bromoxynil Phenol Hydrolysis (Sunlight) Heptanoic Acid Heptanoic Acid This compound->Heptanoic Acid Hydrolysis (Sunlight) Phototransformation Products Phototransformation Products Bromoxynil Phenol->Phototransformation Products Sunlight

Caption: Photodegradation pathway of this compound.

Microbial Degradation Pathway

Microbial degradation of bromoxynil involves several enzymatic steps, with nitrilase and hydroxylase playing key roles in the breakdown of the bromoxynil molecule.

Microbial_Degradation_Pathway cluster_0 Phase 1: Hydrolysis cluster_1 Phase 2: Nitrile Group Hydrolysis cluster_2 Phase 3: Reductive Dehalogenation cluster_3 Alternative Pathway: Hydroxylation This compound This compound Bromoxynil Phenol Bromoxynil Phenol This compound->Bromoxynil Phenol Esterase Heptanoic Acid Heptanoic Acid This compound->Heptanoic Acid Esterase 3,5-Dibromo-4-hydroxybenzoic Acid 3,5-Dibromo-4-hydroxybenzoic Acid Bromoxynil Phenol->3,5-Dibromo-4-hydroxybenzoic Acid Nitrilase 2,6-Dibromohydroquinone 2,6-Dibromohydroquinone Bromoxynil Phenol->2,6-Dibromohydroquinone Hydroxylase 3-Bromo-4-hydroxybenzoic Acid 3-Bromo-4-hydroxybenzoic Acid 3,5-Dibromo-4-hydroxybenzoic Acid->3-Bromo-4-hydroxybenzoic Acid Dehalogenase Further Degradation Further Degradation 3-Bromo-4-hydroxybenzoic Acid->Further Degradation 2,6-Dibromohydroquinone->Further Degradation

Caption: Microbial degradation pathways of bromoxynil.

Experimental Workflow for Degradation Studies

The logical flow for investigating the degradation of this compound in water is depicted below.

Experimental_Workflow Start Start Prepare Test Systems Prepare Test Systems Start->Prepare Test Systems Photolysis Experiment Photolysis Experiment Prepare Test Systems->Photolysis Experiment Microbial Degradation Experiment Microbial Degradation Experiment Prepare Test Systems->Microbial Degradation Experiment Sampling Sampling Photolysis Experiment->Sampling Microbial Degradation Experiment->Sampling Chemical Analysis Chemical Analysis Sampling->Chemical Analysis Data Analysis Data Analysis Chemical Analysis->Data Analysis Determine Half-life & Products Determine Half-life & Products Data Analysis->Determine Half-life & Products End End Determine Half-life & Products->End

Caption: Workflow for studying this compound degradation.

Conclusion

The degradation of this compound in aquatic environments is a complex process driven by both photolysis and microbial activity. The initial hydrolysis to bromoxynil phenol is a rapid and crucial step. Subsequent degradation pathways are influenced by environmental conditions. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals involved in the environmental risk assessment of this herbicide. Further research focusing on the specific microbial communities and enzymes involved in the degradation of this compound in diverse aquatic ecosystems will enhance our understanding of its environmental fate.

References

An In-depth Technical Guide to the Metabolism of Bromoxynil Heptanoate in Target and Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoxynil (B128292) heptanoate (B1214049), a selective post-emergence herbicide, undergoes extensive metabolism in both target and non-target organisms, a process critical to its efficacy and environmental fate. This technical guide provides a comprehensive overview of the metabolic pathways of bromoxynil heptanoate, detailing the enzymatic transformations and resulting metabolites in plants, animals, and soil microorganisms. Quantitative data on metabolic rates and metabolite concentrations are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate further research. Additionally, metabolic pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the core processes.

Introduction

This compound is a nitrile herbicide used for the control of broadleaf weeds in various agricultural settings.[1] Its herbicidal activity is primarily attributed to the parent compound, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), which is released upon the rapid hydrolysis of the heptanoate ester.[2][3] Understanding the metabolic fate of this compound is crucial for assessing its selectivity, persistence in the environment, and potential toxicological effects on non-target organisms. This guide synthesizes the current knowledge on the metabolism of this compound, providing a technical resource for researchers in academia and industry.

Metabolic Pathways

The metabolism of this compound universally begins with the cleavage of the heptanoate ester to yield bromoxynil phenol (B47542).[2][4][5] Subsequent metabolic transformations diverge depending on the organism, leading to detoxification or, in some cases, bioactivation.

Metabolism in Target Organisms (Plants)

In susceptible plants, bromoxynil acts by inhibiting photosynthesis.[1] Resistant plants, however, possess efficient detoxification mechanisms. The primary metabolic pathway in tolerant plants involves the enzymatic conversion of bromoxynil to less toxic compounds.

A key detoxification enzyme is nitrilase , which hydrolyzes the nitrile group of bromoxynil to a carboxylic acid, forming 3,5-dibromo-4-hydroxybenzoic acid (DBHA).[6][7] This conversion significantly reduces the phytotoxicity of the compound.

Bromoxynil_Metabolism_in_Plants Bromoxynil_Heptanoate This compound Bromoxynil_Phenol Bromoxynil Phenol (Active Herbicide) Bromoxynil_Heptanoate->Bromoxynil_Phenol Esterase DBHA 3,5-dibromo-4-hydroxybenzoic acid (Detoxified) Bromoxynil_Phenol->DBHA Nitrilase Conjugates Conjugates (Detoxified) Bromoxynil_Phenol->Conjugates Glutathione (B108866) S-Transferase (GST)

Metabolic pathway of this compound in plants.

Another important detoxification route is conjugation, primarily mediated by glutathione S-transferases (GSTs) .[8] These enzymes catalyze the conjugation of glutathione to bromoxynil, forming a more water-soluble and readily sequestered or transported compound.[8][9]

Metabolism in Non-Target Organisms

In animals, such as rats, this compound is rapidly and almost completely hydrolyzed to bromoxynil phenol following oral exposure.[4][10][11] The primary route of metabolism for bromoxynil phenol is conjugation, leading to the formation of glucuronide and sulfate (B86663) conjugates, which are then excreted, mainly in the urine.[12][13] The metabolism of this compound and octanoate (B1194180) are considered to be identical in animals.[4][11]

Bromoxynil_Metabolism_in_Animals Bromoxynil_Heptanoate This compound Bromoxynil_Phenol Bromoxynil Phenol Bromoxynil_Heptanoate->Bromoxynil_Phenol Esterase (Rapid Hydrolysis) Conjugates Glucuronide & Sulfate Conjugates (Excreted) Bromoxynil_Phenol->Conjugates Phase II Enzymes (e.g., UGTs, SULTs)

Metabolic pathway of this compound in animals.

In the soil, this compound is readily degraded by microbial action.[4][10] The initial step is the hydrolysis of the ester bond to form bromoxynil. Subsequently, soil microorganisms can degrade bromoxynil through two primary pathways:

  • Nitrile hydrolysis: Similar to plants, some soil microbes possess nitrilases that convert bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid.[4]

  • Amide formation: The nitrile group can also be hydrolyzed to an amide, forming 3,5-dibromo-4-hydroxybenzamide.[4]

Further degradation of these aromatic metabolites can lead to the cleavage of the benzene (B151609) ring and eventual mineralization to CO2.[3]

Bromoxynil_Metabolism_in_Soil Bromoxynil_Heptanoate This compound Bromoxynil_Phenol Bromoxynil Phenol Bromoxynil_Heptanoate->Bromoxynil_Phenol Microbial Esterases DBHA 3,5-dibromo-4-hydroxybenzoic acid Bromoxynil_Phenol->DBHA Microbial Nitrilases DBHAmide 3,5-dibromo-4-hydroxybenzamide Bromoxynil_Phenol->DBHAmide Microbial Nitrile Hydratases Mineralization Mineralization (CO2) DBHA->Mineralization DBHAmide->Mineralization

Metabolic degradation of this compound in soil.

Quantitative Data

The following tables summarize the available quantitative data on the metabolism of this compound and its primary metabolite, bromoxynil phenol.

Table 1: Half-life of Bromoxynil and its Esters in Environmental Matrices

MatrixCompoundHalf-lifeConditionsReference(s)
SoilBromoxynil4.12 days-[2][4]
SoilBromoxynil octanoate12 hours - 3.7 daysMicrobial degradation[4][10]
WaterBromoxynil octanoate2 - 4.6 daysPhotolysis[4][10]
Water (alkaline pH)Bromoxynil esters1.7 - 34.1 daysHydrolysis[2][4][10]
Prairie Wetland PondsBromoxynil9 - 17 days-[2][4]

Table 2: Tissue Distribution and Half-life of Bromoxynil in Rats (Single Oral Dose)

TissuePeak Concentration (ng/g or ng/mL)Time to Peak (hours)Terminal Half-life (t½, hours)Reference(s)
Serum256.094848.0[4]
Liver345.154862.0[4]
Kidneys647.192434.8[4]
Brain67.854860.0[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Determination of Bromoxynil and Metabolites by HPLC

This protocol is adapted for the analysis of bromoxynil and its primary metabolite, 3,5-dibromo-4-hydroxybenzoic acid (DBHA), in various matrices.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • An isocratic or gradient mixture of acetonitrile (B52724) and acidified water (e.g., with 0.1% formic acid) is commonly used. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

Procedure:

  • Sample Preparation:

    • Plant and Animal Tissues: Homogenize the tissue in an appropriate solvent (e.g., acetonitrile or methanol). Centrifuge to pellet solids and collect the supernatant.

    • Soil: Extract the soil sample with a suitable solvent mixture (e.g., acetonitrile/water) by shaking or sonication. Centrifuge and collect the supernatant.

    • Water: The sample may be injected directly or after a solid-phase extraction (SPE) clean-up for trace-level analysis.

  • Filtration: Filter the extracts through a 0.22 µm syringe filter before injection.

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the HPLC system.

  • Detection: Monitor the elution of the compounds using the DAD at a wavelength of approximately 280 nm for both bromoxynil and DBHA. For MS detection, use appropriate precursor and product ions in selected reaction monitoring (SRM) mode.

  • Quantification: Prepare a calibration curve using standards of known concentrations of bromoxynil and DBHA to quantify the analytes in the samples.

HPLC_Analysis_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Tissue_Homogenization Tissue Homogenization (Acetonitrile/Methanol) Centrifugation Centrifugation Tissue_Homogenization->Centrifugation Soil_Extraction Soil Extraction (Acetonitrile/Water) Soil_Extraction->Centrifugation Water_Sample Water Sample (Direct or SPE) Filtration Filtration (0.22 µm) Water_Sample->Filtration Centrifugation->Filtration Injection Injection (20 µL) Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD (280 nm) or MS/MS Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Workflow for HPLC analysis of bromoxynil and its metabolites.
Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.

Materials:

  • Liver microsomes (e.g., human, rat).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Phosphate (B84403) buffer (pH 7.4).

  • Test compound (this compound or bromoxynil).

  • Incubator/water bath at 37°C.

  • Quenching solution (e.g., ice-cold acetonitrile).

  • LC-MS/MS for analysis.

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. Pre-incubate at 37°C.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination: Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is the rate constant of degradation (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Glutathione S-Transferase (GST) Activity Assay

This assay measures the activity of GST in catalyzing the conjugation of glutathione (GSH) to a substrate, which can be adapted for bromoxynil.

Materials:

  • Plant or animal tissue homogenate (source of GST).

  • Reduced glutathione (GSH).

  • 1-Chloro-2,4-dinitrobenzene (CDNB) as a model substrate.

  • Phosphate buffer (pH 6.5).

  • Spectrophotometer.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, GSH, and CDNB.

  • Initiation: Add the tissue homogenate to the reaction mixture to start the reaction.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the GSH-CDNB conjugate.

  • Calculation: Calculate the GST activity based on the rate of change in absorbance, using the molar extinction coefficient of the product.

Conclusion

The metabolism of this compound is a rapid and multifaceted process that dictates its herbicidal efficacy and environmental behavior. The initial hydrolysis to the active bromoxynil phenol is a common step across different organisms. Subsequent detoxification pathways, primarily involving nitrilases and glutathione S-transferases in plants and conjugation in animals, determine the selectivity and safety of this herbicide. In the soil, microbial degradation plays a crucial role in its dissipation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the intricate metabolic fate of this compound and other related xenobiotics. Further research focusing on the specific enzyme kinetics and the complete metabolic profile in a wider range of organisms will enhance our understanding and predictive capabilities regarding the environmental impact and toxicological risk of this widely used herbicide.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Bromoxynil Heptanoate in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (B128292) heptanoate (B1214049) is a selective post-emergence herbicide used to control broadleaf weeds in various crops. Due to its potential for runoff from agricultural fields, its presence in water sources is a significant environmental and health concern. Accurate and sensitive analytical methods are crucial for monitoring its levels in water to ensure regulatory compliance and safeguard public health.

This document provides detailed application notes and protocols for the detection of Bromoxynil heptanoate in water using two primary analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high selectivity and sensitivity, making them suitable for trace-level analysis. A critical consideration in the analysis of this compound is its susceptibility to hydrolysis to its parent compound, bromoxynil, especially under neutral or alkaline conditions. The following protocols incorporate steps to mitigate this issue, ensuring the accurate quantification of the heptanoate ester.

Analytical Methods Overview

Both GC-MS/MS and LC-MS/MS are powerful techniques for the trace analysis of organic contaminants in environmental matrices. The choice between the two often depends on the analyte's properties, laboratory instrumentation availability, and desired sensitivity.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is well-suited for volatile and semi-volatile compounds that are thermally stable. This compound can be analyzed by GC-MS/MS, often requiring a sample extraction and concentration step.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is ideal for polar, semi-polar, and thermally labile compounds. It offers the advantage of direct injection of aqueous samples after minimal cleanup, though an extraction step is often employed to enhance sensitivity. For this compound, LC-MS/MS analysis requires careful sample handling to prevent hydrolysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analytical methods described. These values can vary depending on the specific instrumentation, matrix, and operating conditions.

ParameterGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.001 - 0.01 µg/L
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L0.005 - 0.05 µg/L
Recovery 85 - 110%90 - 115%
Precision (RSD) < 15%< 10%

Experimental Workflow

The general workflow for the analysis of this compound in water is depicted in the following diagram.

G cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Analysis Collect Collect Water Sample Preserve Acidify to pH < 4 (e.g., with H₂SO₄) Collect->Preserve SPE Solid-Phase Extraction (SPE) Preserve->SPE Elute Elute with Organic Solvent SPE->Elute Concentrate Concentrate Eluate Elute->Concentrate GC_MSMS GC-MS/MS Analysis Concentrate->GC_MSMS LC_MSMS LC-MS/MS Analysis Concentrate->LC_MSMS Quantify Quantification GC_MSMS->Quantify LC_MSMS->Quantify Report Reporting Quantify->Report

Caption: General workflow for this compound analysis in water.

Experimental Protocols

Sample Collection and Preservation

Objective: To collect and preserve water samples to ensure the stability of this compound.

Materials:

  • Amber glass bottles (1 L), pre-cleaned

  • Sulfuric acid (H₂SO₄), concentrated

  • Pipettes

Protocol:

  • Rinse the sample bottle with the source water to be collected.

  • Collect a 1 L water sample, leaving some headspace.

  • Immediately after collection, preserve the sample by adding concentrated H₂SO₄ to adjust the pH to below 4. This is a critical step to prevent the hydrolysis of this compound to bromoxynil.[1][2]

  • Cap the bottle tightly and store it at 4°C, protected from light, until extraction.[2]

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To extract and concentrate this compound from the water sample, removing interfering matrix components.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol, HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Deionized water, HPLC grade

  • Nitrogen evaporator

Protocol:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 SPE cartridge.

    • Follow with 5 mL of methanol.

    • Finally, equilibrate the cartridge with 10 mL of deionized water (pH adjusted to ~3 with a suitable acid if necessary), ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass the entire 1 L acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 10 mL of deionized water to remove any polar interferences.

    • Dry the cartridge thoroughly under vacuum for at least 30 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge with two 5 mL aliquots of ethyl acetate into a collection tube.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of ethyl acetate for GC-MS/MS or 1 mL of acetonitrile/water for LC-MS/MS) for instrumental analysis.

GC-MS/MS Analysis Protocol

Objective: To separate, detect, and quantify this compound using GC-MS/MS.

Instrumentation:

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) with an appropriate detector.

  • GC column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).

Instrumental Parameters:

ParameterSetting
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (m/z):

Precursor IonProduct Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
38927619715
2761978820

Note: The precursor ion for this compound (m/z 389) may be weak. In-source fragmentation can lead to the prominent ion of bromoxynil (m/z 276), which can then be used as the precursor for MS/MS analysis. It is crucial to confirm the retention time of this compound to distinguish it from any bromoxynil present in the sample.

LC-MS/MS Analysis Protocol

Objective: To separate, detect, and quantify this compound using LC-MS/MS.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • LC column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Instrumental Parameters:

ParameterSetting
Column Temperature 40°C
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Start at 50% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (m/z):

As this compound readily loses the heptanoate group in the ion source, it is common to monitor the transitions of the resulting bromoxynil ion.[2] However, the chromatography must be able to separate this compound from bromoxynil to ensure accurate quantification of the ester.

MRM Transitions for Bromoxynil (as a result of in-source fragmentation of this compound):

Precursor IonProduct Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
2741958015
2761978015

Note: The two precursor ions for bromoxynil (m/z 274 and 276) correspond to the isotopic pattern of the two bromine atoms.

Quality Control and Validation

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.

  • Laboratory Fortified Blank (LFB) / Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of this compound is analyzed to assess method accuracy.

  • Matrix Spike (MS) and Matrix Spike Duplicate (MSD): Aliquots of a real water sample are spiked with a known concentration of the analyte and analyzed to evaluate the effect of the sample matrix on the analytical method.

  • Calibration: A multi-point calibration curve should be generated using standards of known concentrations to quantify the analyte in the samples.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical steps and the importance of sample preservation to prevent hydrolysis.

G cluster_0 Sample State cluster_1 Analytical Pathway Water_Sample Water Sample (this compound) Acidification Acidification (pH < 4) Water_Sample->Acidification No_Acidification No Acidification (Neutral/Alkaline pH) Water_Sample->No_Acidification Hydrolyzed_Sample Hydrolyzed Sample (Bromoxynil) SPE Solid-Phase Extraction Hydrolyzed_Sample->SPE Acidification->SPE Stable Analyte No_Acidification->Hydrolyzed_Sample Hydrolysis Occurs Analysis GC-MS/MS or LC-MS/MS SPE->Analysis Result_Heptanoate Accurate Quantification of this compound Analysis->Result_Heptanoate Correct Identification Result_Bromoxynil Inaccurate Quantification (Measures Bromoxynil) Analysis->Result_Bromoxynil Incorrect Identification

References

Application Note: Quantification of Bromoxynil Heptanoate using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromoxynil (B128292) heptanoate (B1214049) is a selective contact herbicide used for post-emergence control of broadleaf weeds in various crops.[1] Accurate and reliable quantification of this compound in different matrices is crucial for environmental monitoring, food safety, and regulatory compliance. This application note provides a detailed gas chromatography (GC) method for the quantification of Bromoxynil heptanoate. The described protocol is intended to serve as a comprehensive guide for laboratory personnel.

This compound (4-Cyano-2,6-dibromophenyl heptanoate) is an ester of Bromoxynil.[2] While stable under acidic and neutral conditions, it can be hydrolyzed at a strongly alkaline pH.[2] Due to the potential for hydrolysis back to the parent Bromoxynil, sample preparation and pH control are critical for accurate quantification of the ester.[3]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, sample preparation steps, and GC-MS conditions for the analysis of this compound.

Materials and Reagents
  • This compound analytical standard (CAS: 56634-95-8)[4]

  • Diphenyl phthalate (B1215562) (internal standard)

  • Acetone (B3395972) (Pesticide residue grade)

  • n-Hexane (Pesticide residue grade)

  • Dichloromethane (B109758) (Pesticide residue grade)

  • Acetonitrile (HPLC grade)[5]

  • Sodium sulfate (B86663) (anhydrous)

  • Deionized water

  • Helium (carrier gas, 99.999% purity)

  • Nitrogen (makeup gas, 99.999% purity)

  • 0.45 µm PTFE syringe filters

Equipment
  • Gas chromatograph with a Mass Spectrometer (MS) or Flame Ionization Detector (FID)

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness or equivalent)[6]

  • Autosampler

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Glassware (volumetric flasks, pipettes, vials with PTFE-lined caps)

Standard Preparation

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetone.

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of diphenyl phthalate into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetone.

Working Standards: Prepare a series of calibration standards by diluting the stock solution with acetone to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL. Spike each working standard with the internal standard to a final concentration of 1 µg/mL.

Sample Preparation

The following is a general procedure for solid matrices like soil or plant material. For aqueous samples, a liquid-liquid extraction with dichloromethane at a neutral or slightly acidic pH is recommended.

  • Homogenization: Homogenize the sample to ensure uniformity.[6]

  • Extraction: Weigh 10 g of the homogenized sample into a centrifuge tube. Add 20 mL of a 1:1 (v/v) mixture of acetone and n-hexane.[6]

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.

  • Collection: Carefully transfer the supernatant (organic layer) to a clean flask.

  • Repeat: Repeat the extraction process (steps 2-4) two more times, combining the supernatants.

  • Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Internal Standard: Add the internal standard to the concentrated extract.

  • Final Volume: Adjust the final volume to 2 mL with acetone.

  • Filtration: Filter the final extract through a 0.45 µm PTFE syringe filter into a GC vial.

Gas Chromatography (GC) Conditions

The following GC conditions are a starting point and may require optimization for individual instruments.

ParameterCondition
Injector
Injection ModeSplitless
Injector Temperature250°C[6]
Injection Volume1 µL
Oven
Initial Temperature100°C, hold for 1 min[6]
Temperature Ramp20°C/min to 270°C, hold for 5 min[6]
Column
Column TypeHP-5MS (or equivalent)
Dimensions30 m x 0.25 mm i.d., 0.25 µm film thickness[6]
Carrier Gas
GasHelium[6]
Flow Rate1.0 mL/min (constant flow)[6]
Detector (MS)
Detector TypeMass Spectrometer
Interface Temperature280°C[6]
Ionization ModeElectron Ionization (EI) at 70 eV[6]
Scan ModeSelected Ion Monitoring (SIM) for quantification[6]
Detector (FID)
Detector Temperature300°C
Makeup GasNitrogen

Data Presentation

The following tables summarize the quantitative data and validation parameters for the GC method. Data for Bromoxynil octanoate (B1194180) is included for reference as it is structurally similar to this compound.

Table 1: Method Validation Parameters

ParameterThis compound (Expected)Bromoxynil Octanoate (Reference)
Linearity (R²)> 0.99> 0.99
Recovery80-110%82.3-110.7%[7]
Precision (RSD%)< 15%< 14%[7]
Limit of Quantification (LOQ)~0.01 mg/kg0.005 mg/kg (ECD), 0.2 mg/kg (MS)[7]

Table 2: Retention Time and Mass Spectrometry Data

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Diphenyl phthalate (IS)~10.514976, 223
This compound~12.8389276, 113

Note: Retention times are approximate and will vary depending on the specific GC system and conditions.

Workflow Diagram

The following diagram illustrates the experimental workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis sample 1. Sample Homogenization extraction 2. Solvent Extraction (Acetone:n-Hexane) sample->extraction centrifugation 3. Centrifugation extraction->centrifugation collection 4. Supernatant Collection centrifugation->collection drying 5. Drying with Na2SO4 collection->drying concentration 6. Rotary Evaporation drying->concentration is_spike 7. Internal Standard Spiking concentration->is_spike filtration 8. Filtration is_spike->filtration injection 9. GC Injection filtration->injection separation 10. Chromatographic Separation injection->separation detection 11. Detection (MS/FID) separation->detection integration 12. Peak Integration detection->integration calibration 13. Calibration Curve Generation integration->calibration quantification 14. Quantification calibration->quantification

Workflow for this compound Quantification

Conclusion

The gas chromatography method detailed in this application note provides a robust and reliable approach for the quantification of this compound in various sample matrices. Adherence to the sample preparation and analytical conditions outlined will enable researchers and scientists to obtain accurate and reproducible results. The method can be validated in-house to establish specific performance characteristics for the laboratory's equipment and sample types.

References

Application Note: HPLC-MS/MS Analysis of Bromoxynil Heptanoate in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of bromoxynil (B128292) heptanoate (B1214049) in soil samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction procedure followed by dispersive solid-phase extraction (dSPE) for cleanup. The analytical method is highly sensitive and selective, suitable for residue analysis in complex soil matrices. All quantitative data, including Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates, are summarized for clear interpretation.

Introduction

Bromoxynil heptanoate is a selective post-emergence herbicide used for the control of broadleaf weeds in various crops. Due to its potential for persistence and mobility in soil, monitoring its concentration in the environment is crucial for assessing ecological risk and ensuring food safety.[1][2] this compound can hydrolyze to its more mobile and phytotoxic form, bromoxynil, in the soil environment.[3][4] Therefore, a reliable and sensitive analytical method is essential for its detection at trace levels. This application note details a robust HPLC-MS/MS method for the determination of this compound in soil, providing researchers and analytical scientists with a comprehensive protocol for routine monitoring.

Experimental Protocols

Sample Preparation and Extraction (QuEChERS)

The sample preparation follows a modified QuEChERS protocol to effectively extract this compound from the complex soil matrix.

Materials:

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water to the tube and vortex for 30 seconds to rehydrate the soil. Let it stand for 30 minutes.[5]

  • Add 15 mL of acetonitrile to the tube.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • The upper acetonitrile layer contains the extracted analytes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

A dSPE cleanup step is employed to remove interfering matrix components from the extract.

Materials:

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Anhydrous MgSO₄

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer 6 mL of the acetonitrile supernatant from the extraction step into a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.[6]

  • Vortex the tube for 1 minute to facilitate the cleanup process.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions: | Parameter | Value | | :--- | :--- | | Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) | | Mobile Phase A | Water with 0.1% formic acid | | Mobile Phase B | Acetonitrile with 0.1% formic acid | | Flow Rate | 0.3 mL/min | | Injection Volume | 5 µL | | Column Temp. | 40 °C | | Gradient Program | Time (min) | % B | | | 0.0 | 30 | | | 1.0 | 30 | | | 8.0 | 95 | | | 10.0 | 95 | | | 10.1 | 30 | | | 12.0 | 30 |

MS/MS Conditions: this compound is known to undergo in-source fragmentation, readily losing its heptanoate group to form the bromoxynil anion.[7] Therefore, monitoring is based on the precursor ion of bromoxynil.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Collision Energy (eV) Product Ion (m/z) - Qualifier Collision Energy (eV)

| Bromoxynil | 274.8 | 79.0 | 25 | 195.8 | 15 |

Quantitative Data Summary

The following table summarizes the quantitative performance of the method, compiled from representative studies of bromoxynil and its esters in soil and other relevant matrices.

ParameterMatrixValueReference(s)
Limit of Detection (LOD) Soil0.003 - 0.01 mg/kg[1][8]
Limit of Quantification (LOQ) Soil0.01 - 0.05 mg/kg[1][8]
Recovery Rate (%) Soil82.3 - 110.7 %[1][8]
Linearity (R²) Standard Solutions> 0.99[9]
Relative Standard Deviation (RSD) Soil< 15%[8]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (dSPE) cluster_analysis Analysis soil_sample 1. Soil Sample (10g) rehydration 2. Rehydration (10 mL Water) soil_sample->rehydration extraction 3. Extraction (15 mL ACN, MgSO4, NaCl) rehydration->extraction centrifuge1 4. Centrifugation extraction->centrifuge1 supernatant 5. Acetonitrile Supernatant centrifuge1->supernatant Collect Supernatant dspe 6. dSPE Cleanup (PSA, C18, MgSO4) supernatant->dspe centrifuge2 7. Centrifugation dspe->centrifuge2 filtration 8. Filtration (0.22 µm) centrifuge2->filtration hplc_msms 9. HPLC-MS/MS Analysis filtration->hplc_msms Inject into HPLC data_processing 10. Data Processing & Quantitation hplc_msms->data_processing

Caption: Experimental workflow for HPLC-MS/MS analysis of this compound in soil.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in soil samples. The QuEChERS extraction and dSPE cleanup are effective in minimizing matrix effects and achieving good recovery rates. This application note serves as a comprehensive guide for environmental monitoring laboratories and researchers in the field of pesticide analysis.

References

Application Notes and Protocols for the Extraction of Bromoxynil Heptanoate from Plant Tissues for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromoxynil (B128292) heptanoate (B1214049) is a selective post-emergence herbicide used to control broadleaf weeds in various crops.[1][2] Monitoring its residue levels in plant tissues is crucial for ensuring food safety and environmental protection. This document provides detailed application notes and protocols for the extraction of Bromoxynil heptanoate from plant tissues for analysis by researchers, scientists, and professionals in drug development. The primary focus is on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, with additional outlines for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

I. Analytical Methods Overview

The determination of this compound residues in plant extracts is typically performed using chromatographic techniques coupled with sensitive detectors. The choice of analytical instrumentation depends on the required sensitivity and selectivity.

  • Gas Chromatography (GC): GC coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) is a common technique for analyzing this compound.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector or coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of Bromoxynil and its esters.[1][5][6] It has been noted that in LC-MS/MS analysis, this compound can sometimes be detected as its primary metabolite, Bromoxynil, depending on sample stability and analytical conditions.[2]

II. Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach for the extraction of pesticide residues from a wide variety of food matrices, including fruits, vegetables, and cereals.[7][8]

1. Scope: This protocol is applicable to a wide range of plant tissues, including high-water-content matrices (e.g., fruits, vegetables) and low-water-content matrices (e.g., grains, dried herbs). For dry samples, a rehydration step is necessary.[7]

2. Materials and Reagents:

3. Experimental Workflow Diagram (QuEChERS)

Caption: QuEChERS workflow for this compound extraction.

4. Procedure:

a. Sample Preparation:

  • Homogenize a representative sample of the plant tissue (e.g., 100-200 g) using a high-speed blender. For samples with low water content (e.g., grains, flour), add a specific amount of water to rehydrate the sample before homogenization.[7]

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

b. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube. If an internal standard is used, it should be added at this stage.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[7]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube for 5 minutes at ≥ 3000 g.[7]

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL d-SPE cleanup tube containing a mixture of sorbents. A common mixture for general purpose cleanup is 150 mg anhydrous MgSO₄, 25 mg PSA, and 25 mg C18.[7] For highly pigmented samples, GCB may be included, but it can lead to the loss of planar pesticides.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge for 5 minutes at ≥ 3000 g.

d. Final Extract Preparation:

  • The resulting supernatant is the final extract.

  • For LC-MS/MS analysis, the extract can often be diluted with the mobile phase and injected directly.[7]

  • For GC-MS analysis, a solvent exchange to a more GC-compatible solvent (e.g., hexane (B92381) or toluene) may be necessary.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a traditional method for separating compounds based on their relative solubilities in two different immiscible liquids.

1. Procedure Outline:

  • Homogenization: Homogenize the plant sample with a water-miscible solvent like acetone (B3395972) or methanol.

  • Extraction: Add water and a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to the homogenate.

  • Partitioning: Shake the mixture vigorously to partition the this compound into the organic phase.

  • Separation: Allow the layers to separate and collect the organic layer.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.

  • Cleanup (Optional): The concentrated extract may require further cleanup using techniques like column chromatography (e.g., with Florisil or silica (B1680970) gel) to remove co-extracted matrix components.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a technique used for sample preparation and purification where a sample passes through a solid sorbent, and the analyte of interest is either retained on the sorbent or the interfering compounds are.

1. Procedure Outline:

  • Initial Extraction: Perform an initial extraction of the homogenized plant sample with a suitable solvent (e.g., acetonitrile or methanol).

  • Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or a polymeric sorbent) by passing a non-polar solvent followed by a polar solvent through it.

  • Loading: Load the plant extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute the this compound from the cartridge with a small volume of a strong organic solvent.

  • Concentration: The eluate is then concentrated and prepared for chromatographic analysis.

III. Data Presentation

The following table summarizes quantitative data for the analysis of Bromoxynil and its esters from various studies. Note that this compound and octanoate (B1194180) are often analyzed as Bromoxynil.

AnalyteMatrixExtraction MethodAnalytical MethodRecovery (%)RSD (%)LOQLODReference
BromoxynilFormulations/Raw MaterialsSolvent DilutionRP-HPLC-UV99.530.065.22 mg/L1.57 mg/L[1][5][6]
Bromoxynil octanoateSoil, Corn Leaves, Corn SeedsLiquid-Liquid ExtractionGC-ECD82.3-110.7<140.005 mg/kg-[4]
Bromoxynil octanoateSoil, Corn Leaves, Corn SeedsLiquid-Liquid ExtractionGC-MS82.3-110.7<140.2 mg/kg-[4]

RSD: Relative Standard Deviation, LOQ: Limit of Quantification, LOD: Limit of Detection.

IV. Mandatory Visualization

Logical Relationship Diagram

Logical_Relationship cluster_objective Objective cluster_sampling Sampling & Preparation cluster_extraction_choice Extraction Method Selection cluster_cleanup_step Cleanup cluster_analysis_step Analysis cluster_result Result Objective Quantify this compound in Plant Tissue Sampling Representative Sampling Objective->Sampling Homogenization Homogenization Sampling->Homogenization QuEChERS QuEChERS (High Throughput) Homogenization->QuEChERS LLE LLE (Traditional) Homogenization->LLE SPE SPE (High Selectivity) Homogenization->SPE Cleanup Removal of Matrix Interferences (e.g., d-SPE, Column Chromatography) QuEChERS->Cleanup LLE->Cleanup SPE->Cleanup GC GC-ECD/MS Cleanup->GC LC HPLC-UV or LC-MS/MS Cleanup->LC Result Residue Concentration (mg/kg or ppm) GC->Result LC->Result

Caption: Logical flow for this compound analysis.

References

Application Notes and Protocols for Studying the Effects of Bromoxynil Heptanoate on Algal Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil heptanoate (B1214049) is a selective contact herbicide with some systemic activity used to control broadleaf weeds.[1][2][3] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[1][2][3] Understanding the impact of this herbicide on non-target aquatic organisms, such as algae, is crucial for environmental risk assessment. These application notes provide detailed protocols for studying the effects of Bromoxynil heptanoate on algal growth, physiology, and photosynthetic efficiency. The methodologies are based on internationally recognized standards, such as the OECD 201 guideline for algal growth inhibition testing.[4][5][6][7][8]

Mechanism of Action: Inhibition of Photosystem II

This compound, after being absorbed by the algal cells, is hydrolyzed to its active form, bromoxynil. Bromoxynil acts as an inhibitor of the photosynthetic electron transport chain at Photosystem II (PSII). It competes with plastoquinone (B1678516) for the QB binding site on the D1 protein of the PSII reaction center, thereby blocking electron flow and inhibiting CO2 fixation. This disruption of photosynthesis ultimately leads to the inhibition of algal growth and, at sufficient concentrations, cell death.

G cluster_photosynthesis Photosynthesis in Algae cluster_inhibition Inhibition by Bromoxynil Light_Energy Light Energy PSII Photosystem II (PSII) Light_Energy->PSII Excites Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain Electron Flow ATP_NADPH ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation Powers Algal_Growth Algal Growth & Biomass CO2_Fixation->Algal_Growth Bromoxynil Bromoxynil Heptanoate PSII_Inhibition Blocks Electron Flow at PSII Bromoxynil->PSII_Inhibition PSII_Inhibition->PSII Inhibits

Caption: Signaling pathway of this compound inhibiting algal photosynthesis.

Experimental Protocols

Algal Growth Inhibition Test (Adapted from OECD Guideline 201)

This protocol determines the effects of this compound on the growth of a selected freshwater green algal species, such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus.[5]

Materials:

  • Test alga culture

  • Sterile algal growth medium (e.g., OECD standard algal medium)[5]

  • This compound stock solution

  • Sterile glass Erlenmeyer flasks (e.g., 100-250 mL)[5]

  • Incubator with controlled temperature and continuous illumination

  • Spectrophotometer or cell counter

Procedure:

  • Preparation of Test Solutions: Prepare a series of at least five concentrations of this compound in the algal growth medium. A geometric series is recommended. Include a control group with no test substance.

  • Inoculation: Inoculate the test flasks with an exponentially growing culture of the test alga to achieve a low initial cell density (e.g., 10^4 cells/mL). The initial biomass should be low enough to allow for at least 16-fold growth in the control cultures over the test period.[5]

  • Incubation: Incubate the flasks for 72 hours under continuous, uniform illumination and a constant temperature (e.g., 21-24°C).[5]

  • Growth Measurement: Determine the algal biomass (cell concentration or a surrogate like absorbance) at the start of the experiment and at 24, 48, and 72 hours.

  • Data Analysis: For each concentration and the control, calculate the average specific growth rate. Determine the EC50 value, which is the concentration of this compound that causes a 50% reduction in algal growth compared to the control.

Chlorophyll (B73375) a Content Measurement

Chlorophyll a is a primary photosynthetic pigment and its concentration is a good indicator of algal biomass.[9]

Materials:

  • Algal culture samples from the growth inhibition test

  • Glass fiber filters

  • Filtration apparatus

  • Centrifuge tubes

  • Solvent for extraction (e.g., 90% acetone (B3395972) or 96% ethanol)[10]

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Sample Collection: Take a known volume of algal culture from each test flask.

  • Filtration: Filter the sample through a glass fiber filter to concentrate the algal cells.

  • Extraction: Place the filter in a centrifuge tube with a known volume of the extraction solvent.[11] Keep the samples in the dark and cold to prevent pigment degradation.[12]

  • Homogenization/Sonication: Disrupt the cells to ensure complete pigment extraction. This can be done by grinding or sonication.

  • Centrifugation: Centrifuge the extract to pellet the cell debris and filter paper.

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant at specific wavelengths (e.g., 663 nm, 645 nm, 630 nm, and 750 nm for turbidity correction) using a spectrophotometer.[11]

  • Calculation: Use standard equations (e.g., trichromatic equations) to calculate the concentration of chlorophyll a.

Measurement of Photosystem II (PSII) Quantum Yield

Pulse Amplitude Modulated (PAM) fluorometry is a non-invasive technique used to assess the efficiency of PSII.[13][14]

Materials:

  • Algal culture samples

  • PAM fluorometer

Procedure:

  • Dark Adaptation: Dark-adapt the algal samples for a specific period (e.g., 15-20 minutes) to allow all reaction centers to open.

  • Measurement of F0 and Fm:

    • Measure the minimum fluorescence (F0) by applying a weak measuring light.

    • Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

  • Calculation of Maximum Quantum Yield (Fv/Fm): Calculate the maximum quantum yield of PSII using the formula: Fv/Fm = (Fm - F0)/Fm.[14][15] A decrease in this value indicates stress on the photosynthetic apparatus.

  • Measurement in the Light (Effective Quantum Yield): To measure the effective quantum yield of PSII in the light (ΦPSII), expose the sample to actinic light and apply saturating pulses. The effective quantum yield is calculated as: ΦPSII = (Fm' - F)/Fm', where Fm' is the maximum fluorescence in the light and F is the steady-state fluorescence.[13]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: EC50 Values of this compound for Algal Growth Inhibition (72h)

Algal SpeciesEC50 (µg/L)Reference
Pseudokirchneriella subcapitata41 - 161[16]
Hormidium barlowi500[17]
Chlamydomonas eugametos>277,000[17]
Other Green Algae (13 species)>10,000[17]

Table 2: Effects of this compound on Photosynthetic Parameters

Concentration (µg/L)Average Specific Growth Rate (day⁻¹)Chlorophyll a (µg/L)Maximum Quantum Yield (Fv/Fm)
Control (0)Insert ValueInsert ValueInsert Value
Concentration 1Insert ValueInsert ValueInsert Value
Concentration 2Insert ValueInsert ValueInsert Value
Concentration 3Insert ValueInsert ValueInsert Value
Concentration 4Insert ValueInsert ValueInsert Value
Concentration 5Insert ValueInsert ValueInsert Value

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Processing Algal_Culture 1. Prepare Algal Culture Inoculation 3. Inoculate Flasks Algal_Culture->Inoculation Test_Solutions 2. Prepare Bromoxynil Heptanoate Solutions Test_Solutions->Inoculation Incubation 4. Incubate for 72h Inoculation->Incubation Growth_Measurement 5. Measure Growth (Cell Count/Absorbance) Incubation->Growth_Measurement Chlorophyll_Measurement 6. Measure Chlorophyll a Incubation->Chlorophyll_Measurement PSII_Measurement 7. Measure PSII Yield (PAM Fluorometry) Incubation->PSII_Measurement Data_Analysis 8. Calculate Growth Rate, EC50, and Photosynthetic Parameters Growth_Measurement->Data_Analysis Chlorophyll_Measurement->Data_Analysis PSII_Measurement->Data_Analysis Reporting 9. Summarize Data in Tables Data_Analysis->Reporting

Caption: Experimental workflow for studying this compound effects on algae.

References

Application of Bromoxynil Heptanoate in Weed Control Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (B128292) heptanoate (B1214049) is a selective, post-emergence herbicide used for the control of a wide range of annual broadleaf weeds in various agricultural crops.[1][2] As a member of the hydroxybenzonitrile chemical class, its mode of action is the inhibition of photosynthesis at photosystem II (PSII).[2][3] This document provides detailed application notes and experimental protocols for the use of Bromoxynil heptanoate in weed control research, with a focus on its mechanism of action, efficacy, and methodologies for evaluation. Bromoxynil is often formulated as an ester, such as the heptanoate or octanoate (B1194180) ester, to improve its solubility in organic solvents, which enhances the stability of emulsifiable concentrate products.[1]

Mechanism of Action: Inhibition of Photosystem II

This compound is rapidly absorbed through the leaves of susceptible plants.[1] Following absorption, it is converted to its active form, bromoxynil, which acts as a potent inhibitor of the photosynthetic electron transport chain in chloroplasts.[4] Specifically, bromoxynil binds to the D1 protein of the photosystem II (PSII) complex, thereby blocking the binding of plastoquinone (B1678516) (PQ).[3] This blockage interrupts the electron flow, leading to a cascade of events that cause plant death:

  • Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the production of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation and other metabolic processes.[3]

  • Oxidative Stress: The blockage of electron flow leads to the formation of reactive oxygen species (ROS), which cause rapid cellular damage through lipid peroxidation and membrane destruction.[3]

Visible symptoms of herbicide activity, such as chlorosis and necrosis, typically appear within a few days to a week after application.[1]

Signaling Pathway of Photosystem II Inhibition by Bromoxynil

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Quinone A) Pheo->QA e- QB QB Site on D1 Protein QA->QB e- PQ Plastoquinone (PQ) QB->PQ e- ET_Blocked Electron Transport Chain Blocked Bromoxynil Bromoxynil (Active Form) Bromoxynil->QB Binds to D1 Protein, Blocks PQ Binding ROS Reactive Oxygen Species (ROS) Production CellDamage Cellular Damage (Lipid Peroxidation, Membrane Disruption) ROS->CellDamage PlantDeath Weed Death CellDamage->PlantDeath ET_Blocked->ROS

Caption: Mechanism of Bromoxynil action in inhibiting the photosynthetic electron transport chain at Photosystem II.

Quantitative Data on Weed Efficacy

While specific efficacy data for this compound on a wide range of weed species is not extensively available in publicly accessible research, the following table summarizes the expected control of common broadleaf weeds based on information for bromoxynil and its octanoate ester. The efficacy is dependent on the application rate, weed size, and environmental conditions. It is crucial to conduct small-scale trials to determine the optimal application rates for specific target weeds and local conditions.

Weed SpeciesScientific NameTypical Application Rate (g a.i./ha)Expected Control (%)
Common LambsquartersChenopodium album280 - 42085 - 95
Redroot PigweedAmaranthus retroflexus280 - 42090 - 98
Wild MustardSinapis arvensis280 - 42090 - 100
Shepherd's-purseCapsella bursa-pastoris280 - 42090 - 100
Field PennycressThlaspi arvense280 - 42090 - 100
KochiaKochia scoparia280 - 42080 - 90
Common RagweedAmbrosia artemisiifolia280 - 42085 - 95
SmartweedPolygonum spp.350 - 56075 - 85

Note: The data presented are generalized from studies on bromoxynil and its octanoate ester and should be used as a guide. Actual efficacy will vary based on formulation, environmental conditions, weed growth stage, and application technique.

Experimental Protocols

Protocol 1: Greenhouse Efficacy Study

This protocol outlines a procedure for evaluating the efficacy of this compound on various weed species in a controlled greenhouse environment.

1. Plant Material and Growth Conditions:

  • Grow target weed species from seed in pots (e.g., 10 cm diameter) containing a standard potting mix.

  • Maintain greenhouse conditions at approximately 25/20°C (day/night) with a 16-hour photoperiod.

  • Water plants as needed to maintain adequate soil moisture.

  • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) before treatment.

2. Herbicide Application:

  • Apply this compound when weeds are at the 2-4 true leaf stage for optimal susceptibility.[5]

  • Prepare a stock solution of this compound and make serial dilutions to achieve the desired application rates.

  • Use a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) for uniform application.

  • Include an untreated control and a positive control (a commercial standard herbicide) for comparison.

3. Experimental Design and Data Collection:

  • Use a completely randomized design with at least four replications per treatment.

  • Assess weed control visually at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete death).

  • At 21 DAT, harvest the above-ground biomass of the weeds in each pot.

  • Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.

  • Calculate the percent reduction in biomass compared to the untreated control.

4. Data Analysis:

  • Analyze visual assessment data and biomass data using Analysis of Variance (ANOVA).

  • Use a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Experimental Workflow for Greenhouse Efficacy Study

G Start Start: Weed Seeding and Germination Grow Greenhouse Growth (2-4 Leaf Stage) Start->Grow Prepare Prepare Herbicide Solutions (Varying Doses) Grow->Prepare Apply Herbicide Application (Track Sprayer) Prepare->Apply Assess Visual Assessment (7, 14, 21 DAT) Apply->Assess Harvest Biomass Harvest (21 DAT) Assess->Harvest Dry Oven Drying of Biomass Harvest->Dry Weigh Record Dry Weight Dry->Weigh Analyze Data Analysis (ANOVA) Weigh->Analyze End End: Determine Efficacy Analyze->End

Caption: Workflow for a greenhouse-based herbicide efficacy study.

Protocol 2: Field Efficacy Trial

This protocol describes a field trial to evaluate the efficacy of this compound under real-world agricultural conditions.

1. Site Selection and Trial Design:

  • Select a field with a uniform infestation of the target broadleaf weed species.

  • Use a Randomized Complete Block Design (RCBD) with a minimum of four replications.[6]

  • Plot size should be adequate for representative weed populations and to minimize edge effects (e.g., 2m x 5m).

2. Treatment Application:

  • Apply this compound at various rates when the majority of the target weeds are in the 2-4 leaf stage.[5]

  • Use a calibrated backpack sprayer with a boom and flat-fan nozzles to ensure uniform coverage.

  • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Include an untreated control plot within each block.

3. Data Collection:

  • Visually assess percent weed control at 14, 28, and 56 days after treatment (DAT) using a 0-100% scale.

  • At 28 DAT, collect weed density and biomass data from randomly placed quadrats (e.g., 0.25 m²) within each plot.

  • Count the number of individual weed species within each quadrat.

  • Harvest the above-ground weed biomass from the quadrats, dry to a constant weight, and record.

4. Data Analysis:

  • Analyze the data using ANOVA appropriate for an RCBD.

  • Perform mean separation tests to identify significant differences between herbicide treatments.

Logical Relationship for Field Trial Design

G cluster_blocks Randomized Complete Block Design (RCBD) cluster_treatments Treatments (Randomized within each Block) Field Field with Uniform Weed Infestation Block1 Block 1 Block2 Block 2 Block3 Block 3 Block4 Block 4 T1 Untreated Control Block1->T1 Plot T2 This compound (Rate 1) Block1->T2 Plot T3 This compound (Rate 2) Block1->T3 Plot T4 This compound (Rate 3) Block1->T4 Plot Block2->T1 Plot Block2->T2 Plot Block2->T3 Plot Block2->T4 Plot Block3->T1 Plot Block3->T2 Plot Block3->T3 Plot Block3->T4 Plot Block4->T1 Plot Block4->T2 Plot Block4->T3 Plot Block4->T4 Plot

References

Application Notes & Protocols for Assessing the Half-life of Bromoxynil Heptanoate in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromoxynil (B128292) heptanoate (B1214049) is a selective, post-emergence herbicide used for the control of broadleaf weeds. Understanding its persistence and degradation kinetics in soil is crucial for environmental risk assessment and regulatory purposes. The half-life (DT50) is a key parameter used to describe the rate at which a substance degrades in the environment. This document provides a detailed methodology for assessing the half-life of bromoxynil heptanoate in soil, drawing from established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

In soil, this compound is rapidly hydrolyzed to its active form, bromoxynil.[1][2] The subsequent degradation of bromoxynil is primarily a biological process.[3] The degradation pathway for bromoxynil esters in aerobic soil is similar, involving the cleavage of the ester bond to form bromoxynil, which is then further metabolized.[2]

Key Principles

The assessment of the half-life of this compound in soil is typically conducted under controlled laboratory conditions that simulate the natural environment. The study involves treating soil samples with a known concentration of the test substance and monitoring its dissipation over time. The concentration of this compound and its primary degradation product, bromoxynil, are measured at various intervals. The half-life is then calculated from the dissipation curve, often assuming first-order kinetics.[4]

Experimental Protocols

This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 307: Aerobic and Anaerobic Transformation in Soil.[4][5]

1. Materials and Reagents

  • Test Substance: Analytical standard of this compound (purity >98%).

  • Metabolite Standard: Analytical standard of bromoxynil (purity >98%).

  • Radiolabeled Substance (optional but recommended): ¹⁴C-labeled this compound (labeled in the benzene (B151609) ring) for mass balance studies and identification of metabolites.

  • Soil: Freshly collected soil from a relevant agricultural region. The soil should be characterized according to the parameters in Table 1.

  • Solvents: HPLC or GC grade solvents (e.g., acetonitrile (B52724), methanol, acetone, hexane, ethyl acetate) for extraction and analysis.

  • Reagents: Reagents for analytical derivatization, if required.

2. Soil Selection and Characterization

Select a representative soil, such as a sandy loam or silty loam, with a pH between 5.5 and 8.0 and an organic carbon content of 0.5-2.5%.[4] The soil should be collected from the top 20 cm of the soil profile.[6] Before use, sieve the soil (2 mm mesh) to remove stones and large debris. A comprehensive characterization of the soil should be performed as detailed in Table 1.

Table 1: Soil Characterization Parameters

ParameterMethodRecommended Range
Soil Texture (% Sand, Silt, Clay)USDA or FAO Classification[6]Sandy Loam, Silty Loam
pH (in H₂O or CaCl₂)Standard pH meter5.5 - 8.0[4]
Organic Carbon (%)Combustion (e.g., Dumas method)0.5 - 2.5%[4]
Cation Exchange Capacity (CEC)Standard methods (e.g., ammonium (B1175870) acetate)Report Value
Water Holding Capacity (WHC) at 0.33 barPressure plate apparatusReport Value
Microbial BiomassSubstrate-induced respiration or fumigation-extraction>1% of total organic carbon[4]

3. Experimental Setup

  • Soil Preparation: Adjust the soil moisture to 40-60% of its maximum water holding capacity (WHC). Pre-incubate the soil in the dark at the test temperature for 7-14 days to allow the microbial community to stabilize.[5]

  • Application of Test Substance: Prepare a stock solution of this compound in a suitable solvent. Apply the test substance to the soil samples to achieve the desired final concentration. The application rate should be relevant to the recommended field application rates. Ensure a homogenous distribution of the substance within the soil.

  • Incubation: Place the treated soil samples into incubation vessels (e.g., biometers or flow-through systems).[4] Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C). If using a flow-through system, maintain a continuous flow of humidified air to ensure aerobic conditions.

  • Control Samples: Prepare control samples (without the test substance) and sterile control samples (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.

4. Sampling

Collect soil samples at appropriate time intervals. A suggested sampling schedule is 0, 1, 2, 4, 7, 14, 21, and 28 days after application. The sampling frequency should be sufficient to define the dissipation curve. At each sampling point, collect triplicate samples for analysis.

5. Extraction and Analysis

  • Extraction: Extract the soil samples with a suitable organic solvent or solvent mixture. The choice of solvent will depend on the polarity of the analytes. A common approach is to use a polar solvent like acetonitrile or methanol, followed by partitioning into a less polar solvent if necessary.

  • Analytical Method: The concentrations of this compound and its primary metabolite, bromoxynil, are typically determined using chromatographic techniques.

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a suitable method for the analysis of both this compound and bromoxynil.[7][8]

    • Gas Chromatography (GC): GC coupled with an electron capture detector (ECD) or a mass spectrometer (MS) is also a highly sensitive and specific method.[9][10]

Table 2: Example Analytical Method Parameters

ParameterHPLC-UVGC-MS
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/water gradientHelium
Detection UV at 254 nm[8]Electron Ionization (EI) with Selected Ion Monitoring (SIM)
Injection Volume 20 µL1 µL
Flow Rate 1.0 mL/min1.0 mL/min
Retention Times Analyte-specificAnalyte-specific

6. Data Analysis

  • Dissipation Kinetics: Plot the concentration of this compound and bromoxynil against time. The dissipation of the parent compound often follows first-order kinetics. The first-order rate constant (k) can be determined from the slope of the natural logarithm of the concentration versus time.

  • Half-life Calculation: The half-life (DT50) is calculated using the following equation for first-order kinetics: DT50 = ln(2) / k Calculate the DT50, DT75, and DT90 values for this compound.[4]

  • Metabolite Formation and Decline: Plot the concentration of the major metabolite, bromoxynil, over time to show its formation and subsequent decline.

Table 3: Summary of this compound Degradation Data

CompoundDT50 (days)DT90 (days)Major Metabolites Identified
This compoundReport ValueReport ValueBromoxynil
Bromoxynil4.12 - 7[11][12]Report Value3,5-di-bromo-4-hydroxybenzoic acid[13]

Visualizations

Experimental Workflow Diagram

experimental_workflow soil_prep Soil Preparation (Sieving, Moisture Adjustment, Pre-incubation) application Application of This compound soil_prep->application incubation Incubation (Controlled Temperature & Moisture) application->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-UV or GC-MS Analysis extraction->analysis data_analysis Data Analysis (Kinetics, Half-life Calculation) analysis->data_analysis results Results (DT50, DT90, Metabolite Profile) data_analysis->results

Caption: Experimental workflow for determining the soil half-life of this compound.

Degradation Pathway

degradation_pathway heptanoate This compound bromoxynil Bromoxynil heptanoate->bromoxynil Hydrolysis metabolite 3,5-dibromo-4-hydroxybenzoic acid bromoxynil->metabolite Hydrolysis of Nitrile co2 CO₂ metabolite->co2 Further Degradation

Caption: Degradation pathway of this compound in soil.

References

Application Note: Quantifying Bromoxynil Heptanoate Residues in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromoxynil (B128292) heptanoate (B1214049) is a selective contact herbicide used for post-emergence control of annual broadleaf weeds in various agricultural crops, including cereals, corn, and garlic.[1][2] Structurally, it is the heptanoate ester of bromoxynil. In environmental matrices and biological systems, bromoxynil heptanoate is rapidly hydrolyzed to its active form, bromoxynil phenol (B47542).[3][4][5][6] Due to its widespread use, monitoring its residues in agricultural products is crucial to ensure food safety and compliance with regulatory limits.

This application note provides detailed protocols for the quantification of this compound and its primary metabolite, bromoxynil phenol, in various agricultural products using modern analytical techniques. The methodologies described are intended for researchers, scientists, and professionals in the field of food safety and pesticide residue analysis.

Analytical Methodologies

The quantification of this compound and bromoxynil phenol residues in complex food matrices is typically performed using chromatographic techniques coupled with mass spectrometry. The choice of methodology depends on the physicochemical properties of the analytes and the complexity of the sample matrix.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the simultaneous analysis of this compound and the more polar bromoxynil phenol. LC-MS/MS offers high sensitivity and selectivity, allowing for the detection and quantification of these compounds at very low levels.[7]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is also a powerful technique for the analysis of this compound. However, the analysis of the more polar and less volatile bromoxynil phenol may require derivatization to improve its chromatographic behavior.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food samples.[8] It involves a simple extraction and cleanup procedure that provides good recoveries for a wide range of pesticides. Below are detailed protocols for different types of agricultural matrices.

1. General Protocol for High Water Content Commodities (e.g., Fruits and Vegetables)

This protocol is suitable for samples such as tomatoes, cucumbers, and apples.

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN standard salts). For the EN 15662 method, this typically includes magnesium sulfate, sodium chloride, and sodium citrate.[8][9]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. PSA helps in the removal of organic acids, sugars, and fatty acids.

    • Shake for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.

2. Protocol for High Chlorophyll (B73375) Commodities (e.g., Spinach, Leafy Greens)

For matrices with high chlorophyll content, a cleanup step with graphitized carbon black (GCB) is recommended.

  • Follow the General Protocol for homogenization and extraction.

  • Cleanup (dSPE):

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE cleanup tube containing PSA, C18, GCB, and magnesium sulfate. GCB is effective in removing pigments like chlorophyll.

    • Shake and centrifuge as described in the general protocol.

    • The final extract is ready for analysis.

3. Protocol for High-Fat Commodities (e.g., Nuts, Avocados)

For high-fat matrices, a C18 sorbent is used to remove lipids.

  • Homogenization: Weigh a representative portion of the homogenized sample (e.g., 5-10 g) into a 50 mL centrifuge tube.

  • Follow the General Protocol for extraction.

  • Cleanup (dSPE):

    • Transfer an aliquot of the supernatant to a dSPE tube containing PSA, C18, and magnesium sulfate.

    • Shake and centrifuge as described in the general protocol.

    • The final extract is ready for analysis.

4. Protocol for Dry Commodities (e.g., Grains, Dried Fruits)

Dry samples require a rehydration step before extraction.[8]

  • Rehydration and Homogenization: Weigh 5 g of the homogenized dry sample into a 50 mL centrifuge tube. Add 10 mL of reagent water and allow it to rehydrate for 30 minutes before proceeding with the extraction.

  • Follow the General Protocol for extraction and the appropriate cleanup step based on the specific dry commodity.

Instrumental Analysis

1. LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity II LC system or equivalent.

  • Column: C18 column (e.g., 50 mm length, 2.1 mm internal diameter, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[7]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for bromoxynil is m/z 276, which corresponds to the deprotonated molecule.[10]

2. GC-MS/MS Parameters

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5MS (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) or similar.[11]

  • Injector: Splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 70°C and ramping up to 280°C.

  • MS System: Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent.

  • Ionization Mode: Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI).

  • MRM Transitions: Specific precursor and product ions for this compound would be selected for quantification and confirmation.

Data Presentation

The following table summarizes the quantitative data for bromoxynil and its esters from various studies.

AnalyteMatrixMethodLOQ (mg/kg)Recovery (%)Reference
Bromoxynil OctanoateSoil, CornGC-ECD0.00582.3-110.7[1]
Bromoxynil OctanoateSoil, CornGC-MS0.282.3-110.7[1]
BromoxynilFormulationsHPLC-UV5.2299.53[12]
BromoxynilDrinking WaterLC-MS/MS0.000002-[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18, GCB) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Primary GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS Alternative Quantification Quantification LC_MSMS->Quantification GC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound residues.

degradation_pathway Bromoxynil_Heptanoate This compound (C14H15Br2NO2) Bromoxynil_Phenol Bromoxynil Phenol (C7H3Br2NO) Bromoxynil_Heptanoate->Bromoxynil_Phenol Hydrolysis Heptanoic_Acid Heptanoic Acid Bromoxynil_Heptanoate->Heptanoic_Acid

Caption: Hydrolysis of this compound to Bromoxynil phenol.

References

Application Notes: Bromoxynil Heptanoate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromoxynil (B128292) heptanoate (B1214049) (2,6-dibromo-4-cyanophenyl heptanoate) is the heptanoic acid ester of bromoxynil, a widely used herbicide for the post-emergence control of annual broad-leaved weeds.[1][2] As a member of the hydroxybenzonitrile class of herbicides, its mode of action involves the inhibition of photosynthesis. Due to its widespread use in agriculture on crops such as cereals, corn, and garlic, regulatory bodies worldwide have established maximum residue limits (MRLs) for bromoxynil and its derivatives in food and environmental samples.[3][4] Accurate monitoring of these residues is crucial to ensure consumer safety and environmental protection.

The use of a well-characterized reference standard is fundamental for the accurate quantification of bromoxynil heptanoate residues. Certified reference materials (CRMs) of this compound provide the necessary purity and traceability for method validation, calibration of analytical instruments, and quality control in residue analysis.[5][6] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, targeting researchers, scientists, and professionals in drug development and environmental monitoring.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of standard solutions and the development of analytical methods.

PropertyValueReference
Chemical Formula C₁₄H₁₅Br₂NO₂[1]
Molecular Weight 389.08 g/mol [1]
CAS Number 56634-95-8[1]
Appearance Buff to brown crystalline mass[7]
Melting Point 38-44 °C[7]
Solubility Low aqueous solubility[2]
Stability Moderately stable to hydrolysis. Stable in air up to its melting point.[7][8]

Analytical Methodologies

The determination of this compound is typically performed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.

Gas Chromatography (GC)

Gas chromatography is a robust technique for the analysis of this compound. The compound is thermally stable and sufficiently volatile for GC analysis.

Typical GC Method Parameters:

ParameterValueReference
Column OV-101 or equivalent[7]
Injector Temperature 250 °C[7]
Column Temperature 230 °C[7]
Detector Temperature 280 °C (FID)[7]
Detector Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS)[7][9]
Carrier Gas Nitrogen[7]
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for the analysis of this compound and its parent compound, bromoxynil. Reversed-phase chromatography is commonly employed.

Typical HPLC Method Parameters:

ParameterValueReference
Column C18[10][11]
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradient[10][12]
Detector UV-Vis Detector (230 nm, 255 nm, 280 nm), Mass Spectrometry (MS/MS)[10][11]
Flow Rate 1.5 mL/min[10]
Injection Volume 20 µL[10]

Method Validation Data

The following tables summarize typical method validation parameters for the analysis of bromoxynil, which are indicative for methods involving this compound.

Table 2: Linearity Data for Bromoxynil Analysis by HPLC-UV

AnalyteConcentration Range (mg/L)Correlation Coefficient (R²)Reference
Bromoxynil150 - 3500.992[13]

Table 3: Recovery, LOD, and LOQ Data for Bromoxynil Analysis by HPLC-UV

AnalyteRecovery (%)LOD (mg/L)LOQ (mg/L)Reference
Bromoxynil99.531.575.22[13]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of this compound for calibration and quality control.

Materials:

  • This compound certified reference material (CRM)

  • Methanol, HPLC grade[6]

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh approximately 10 mg of this compound CRM into a 10 mL volumetric flask.

    • Record the exact weight.

    • Add a small volume of methanol to dissolve the CRM.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Fill the flask to the mark with methanol and mix thoroughly.

    • Calculate the exact concentration of the stock solution based on the weighed amount and purity of the CRM.

    • Store the stock solution in an amber glass vial at 4°C.[12]

  • Working Standard Solutions (e.g., 1, 5, 10, 50, 100 mg/L):

    • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol in volumetric flasks.

    • For example, to prepare a 100 mg/L working standard, pipette 10 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.

    • Prepare other concentrations accordingly.

    • Transfer the working standards to labeled amber glass vials and store at 4°C. Working standards should be prepared fresh as needed or their stability verified over time.

G Workflow for Preparation of Standard Solutions cluster_0 Stock Solution Preparation cluster_1 Working Standard Preparation weigh Weigh this compound CRM dissolve Dissolve in Methanol weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate cool Cool to Room Temperature sonicate->cool dilute_stock Dilute to Final Volume cool->dilute_stock calculate Calculate Exact Concentration dilute_stock->calculate store_stock Store at 4°C calculate->store_stock pipette Pipette Stock Solution store_stock->pipette dilute_working Serially Dilute with Methanol pipette->dilute_working store_working Store at 4°C dilute_working->store_working

Preparation of this compound Standard Solutions
Protocol 2: Analysis of this compound in Water Samples by HPLC-UV

Objective: To quantify the concentration of this compound in water samples using HPLC with UV detection.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)[10]

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Collect water samples in clean glass bottles.

    • If the sample contains suspended solids, filter it through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters outlined in the HPLC method table.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (methanol) to ensure the system is clean.

    • Inject the prepared working standard solutions in increasing order of concentration to generate a calibration curve.

    • Inject the prepared water samples.

    • Inject a quality control (QC) standard at regular intervals (e.g., every 10 samples) to monitor instrument performance.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

    • The concentration is calculated using the following formula: Concentration (mg/L) = (Peak Area_sample / Slope_calibration_curve) * Dilution Factor

G Workflow for HPLC-UV Analysis of Water Samples cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis collect Collect Water Sample filter Filter Sample (0.45 µm) collect->filter inject_samples Inject Samples filter->inject_samples setup Set up HPLC System equilibrate Equilibrate Column setup->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_standards Inject Standards (Calibration) inject_blank->inject_standards inject_standards->inject_samples integrate Integrate Peak Areas inject_standards->integrate inject_qc Inject QC Standards inject_samples->inject_qc inject_samples->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

HPLC-UV Analysis of this compound in Water

Signaling Pathways and Logical Relationships

As this compound is a synthetic herbicide, it does not have a signaling pathway in the context of drug development or mammalian biology. Its mode of action in plants is the inhibition of photosystem II. For the purpose of these application notes, a diagram illustrating the logical relationship in the analytical workflow for ensuring data quality is more relevant.

G Logical Relationship for Analytical Quality Assurance cluster_0 Method Development & Validation cluster_1 Routine Analysis cluster_2 Data Integrity & Reporting selectivity Selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability) accuracy->precision lod_loq LOD & LOQ precision->lod_loq calibration Instrument Calibration lod_loq->calibration crm Certified Reference Material crm->calibration sample_analysis Sample Analysis calibration->sample_analysis data_review Data Review & Verification sample_analysis->data_review qc Quality Control Checks qc->data_review reporting Reporting of Results data_review->reporting traceability Traceability reporting->traceability

Quality Assurance in this compound Analysis

Conclusion

The use of this compound as a reference standard is indispensable for the accurate and reliable quantification of its residues in various matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers and analysts involved in pesticide residue monitoring. Adherence to validated methods and the use of certified reference materials are paramount for ensuring data quality and compliance with regulatory standards.

References

Application Notes and Protocols for Solid-Phase Extraction of Bromoxynil Heptanoate from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (B128292) heptanoate (B1214049) is a selective contact herbicide used for post-emergence control of broadleaf weeds.[1] Its presence in environmental samples such as soil and water is a significant concern due to its potential toxicity. Accurate monitoring of Bromoxynil heptanoate residues is crucial for environmental risk assessment and ensuring food safety. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of pesticides from complex environmental matrices prior to chromatographic analysis.[2] This document provides detailed application notes and protocols for the extraction of this compound from water and soil samples using SPE and related techniques.

Given that this compound and Bromoxynil octanoate (B1194180) are chemically and physically similar, information relating to the environmental fate of the octanoate ester is relevant to the heptanoate ester.[3] Both esters are almost insoluble in water and can hydrolyze to bromoxynil, especially at alkaline pH.[3] Therefore, methods developed for Bromoxynil octanoate can often be adapted for this compound.

Analytical Approaches

The determination of this compound in environmental samples typically involves extraction and cleanup followed by analysis using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4][5] Due to the complexity of environmental matrices, a robust sample preparation method is essential to remove interfering substances and concentrate the analyte of interest.

For Water Samples: Solid-phase extraction using C18 cartridges is a common and effective method for extracting non-polar to moderately polar pesticides from aqueous samples.[2][6][7][8]

For Soil Samples: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and efficient alternative to traditional SPE for the extraction of a wide range of pesticides from soil and food matrices.[9][10][11]

Quantitative Data

The following tables summarize quantitative data for the analysis of Bromoxynil octanoate, a closely related compound to this compound. This data can be considered indicative of the performance expected for this compound analysis.

Table 1: Recovery Data for Bromoxynil Octanoate in Soil and Corn Samples

MatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Analytical Method
SoilNot Specified82.3 - 110.7<14GC-ECD & GC-MS
Corn LeavesNot Specified82.3 - 110.7<14GC-ECD & GC-MS
Corn SeedsNot Specified82.3 - 110.7<14GC-ECD & GC-MS

Data adapted from a study on Bromoxynil octanoate.[5]

Table 2: Limits of Quantification (LOQ) for Bromoxynil Octanoate

Analytical MethodLOQ (mg/kg)
GC-ECD0.005
GC-MS0.2

Data adapted from a study on Bromoxynil octanoate.[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Water Samples

This protocol is based on established methods for pesticide extraction from water using C18 SPE cartridges.[2][6][7]

Materials:

Procedure:

  • Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 10 mL of methanol through it.[7]

    • Equilibrate the cartridge by passing 10 mL of deionized water. Do not allow the cartridge to go dry.[7]

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min using a vacuum manifold.[2][6]

  • Cartridge Washing and Drying:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

    • Dry the cartridge thoroughly under vacuum for at least 10 minutes to remove residual water.[6]

  • Elution:

    • Elute the retained this compound from the cartridge with 2 x 5 mL of a mixture of dichloromethane and ethyl acetate (1:1, v/v). Collect the eluate in a clean collection tube.

  • Drying and Concentration:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis:

    • Transfer the concentrated extract to a GC or HPLC vial for analysis.

Protocol 2: QuEChERS Extraction of this compound from Soil Samples

This protocol is adapted from the QuEChERS methodology for pesticide residue analysis in soil.[9][10]

Materials:

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • GC or HPLC vials

Procedure:

  • Sample Extraction:

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[9]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.[12]

    • Vortex for 30 seconds.[9]

    • Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.[9]

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into a GC or HPLC vial.

  • Analysis:

    • The sample is now ready for injection into the GC or HPLC system.

Visualizations

SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Sample 500 mL Water Sample Condition 1. Condition C18 Cartridge (10 mL Methanol) Load 3. Load Sample (5-10 mL/min) Sample->Load Introduce Sample Equilibrate 2. Equilibrate Cartridge (10 mL Deionized Water) Condition->Equilibrate Followed by Equilibrate->Load Ready for Wash 4. Wash Cartridge (5 mL Deionized Water) Load->Wash Dry 5. Dry Cartridge (Vacuum, 10 min) Wash->Dry Elute 6. Elute Analyte (2x5 mL Dichloromethane: Ethyl Acetate 1:1) Dry->Elute Dry_Eluate Dry Eluate (Anhydrous Na2SO4) Elute->Dry_Eluate Process Eluate Concentrate Concentrate to 1 mL (Nitrogen Evaporation) Dry_Eluate->Concentrate Analysis GC or HPLC Analysis Concentrate->Analysis

Caption: SPE Workflow for this compound in Water.

QuEChERS_Workflow_Soil cluster_extraction Extraction cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Analysis Sample 10 g Soil Sample in 50 mL tube Add_Solvent Add 10 mL Acetonitrile Sample->Add_Solvent Add_Salts Add 4g MgSO4 + 1g NaCl Add_Solvent->Add_Salts Vortex Vortex 1 min Add_Salts->Vortex Centrifuge1 Centrifuge 5 min (≥3000 rcf) Vortex->Centrifuge1 Transfer Transfer 1 mL Supernatant Centrifuge1->Transfer Take Supernatant Add_Sorbents Add 150mg MgSO4 + 50mg PSA + 50mg C18 Transfer->Add_Sorbents Vortex2 Vortex 30 sec Add_Sorbents->Vortex2 Centrifuge2 Centrifuge 2 min (≥5000 rcf) Vortex2->Centrifuge2 Filter Filter Supernatant (0.22 µm Syringe Filter) Centrifuge2->Filter Take Supernatant Analysis GC or HPLC Analysis Filter->Analysis

Caption: QuEChERS Workflow for this compound in Soil.

References

Application Notes and Protocols for Efficacy Studies of Bromoxynil Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bromoxynil (B128292) heptanoate (B1214049) is the heptanoic acid ester of bromoxynil. It functions as a selective, contact, post-emergence herbicide used to control a wide variety of broadleaf weeds in various agricultural crops like wheat, barley, oats, and corn.[1][2] Like other bromoxynil esters, it is formulated to improve solubility in organic solvents and enhance stability.[1] Following application, it is absorbed by the foliage and hydrolyzes to the active ingredient, bromoxynil, which is responsible for the herbicidal activity.[3][4] These protocols outline the experimental design and methodologies for conducting robust efficacy studies of Bromoxynil heptanoate.

1. Mechanism of Action

Bromoxynil's primary mode of action is the inhibition of photosynthesis.[4] Specifically, it binds to the D1 protein subunit within Photosystem II (PSII) in the chloroplasts of susceptible plants.[1][5] This binding action blocks the photosynthetic electron transport chain, which halts the production of ATP and NADPH, the energy carriers essential for plant metabolic processes. The disruption of electron flow leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately resulting in rapid cell death and necrosis of plant tissue.[5]

cluster_photosynthesis Photosystem II (PSII) - Thylakoid Membrane cluster_inhibition Inhibition by Bromoxynil Light Light Energy PSII Photosystem II (D1 Protein) Light->PSII excites ETC Electron Transport Chain PSII->ETC transfers electrons ROS Reactive Oxygen Species (ROS) Generation PSII->ROS Disrupted e- flow causes ATP_Synth ATP & NADPH Production ETC->ATP_Synth Bromoxynil Bromoxynil Bromoxynil->PSII Binds to D1 Protein & Blocks Electron Flow Death Lipid Peroxidation & Cell Death ROS->Death

Caption: Mechanism of action of Bromoxynil at Photosystem II.

Experimental Design and Protocols

Conducting reliable herbicide efficacy trials requires careful planning and adherence to standardized designs. The most common and recommended design for field trials is the Randomized Complete Block Design (RCBD).[6] This design helps to minimize the effects of environmental variability across the trial area, such as gradients in soil type or moisture.

2.1. Protocol: Field Efficacy Dose-Response Study

This protocol details a field study to evaluate the efficacy of this compound on a target broadleaf weed species (e.g., Common Lambsquarters, Chenopodium album) in a specific crop (e.g., Spring Wheat, Triticum aestivum).

Objective: To determine the dose-dependent efficacy of this compound for controlling the target weed and to assess crop phytotoxicity.

Materials and Equipment:

  • This compound formulation (specify concentration)

  • Reference herbicide (a commercial standard for broadleaf weed control)

  • Non-ionic surfactant (if required by the product label)

  • Calibrated research plot sprayer (e.g., CO2-pressurized backpack sprayer) with appropriate nozzles

  • Personal Protective Equipment (PPE)

  • Plot marking stakes and measuring tapes

  • Quadrat for sampling (e.g., 0.25 m²)

  • Plant press and drying oven for biomass assessment

  • Data collection sheets or electronic device

Experimental Setup:

  • Site Selection: Choose a field with a uniform and sufficient population of the target weed species. Document the soil type, organic matter content, and pH.

  • Plot Design: Use a Randomized Complete Block Design (RCBD) with a minimum of four replications (blocks).[6]

  • Plot Size: Individual plots should be of a sufficient size to minimize edge effects and allow for accurate application and assessment, for example, 3 meters wide by 10 meters long.

  • Treatments: The trial should include a range of this compound application rates, an untreated control, and a reference product.

    • Untreated Control (UTC)

    • This compound @ 0.5X proposed rate (e.g., 140 g a.i./ha)

    • This compound @ 1X proposed rate (e.g., 280 g a.i./ha)

    • This compound @ 2X proposed rate (e.g., 560 g a.i./ha)

    • Reference Herbicide (at its recommended label rate)

Application Procedure:

  • Timing: Apply treatments post-emergence when the target weeds are actively growing and at the growth stage specified on the product label (e.g., 2-4 leaf stage).[1] Record the growth stage of both the crop and the weeds.

  • Calibration: Calibrate the sprayer before application to ensure the precise delivery of the intended dose. A typical spray volume for such trials is 150-200 L/ha.

  • Application: Apply the treatments uniformly to the designated plots, avoiding spray drift to adjacent plots by using shields or spraying during calm weather conditions.

Data Collection and Assessment:

  • Weed Control: Visually assess the percentage of weed control at set intervals after treatment (DAT), typically at 7, 14, and 28 DAT. Use a 0-100% scale, where 0% is no effect and 100% is complete death of the weeds, compared to the untreated control plots.

  • Crop Phytotoxicity: Visually assess crop injury at the same intervals on a 0-100% scale, where 0% is no injury and 100% is crop death. Note any symptoms like chlorosis, necrosis, or stunting.

  • Weed Density and Biomass: At a final assessment point (e.g., 28 DAT), count the number of surviving weeds within two randomly placed quadrats per plot. Harvest the above-ground portions of these weeds, place them in labeled paper bags, dry them in an oven at 70°C to a constant weight, and record the dry weight.

  • Crop Yield (Optional): At crop maturity, harvest a designated area from the center of each plot to determine the grain yield.

Statistical Analysis:

  • All data (percent control, phytotoxicity, biomass, yield) should be subjected to Analysis of Variance (ANOVA) appropriate for an RCBD.[7]

  • If the ANOVA shows significant treatment effects (p ≤ 0.05), a mean separation test (e.g., Tukey's HSD or Fisher's LSD) should be used to compare treatment means.

  • Dose-response data can be analyzed using non-linear regression to estimate the effective dose required to achieve 50% or 90% control (ED50, ED90).[8][9]

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatments.

Table 1: Hypothetical Efficacy of this compound on Chenopodium album

TreatmentApplication Rate (g a.i./ha)Weed Control (%) 14 DATWeed Control (%) 28 DATWeed Biomass Reduction (%)Crop Injury (%) 14 DAT
Untreated Control00 d0 d0 d0 c
This compound14075 c68 c65 c2 c
This compound28092 b90 b88 b5 b
This compound56099 a98 a97 a12 a
Reference HerbicideLabel Rate94 b92 b90 b4 bc
p-value<0.001<0.001<0.001<0.001
LSD (0.05)5.86.27.12.5
Means within a column followed by the same letter are not significantly different (p > 0.05) according to Fisher's LSD test.

Experimental Workflow Visualization

A diagram of the experimental workflow ensures all steps are logically planned and executed.

A 1. Trial Planning - Define Objectives - Select Treatments & Rates B 2. Site Selection - Uniform Weed Population - Consistent Soil Type A->B C 3. Experimental Design - Randomized Complete Block - 4 Replications B->C D 4. Plot Establishment - Measure & Mark Plots - Pre-treatment Assessment C->D E 5. Herbicide Application - Calibrate Sprayer - Apply at Correct Growth Stage D->E F 6. Data Collection - Visual Ratings (7, 14, 28 DAT) - Biomass & Density (28 DAT) E->F G 7. Statistical Analysis - ANOVA - Mean Separation Test F->G H 8. Reporting - Summarize in Tables - Final Report Generation G->H

Caption: Standard workflow for a herbicide efficacy field trial.

References

Troubleshooting & Optimization

Troubleshooting Bromoxynil heptanoate instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromoxynil (B128292) heptanoate (B1214049) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Bromoxynil heptanoate solution unstable in water?

A1: this compound is susceptible to hydrolysis in aqueous solutions, especially under alkaline conditions (pH > 7).[1][2][3] This hydrolysis results in the degradation of the heptanoate ester to its parent compound, Bromoxynil phenol (B47542). The rate of this degradation increases as the pH becomes more alkaline.[1][2][4] Additionally, photolysis, or degradation by light, can also contribute to the instability of Bromoxynil compounds in aqueous environments.[2][5]

Q2: What are the primary degradation products of this compound in an aqueous solution?

A2: The primary degradation pathway for this compound in water is the hydrolysis of the ester bond. This process yields Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and heptanoic acid.[4] Further degradation of Bromoxynil can occur, particularly through photolysis, leading to by-products such as 3-bromo-4-hydroxybenzonitrile (B56826) and 4-hydroxybenzonitrile.[2]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly dependent on the pH of the aqueous solution. It is more stable in neutral to slightly acidic conditions. As the pH increases and becomes more alkaline, the rate of hydrolysis to Bromoxynil phenol accelerates significantly.[1][2][4]

Q4: Can I use data for Bromoxynil octanoate (B1194180) to understand the stability of this compound?

A4: Yes, this compound and Bromoxynil octanoate are chemically and physically very similar.[1][2][6][7] Due to this similarity, information regarding the environmental fate and stability of the octanoate ester is often considered relevant and can be used as a reliable indicator for the behavior of the heptanoate ester.[1][2][6][7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in aqueous solutions.

Issue Potential Cause Recommended Solution
Rapid loss of this compound concentration in prepared solutions. Hydrolysis due to high pH. The pH of your aqueous solution may be neutral or alkaline, accelerating the degradation of the ester.1. Measure and adjust the pH of your solution to a slightly acidic range (pH 5-6) using a suitable buffer. 2. Prepare fresh solutions immediately before use to minimize the time for degradation to occur. 3. Store stock solutions in an appropriate organic solvent (e.g., acetone, methanol) and dilute into the aqueous medium just prior to the experiment.[8]
Inconsistent analytical results between replicate samples. 1. Incomplete dissolution. this compound has low aqueous solubility.[9] 2. Adsorption to container surfaces. The compound may adsorb to glass or plastic surfaces, especially at low concentrations. 3. Variable degradation rates. Differences in sample handling and time before analysis can lead to varying degrees of degradation.1. Ensure complete dissolution by using a co-solvent or sonication when preparing aqueous solutions. 2. Use silanized glassware or low-adsorption plasticware to minimize surface binding. 3. Standardize sample preparation and analysis times. Analyze all samples in a batch as consistently as possible.
Appearance of unexpected peaks in chromatograms during analysis. Formation of degradation products. The additional peaks are likely Bromoxynil phenol and potentially other by-products from hydrolysis or photolysis.1. Confirm the identity of the peaks by running a standard of Bromoxynil phenol. 2. Protect solutions from light by using amber vials or covering containers with aluminum foil to prevent photolysis.[5] 3. Control the pH of the solution to minimize hydrolysis.
Low recovery of this compound during sample extraction. Inefficient extraction from the aqueous matrix. The chosen extraction solvent or method may not be optimal for the compound.1. Optimize the extraction solvent. A non-polar to moderately polar solvent is generally effective. 2. Adjust the pH of the aqueous sample to the acidic range before extraction to ensure the compound is in its non-ionized form, which improves extraction efficiency into an organic solvent. 3. Perform multiple extractions with smaller volumes of solvent for a more exhaustive extraction.

Data Presentation

The stability of Bromoxynil esters is significantly influenced by pH. The following table summarizes the hydrolysis half-life of Bromoxynil octanoate in water at different pH levels. Given the chemical similarity, these values provide a strong indication of the stability of this compound under similar conditions.[1][2][6][7]

pHHalf-life (t½) in DaysStability
534.1Moderately Stable
711Unstable
91.7Highly Unstable

Data is for Bromoxynil octanoate and is considered indicative for this compound.[1][3][5]

Experimental Protocols

Protocol: Stability Testing of this compound in Aqueous Buffers

This protocol outlines a general procedure to assess the hydrolytic stability of this compound at different pH values.

1. Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Buffer salts (e.g., phosphate, acetate) to prepare buffers at pH 5, 7, and 9

  • Volumetric flasks and pipettes

  • HPLC or GC system with a suitable detector (UV for HPLC, ECD for GC)

  • Analytical column (e.g., C18 for HPLC)

  • Syringe filters (0.22 µm)

2. Preparation of Solutions:

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1000 mg/L) in a suitable organic solvent like acetonitrile or methanol.

  • Buffer Solutions: Prepare aqueous buffer solutions at the desired pH levels (e.g., 5, 7, and 9).

  • Test Solutions: In separate volumetric flasks, add a small, precise volume of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 mg/L). Ensure the volume of organic solvent from the stock solution is minimal (e.g., <1%) to avoid affecting the aqueous properties.

3. Incubation:

  • Store the prepared test solutions in a temperature-controlled environment (e.g., 25°C) and protect them from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, 96 hours, and weekly thereafter), withdraw an aliquot from each test solution for analysis.

4. Sample Analysis:

  • Filter the aliquot through a syringe filter.

  • Analyze the concentration of this compound and the appearance of Bromoxynil phenol using a validated HPLC or GC method. An example of HPLC conditions could be a C18 column with a mobile phase of acetonitrile and water, and UV detection.[10][11][12][13]

  • Prepare a calibration curve using standards of known concentrations for both this compound and Bromoxynil phenol.

5. Data Analysis:

  • Plot the concentration of this compound against time for each pH.

  • Determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each pH condition.

Visualizations

Degradation Pathway of this compound

G cluster_main Primary Degradation in Aqueous Solution cluster_secondary Secondary Degradation Bromoxynil_heptanoate This compound Bromoxynil_phenol Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) Bromoxynil_heptanoate->Bromoxynil_phenol Hydrolysis (pH dependent) Heptanoic_acid Heptanoic Acid Bromoxynil_heptanoate->Heptanoic_acid Hydrolysis (pH dependent) Photodegradation_products Photodegradation Products (e.g., 3-bromo-4-hydroxybenzonitrile) Bromoxynil_phenol->Photodegradation_products Photolysis

Caption: Hydrolysis and photolysis pathways of this compound.

Troubleshooting Workflow for this compound Instability

G start Start: Inconsistent or low This compound concentration check_ph Is the aqueous solution pH > 7? start->check_ph adjust_ph Adjust pH to 5-6 and prepare fresh solutions check_ph->adjust_ph Yes check_light Are solutions protected from light? check_ph->check_light No end Problem Resolved adjust_ph->end protect_light Use amber vials or cover with foil check_light->protect_light No check_dissolution Is the compound fully dissolved? check_light->check_dissolution Yes protect_light->end improve_dissolution Use co-solvent or sonication check_dissolution->improve_dissolution No check_dissolution->end Yes improve_dissolution->end

Caption: A logical workflow for troubleshooting common stability issues.

References

Technical Support Center: Overcoming Peak Tailing in Bromoxynil Heptanoate Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of Bromoxynil heptanoate (B1214049). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on overcoming peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of Bromoxynil heptanoate?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram. This is problematic because it can lead to inaccurate peak integration and quantification, as well as reduced resolution between adjacent peaks. For this compound, peak tailing is often indicative of on-column or in-inlet degradation, or interactions with active sites in the GC system.

Q2: What are the most common causes of peak tailing for this compound?

A2: The primary causes of peak tailing for this compound are:

  • Analyte Degradation: this compound is an ester that can be thermally labile and susceptible to hydrolysis, breaking down into Bromoxynil phenol (B47542) in the hot GC inlet. This degradation product can interact differently with the column, leading to peak distortion.

  • Active Sites: Interactions between the analyte and active sites within the GC system, such as silanol (B1196071) groups in the inlet liner or on the column, can cause peak tailing.

  • Suboptimal GC Method Parameters: Incorrect inlet temperature, carrier gas flow rate, or a poorly optimized temperature program can contribute to peak tailing.

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes and lead to peak distortion for all analytes, including this compound.

Q3: How can I quickly diagnose the cause of peak tailing in my this compound analysis?

A3: A good starting point is to observe the chromatogram as a whole. If all peaks are tailing, the issue is likely mechanical, such as a poor column installation or a leak. If only the this compound peak (and potentially other active compounds) is tailing, the cause is more likely chemical in nature, such as analyte degradation or interaction with active sites.

Troubleshooting Guides

This section provides detailed question-and-answer guides to resolve specific issues causing peak tailing during the GC analysis of this compound.

Guide 1: Addressing Analyte Degradation

Q: My this compound peak is tailing, and I suspect it might be degrading in the inlet. How can I confirm and prevent this?

A: Thermal degradation of the heptanoate ester to Bromoxynil phenol is a common issue.

Troubleshooting Steps:

  • Lower the Inlet Temperature: High inlet temperatures can accelerate the degradation of thermally labile compounds.[1] Reduce the inlet temperature in increments of 10-20°C to find the lowest temperature that allows for efficient volatilization without causing significant degradation.

  • Use a Deactivated Inlet Liner: The inlet liner is a primary site for analyte degradation.[2] Ensure you are using a high-quality, deactivated liner. Consider a liner with glass wool to trap non-volatile residues, but be aware that the wool itself can become an active site.[3] Regular replacement of the inlet liner is crucial.

  • Increase Carrier Gas Flow Rate: A higher carrier gas flow rate reduces the residence time of the analyte in the hot inlet, minimizing the opportunity for thermal degradation.[4]

  • Consider a Pulsed Splitless Injection: This technique uses a higher inlet pressure during the injection to rapidly transfer the sample onto the column, reducing the time spent in the hot inlet.

Logical Workflow for Troubleshooting Analyte Degradation:

start Peak Tailing Observed for this compound lower_temp Lower Inlet Temperature (e.g., in 20°C increments) start->lower_temp resolution Peak Shape Improved? lower_temp->resolution check_liner Use/Replace with Deactivated Inlet Liner increase_flow Increase Carrier Gas Flow Rate check_liner->increase_flow pulsed_injection Implement Pulsed Splitless Injection increase_flow->pulsed_injection pulsed_injection->resolution resolution->check_liner No end Problem Resolved resolution->end Yes

Caption: Troubleshooting workflow for this compound degradation.

Guide 2: Mitigating Active Site Interactions

Q: I've lowered my inlet temperature, but the peak tailing persists. Could active sites be the problem?

A: Yes, active sites in the GC system can strongly interact with polar analytes, causing peak tailing.

Troubleshooting Steps:

  • Inlet Maintenance: Regularly replace the septum and inlet liner. A cored septum can shed particles that create active sites.

  • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions before use and after extended periods of inactivity.[5][6] This helps to remove any contaminants and ensure the stationary phase is stable.

  • Column Trimming: If the front end of the column becomes contaminated with non-volatile matrix components, it can become a source of active sites. Trimming 10-20 cm from the inlet side of the column can often restore peak shape.

  • Use an Inert Flow Path: If possible, utilize GC components that are specifically designed for inertness, such as deactivated liners, gold-plated seals, and highly inert columns.[2]

Diagram of Active Site Troubleshooting:

start Persistent Peak Tailing inlet_maintenance Perform Inlet Maintenance (New Liner, Septum) start->inlet_maintenance column_conditioning Condition GC Column inlet_maintenance->column_conditioning trim_column Trim Front of Column (10-20 cm) column_conditioning->trim_column inert_flow_path Consider Inert Flow Path Components trim_column->inert_flow_path resolution Peak Shape Improved? inert_flow_path->resolution end Problem Resolved resolution->end Yes

Caption: Troubleshooting active site interactions.

Data Presentation

The following table provides a qualitative summary of the expected impact of key GC parameters on the peak shape of this compound.

ParameterSettingExpected Impact on Peak TailingRationale
Inlet Temperature Too HighIncreased TailingPromotes thermal degradation of the heptanoate ester to Bromoxynil phenol.[1]
OptimalMinimal TailingBalances efficient volatilization with minimal degradation.
Too LowBroad, Tailing PeaksIncomplete and slow volatilization of the analyte.
Carrier Gas Flow Rate LowIncreased TailingLonger residence time in the hot inlet, increasing the likelihood of degradation.[4]
Optimal/HighReduced TailingShorter residence time in the inlet minimizes degradation.
Inlet Liner Active/ContaminatedSignificant TailingProvides active sites for analyte interaction and degradation.[2][3]
Deactivated/CleanMinimal TailingReduces active sites, leading to improved peak symmetry.
Column Condition Contaminated/OldIncreased TailingAccumulation of non-volatile residues creates active sites.
Properly ConditionedMinimal TailingEnsures a stable and inert stationary phase.[5]

Experimental Protocols

Protocol 1: Recommended GC Method for this compound Analysis

This protocol is based on a provisional CIPAC method for the determination of this compound.[7]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: 10% OV-101 on Chromosorb W HP (100-120 mesh), 2 m x 3 mm ID glass column.

  • Operating Conditions:

    • Injector Temperature: 250°C

    • Column Temperature: 230°C (Isothermal)

    • Detector Temperature: 280°C

    • Carrier Gas: Nitrogen, with a flow rate adjusted to achieve a retention time of approximately 12 minutes for this compound.

    • Injection Volume: 1 µL

    • Internal Standard: Diphenyl phthalate

Protocol 2: Column Conditioning

Proper column conditioning is essential for achieving good peak shape, especially for active compounds.[5][6][8]

  • Installation: Install the column in the GC inlet, but do not connect it to the detector.

  • Purge: Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.

  • Heating Program:

    • Set the initial oven temperature to 40°C.

    • Ramp the temperature at 10°C/min to the conditioning temperature (typically 20°C above the final method temperature, but not exceeding the column's maximum isothermal temperature).

    • Hold at the conditioning temperature for 1-2 hours.

  • Cooling and Connection: Cool the oven, then connect the column to the detector.

  • Equilibration: Heat the column to the initial method temperature and allow the baseline to stabilize before injecting any samples.

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample Prepare Sample and Internal Standard Solution inject Inject 1 µL into GC sample->inject separation Separation on OV-101 Column inject->separation detection FID Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: General workflow for the GC analysis of this compound.

References

Technical Support Center: Optimizing GC-MS Analysis of Bromoxynil Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Bromoxynil heptanoate (B1214049). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and resolving common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may be encountered during the GC-MS analysis of Bromoxynil heptanoate.

Q1: I am observing significant peak tailing for my this compound peak. What are the potential causes and how can I fix it?

A1: Peak tailing is a common issue in GC analysis and can arise from several factors. Here’s a systematic approach to troubleshooting:

  • Active Sites in the Inlet or Column: this compound, like many pesticides, can interact with active sites (silanol groups) in the GC system.

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner, preferably with glass wool, to trap non-volatile matrix components and ensure complete vaporization.[1][2]

      • Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[1][3]

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume, leading to peak tailing.[1][2]

    • Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth in both the injector and the detector.

  • Inlet Temperature Too Low: Insufficient temperature can lead to incomplete or slow vaporization of this compound.

    • Solution: Optimize the inlet temperature. A good starting point is 250 °C. You can incrementally increase the temperature (e.g., to 275 °C or 300 °C) and observe the effect on peak shape and response. Be cautious of excessively high temperatures that could cause degradation.

  • Matrix Effects: Complex sample matrices can introduce compounds that interact with the analyte or the column, causing peak tailing.

    • Solution: Employ effective sample cleanup procedures to remove matrix interferences. The use of matrix-matched standards for calibration can also help to compensate for these effects.[4]

Q2: My response for this compound is low and inconsistent. What should I check?

A2: Low and variable responses can be frustrating. Consider the following potential causes:

  • Thermal Degradation in the Inlet: High inlet temperatures can cause thermally labile compounds to degrade.[5][6] While this compound is relatively stable, very high temperatures should be avoided.

    • Solution: Experiment with lowering the inlet temperature in 10-20 °C increments to find the optimal balance between efficient vaporization and minimal degradation.

  • Adsorption in the Inlet: Active sites in the liner can irreversibly adsorb the analyte, reducing the amount that reaches the column.

    • Solution: Use a fresh, deactivated inlet liner. Consider using a liner with a taper at the bottom to help direct the sample onto the column.[7]

  • Incorrect Split/Splitless Parameters: An improperly set split ratio or splitless purge time can lead to loss of the analyte.

    • Solution (Splitless Injection): Ensure the splitless purge valve time is long enough to allow for the complete transfer of this compound to the column. A typical starting point is 45-60 seconds.

    • Solution (Split Injection): If using a split injection for more concentrated samples, ensure the split ratio is not too high, which would result in too little analyte reaching the detector.

  • Sample Diluent Mismatch: The choice of solvent can affect peak shape and response.

    • Solution: Ensure your sample solvent is compatible with the GC column phase. Acetone (B3395972) is a commonly used solvent for this compound analysis.[8]

Q3: I am experiencing carryover from one injection to the next. How can I prevent this?

A3: Carryover can be a significant issue, especially in trace analysis.

  • Solution:

    • Injector Contamination: High-boiling matrix components can accumulate in the injector and elute in subsequent runs. Clean the injector and replace the liner and septum regularly.

    • Syringe Contamination: Ensure the syringe is thoroughly rinsed with a strong solvent after each injection.

    • Bakeout: Implement a sufficient bakeout at the end of each run by holding the column at a high temperature (below its maximum limit) to elute any remaining compounds.

Q4: How do I mitigate matrix effects in my analysis?

A4: Matrix effects, which can cause signal enhancement or suppression, are common in the analysis of complex samples like food or environmental extracts.[4][9]

  • Solution:

    • Effective Sample Preparation: Utilize cleanup techniques such as solid-phase extraction (SPE) or dispersive SPE (dSPE, e.g., QuEChERS) to remove interfering matrix components.[10]

    • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for any signal enhancement or suppression caused by the matrix.[4]

    • Isotopically Labeled Internal Standards: If available, the use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in sample preparation and injection.

Data Presentation: Optimized GC-MS Injection Parameters

The following table summarizes recommended starting parameters for the GC-MS analysis of this compound. These should be optimized for your specific instrument and application.

ParameterRecommended SettingNotes
Inlet Mode SplitlessIdeal for trace analysis to maximize sensitivity.
Inlet Temperature 250 °CA good starting point. Can be optimized between 230-280 °C.[8]
Injection Volume 1 µLStandard injection volume. May be adjusted based on concentration.
Liner Type Deactivated, single taper with glass woolThe taper helps focus the sample onto the column, and the glass wool traps non-volatiles.
Splitless Purge Time 45-60 secondsShould be optimized to ensure complete transfer of the analyte without excessive solvent tailing.
Septum Purge Flow 3 mL/minHelps to prevent contamination of the inlet from septum bleed.
Carrier Gas Helium
Constant Flow Rate 1.0 - 1.2 mL/min

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound standards and samples.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as acetone or ethyl acetate.

    • Create a series of calibration standards by serial dilution of the stock solution. If analyzing complex matrices, prepare matrix-matched standards.

    • Extract samples using an appropriate method (e.g., QuEChERS for food matrices) and perform necessary cleanup steps.

    • The final extract should be in a solvent compatible with the GC system.

  • GC-MS Instrument Setup:

    • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 1 minute.

      • Ramp 1: 25 °C/min to 200 °C.

      • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.

      • This program should be optimized based on the specific column and desired separation.

    • Injector Parameters: Use the parameters outlined in the table above.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Can be either full scan (e.g., m/z 50-450) for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.

        • Suggested SIM ions for this compound (C14H15Br2NO2, MW: 389.08): m/z 389 (molecular ion), 276 (loss of heptanoyl group), and others as determined from the mass spectrum.

  • Analysis Sequence:

    • Inject a solvent blank to ensure the system is clean.

    • Inject the calibration standards from the lowest to the highest concentration.

    • Inject the prepared samples.

    • Periodically inject a mid-level calibration standard to check for instrument drift.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Experimental Workflow for Optimizing Injection Parameters

G cluster_prep Preparation cluster_optimization Injection Parameter Optimization cluster_evaluation Evaluation cluster_final Finalization start Prepare this compound Standard setup Initial GC-MS Setup (Column, Temp Program) start->setup inj_temp Optimize Inlet Temperature (e.g., 230, 250, 280 °C) setup->inj_temp Inject Standard purge_time Optimize Purge Time (e.g., 30, 45, 60 s) inj_temp->purge_time Select Best Temp inj_vol Optimize Injection Volume (e.g., 0.5, 1, 2 µL) purge_time->inj_vol Select Best Time eval_peak Good Peak Shape & Response? inj_vol->eval_peak Select Best Volume eval_peak->inj_temp No, Re-evaluate final_method Finalized Method eval_peak->final_method Yes

Caption: Workflow for optimizing GC-MS injection parameters for this compound analysis.

Troubleshooting Decision Tree for Peak Tailing

G cluster_chem Chemical Issues cluster_phys Physical Issues start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 chem_issue Likely Chemical/Activity Issue q1->chem_issue No (Only Bromoxynil/Active Analytes) phys_issue Likely Physical/Flow Path Issue q1->phys_issue Yes sol_liner Replace Inlet Liner with Deactivated Type chem_issue->sol_liner sol_trim Trim 10-20cm from Column Inlet sol_liner->sol_trim sol_temp Check/Optimize Inlet Temperature sol_trim->sol_temp sol_cut Re-cut Column phys_issue->sol_cut sol_install Re-install Column (Correct Depth) sol_cut->sol_install sol_leak Check for Leaks (Septum, Fittings) sol_install->sol_leak

Caption: Decision tree for troubleshooting peak tailing in this compound GC-MS analysis.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Bromoxynil Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Bromoxynil heptanoate (B1214049).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Bromoxynil heptanoate?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1][2] These co-eluting components, such as lipids, proteins, and salts, can interfere with the ionization of this compound in the mass spectrometer's ion source. This interference, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[3]

Q2: What are the common indicators of significant matrix effects in my this compound analysis?

A2: Several signs can point to the presence of significant matrix effects in your analysis:

  • Poor or Inconsistent Recovery: You may observe low or highly variable recovery of this compound during your validation experiments.

  • High Variability in Replicate Samples: Replicate injections of the same sample yield inconsistent and wide-ranging results.

  • Non-linear Calibration Curves: Calibration curves prepared in a clean solvent may show poor linearity compared to those prepared in the sample matrix.

  • Peak Shape Distortion: The chromatographic peak for this compound may exhibit tailing, fronting, or splitting.

  • Inaccurate Quantification: You may notice significant discrepancies in your quantitative results when employing different calibration strategies.

Q3: How can I quantify the extent of matrix effects for this compound?

A3: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample to the peak area of a pure standard in a clean solvent at the same concentration. The formula is as follows:

Matrix Effect (%) = [ (Peak Area in Matrix / Peak Area in Solvent) - 1 ] x 100

A result of 0% indicates no matrix effect. A negative percentage signifies ion suppression, while a positive percentage indicates ion enhancement.

Q4: What is the QuEChERS method, and is it suitable for preparing samples for this compound analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique, particularly for pesticide residue analysis in food and agricultural matrices. It involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a mixture of salts and sorbents. This method is effective at removing a substantial portion of matrix interferences and is a recommended starting point for the sample preparation of this compound from complex matrices.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Signal for this compound Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte.- Improve Sample Cleanup: Optimize the QuEChERS d-SPE step by testing different sorbent combinations (e.g., PSA, C18, GCB) to remove specific interferences. - Dilute the Sample: A simple dilution of the final extract can reduce the concentration of interfering matrix components.[5] - Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and the interfering compounds.[1]
In-source Fragmentation/Instability: this compound can be unstable and may fragment to Bromoxynil in the ion source, leading to a weak signal for the parent compound.- Optimize Ion Source Parameters: Lower the source temperature and adjust voltages to minimize in-source fragmentation. - Acidify Mobile Phase: The addition of a small amount of formic acid to the mobile phase can help stabilize the ester and improve ionization.
Inconsistent and Irreproducible Results Variable Matrix Effects: The composition of the matrix varies between samples, leading to inconsistent ion suppression or enhancement.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same matrix effects, allowing for accurate correction.[6] - Employ the Standard Addition Method: This method involves spiking known amounts of the standard into the sample itself, creating a calibration curve within the matrix of each sample.[1][7]
Carryover: this compound can be "sticky" and adsorb to surfaces in the LC system, leading to carryover between injections.- Optimize Wash Solvents: Use a strong organic solvent in your autosampler wash routine. - Inject Blanks: Run blank injections between samples to monitor and mitigate carryover.
Poor Peak Shape (Tailing or Fronting) Chromatographic Issues: Suboptimal chromatographic conditions or column degradation.- Check Column Health: Ensure your analytical column is not degraded or clogged. - Mobile Phase Mismatch: Ensure the sample solvent is compatible with the initial mobile phase conditions. If necessary, perform a solvent exchange.
Matrix Overload: High concentrations of matrix components are affecting the peak shape.- Improve Sample Cleanup: As mentioned above, a more effective cleanup will reduce matrix overload. - Dilute the Sample: Dilution can alleviate the overloading of the column.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Sample Homogenization: Weigh 10-15 g of your homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the sample tube.

    • Add an appropriate internal standard if being used.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbents should be optimized based on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis. It may be necessary to dilute the final extract to further minimize matrix effects.[5]

Protocol 2: Standard Addition Method for Quantification

This method is used to correct for matrix effects by creating a calibration curve within the sample matrix.[3][7]

  • Initial Analysis: First, analyze the sample to get an estimated concentration of this compound.

  • Prepare Spiked Samples:

    • Aliquot at least four equal volumes of your sample extract into separate vials.

    • Leave one aliquot un-spiked (this is your zero point).

    • Spike the remaining aliquots with increasing, known concentrations of a this compound standard. A good starting point is to spike at 0.5x, 1x, and 2x the estimated concentration from the initial analysis.

  • Analysis: Analyze all the prepared samples (un-spiked and spiked) using your LC-MS/MS method.

  • Data Analysis:

    • Plot the peak area of this compound against the concentration of the added standard.

    • Perform a linear regression on the data points.

    • Extrapolate the regression line back to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the concentration of this compound in the original, un-spiked sample.

Data Presentation

The following tables illustrate how to present quantitative data when evaluating matrix effects and comparing different mitigation strategies.

Table 1: Quantification of Matrix Effect for this compound in Different Matrices

MatrixPeak Area in Solvent (cps)Peak Area in Matrix (cps)Matrix Effect (%)
Soil Extract150,00090,000-40.0 (Suppression)
Fruit Juice150,000180,000+20.0 (Enhancement)
Plasma150,00060,000-60.0 (Suppression)

Note: The data in this table is illustrative.

Table 2: Comparison of Recovery and Precision with Different Matrix Effect Mitigation Strategies

Mitigation StrategyMean Recovery (%)Relative Standard Deviation (RSD, %)
None (Solvent Calibration)55.225.8
Sample Dilution (10x)85.112.3
Matrix-Matched Calibration98.55.2
Standard Addition101.23.1
SIL Internal Standard99.82.5

Note: The data in this table is illustrative and based on typical performance improvements seen for pesticide analysis.

Visualizations

Troubleshooting_Workflow Start Start Analysis of This compound Check_Performance Poor Recovery, High RSD, or Poor Linearity? Start->Check_Performance No_Issue No Significant Matrix Effect Check_Performance->No_Issue No Quantify_ME Quantify Matrix Effect (Post-Spike vs. Solvent) Check_Performance->Quantify_ME Yes Assess_ME Significant Suppression or Enhancement? Quantify_ME->Assess_ME Assess_ME->No_Issue No Optimize_Cleanup Optimize Sample Cleanup (e.g., d-SPE sorbents) Assess_ME->Optimize_Cleanup Yes Optimize_Chroma Optimize Chromatography (Gradient, Column) Assess_ME->Optimize_Chroma Yes Dilute_Sample Dilute Sample Extract Assess_ME->Dilute_Sample Yes Re_evaluate Re-evaluate Performance Optimize_Cleanup->Re_evaluate Optimize_Chroma->Re_evaluate Dilute_Sample->Re_evaluate Use_Advanced_Correction Implement Advanced Correction Re_evaluate->Use_Advanced_Correction Still Poor Final_Quant Accurate Quantification Re_evaluate->Final_Quant Acceptable SIL_IS Use Stable Isotope-Labeled Internal Standard Use_Advanced_Correction->SIL_IS Std_Add Use Standard Addition Method Use_Advanced_Correction->Std_Add SIL_IS->Final_Quant Std_Add->Final_Quant

Caption: Troubleshooting workflow for addressing matrix effects.

Standard_Addition_Method Start Start with Sample Extract Containing Unknown [Analyte] Aliquot Create Multiple Identical Aliquots Start->Aliquot Spike Spike Aliquots with Increasing, Known [Standard] Aliquot->Spike Aliquot1 Aliquot 1 (0x Spike) Spike->Aliquot1 Aliquot2 Aliquot 2 (0.5x Spike) Spike->Aliquot2 Aliquot3 Aliquot 3 (1x Spike) Spike->Aliquot3 Aliquot4 Aliquot 4 (2x Spike) Spike->Aliquot4 Analyze Analyze All Aliquots by LC-MS/MS Aliquot1->Analyze Aliquot2->Analyze Aliquot3->Analyze Aliquot4->Analyze Plot Plot Peak Area vs. Added Concentration Analyze->Plot Extrapolate Extrapolate Linear Regression to Zero Response (y=0) Plot->Extrapolate Result X-intercept = Original Analyte Concentration Extrapolate->Result

Caption: Workflow for the standard addition method.

References

Technical Support Center: Improving Extraction Efficiency of Bromoxynil Heptanoate from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the extraction efficiency of Bromoxynil (B128292) heptanoate (B1214049) from challenging clay soil matrices.

Troubleshooting Guide

This section addresses common issues encountered during the extraction of Bromoxynil heptanoate and its primary metabolite, bromoxynil, from clay soils.

Q1: Why am I getting low recovery of my target analyte from clay soil samples?

A1: Low recovery from clay soils is a frequent challenge and can be attributed to several factors:

  • Strong Adsorption: Clay and organic matter in soil have a high capacity to adsorb herbicides, making them difficult to extract.[1] Clay particles have negatively charged surfaces that can bind the analyte, reducing its availability for extraction.

  • Inefficient Extraction: The solvent system and extraction technique may not be aggressive enough to overcome the strong analyte-soil interactions. For clay soils, longer or more vigorous extraction methods are often necessary compared to other matrices.[2]

  • Analyte Degradation: this compound can rapidly hydrolyze to its primary metabolite, bromoxynil, in soil.[3][4] Furthermore, both compounds can be susceptible to microbial degradation, which can be significant if samples are not stored properly or if the extraction process is delayed.[5][6][7] The half-life of bromoxynil in soil can be as short as a few days.[4][8]

  • pH Effects: The pH of both the soil and the extraction solvent can influence the chemical form of the analyte and its interaction with the soil matrix.

Q2: How can I improve the initial solvent extraction step for better efficiency?

A2: Optimizing the initial extraction is critical. Consider the following adjustments:

  • Solvent Selection: Acetonitrile (B52724) is a widely used and effective solvent for multi-residue pesticide analysis, including methods like QuEChERS.[1][2] Using acidified acetonitrile can improve the extraction of certain compounds.[1][9] Other solvents like methanol (B129727) have also been used effectively.[10] For particularly difficult matrices, solvent mixtures (e.g., citrate (B86180) buffer and methanol) may enhance recovery.[11]

  • Soil Hydration: For dry soil samples, pre-hydrating the soil with water before adding the extraction solvent can significantly improve extraction efficiency. This step is a key part of many modified QuEChERS procedures for soil.[2][12]

  • Physical Disruption: To ensure thorough contact between the solvent and soil particles, vigorous shaking or vortexing is essential.[2] Techniques like ultrasonic baths can also be used to enhance the disruption of soil aggregates and improve solvent penetration.[9]

  • Salting-Out Effect: The addition of salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is a core principle of the QuEChERS method. These salts help to induce phase separation between the aqueous and organic layers, driving the analyte into the acetonitrile layer and improving recovery.[2][9]

Q3: My analytical results show a high background and many interfering peaks. How can I clean up my sample extract?

A3: High background and interference are common with complex matrices like clay soil, which are rich in organic matter (e.g., humic and fulvic acids).[2] A robust cleanup step is necessary to remove these co-extractives.

  • Dispersive Solid-Phase Extraction (d-SPE): This is the cleanup technique used in the QuEChERS method and is highly effective. A small amount of the initial extract is mixed with a combination of sorbents. Common sorbents include:

    • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.

    • C18 (Octadecylsilane): Removes non-polar interferences like lipids.[12]

    • GCB (Graphitized Carbon Black): Very effective at removing pigments and sterols, but should be used with caution as it can retain planar analytes like Bromoxynil.

  • Solid-Phase Extraction (SPE) Cartridges: For a more traditional cleanup, passing the extract through an SPE cartridge can be very effective.[13][14] Cartridges packed with C18 or other specialized sorbents can selectively retain the analyte while allowing interferences to pass through, or vice-versa.[13][15]

Q4: My recovery results are inconsistent between replicate samples. What are the likely causes?

A4: Inconsistent results often point to issues with sample homogeneity or procedural variability.

  • Sample Homogeneity: Soil is an inherently heterogeneous matrix. Ensure your initial soil sample is well-mixed and that any sub-samples taken are truly representative.

  • Procedural Precision: Every step, from weighing the soil to adding solvents and shaking, must be performed with high precision and consistency across all samples. Minor variations in shaking time, vortex speed, or temperature can lead to different extraction efficiencies.

  • Analyte Stability: As this compound degrades relatively quickly, ensure all samples are handled identically.[4][8] Store them under consistent conditions (e.g., frozen at -20°C) and process them in a timely manner after collection.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended extraction method for this compound in clay soil? A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended.[1] Originally developed for fruits and vegetables, it has been successfully adapted for complex matrices like soil.[1][2] Its combination of a salted acetonitrile extraction followed by a d-SPE cleanup provides a good balance of recovery, efficiency, and sample cleanliness.[9]

Q2: Since this compound hydrolyzes to bromoxynil, which compound should I be quantifying? A2: It is crucial to consider both forms. This compound is the applied substance, but it rapidly converts to the active ingredient, bromoxynil (the phenol (B47542) form), in the soil.[3][4] Analytical methods should ideally be validated to quantify both the parent ester and the primary metabolite, or be designed to convert all residues to the bromoxynil phenol for a total residue measurement.[3]

Q3: Do I need to derivatize bromoxynil for GC analysis? A3: While this compound can often be analyzed directly by GC, the bromoxynil phenol metabolite has a polar hydroxyl group that can lead to poor peak shape and adsorption in the GC system. Derivatization, such as methylation with diazomethane (B1218177) to form bromoxynil methyl ether, can significantly improve its chromatographic performance, leading to better sensitivity and reproducibility.[10]

Q4: How should I store my soil samples before extraction to prevent analyte loss? A4: To minimize microbial degradation and hydrolysis, soil samples should be frozen, ideally at -20°C or lower, immediately after collection if they cannot be extracted within a short period (e.g., 24-48 hours).[7] Samples should be stored in the dark to prevent photodegradation.[16]

Experimental Protocols

Protocol: Modified QuEChERS Method for Extraction from Clay Soil

This protocol is a representative method based on the principles of the QuEChERS approach adapted for soil matrices.[2][9]

1. Sample Preparation:

  • Air-dry the soil sample until friable and homogenize by grinding or sieving.

  • Weigh 5 g of the homogenized dry soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of deionized water to the tube. Vortex for 30 seconds and allow the sample to hydrate (B1144303) for 30 minutes.[1][2]

2. Extraction and Partitioning:

  • Add 10 mL of 1% acetic acid in acetonitrile to the hydrated soil sample.[9]

  • Add the salting-out mixture: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately cap the tube tightly and shake vigorously for 2 minutes, either manually or using a mechanical shaker. Ensure the sample is fully dispersed.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[2]

3. Dispersive SPE (d-SPE) Cleanup:

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube.

  • The microcentrifuge tube should contain the d-SPE cleanup sorbents: 50 mg of PSA and 150 mg of anhydrous MgSO₄.

  • Cap the tube and vortex for 1 minute.

  • Centrifuge at ≥5000 rcf for 2 minutes.[2]

4. Final Extract Preparation:

  • Transfer the cleaned supernatant into an autosampler vial.

  • The sample is now ready for analysis by LC-MS/MS or GC-MS.

Data Presentation

The following tables summarize typical performance data for bromoxynil extraction from soil.

Table 1: Recovery and Precision Data for Bromoxynil Extraction from Soil

MethodAnalyteFortification LevelAverage Recovery (%)RSD (%)Reference
HPLC-MS/MSBromoxynil10 µg/kg117 ± 10<10[8]
HPLC-MS/MSBromoxynil50 µg/kg94 ± 10<10[8]
HPLCGlufosinate-ammonium (in clay)0.5 ppm84.271.04
HPLCGlufosinate-ammonium (in clay)2.5 ppm95.7815.38

Note: Data presented are typical ranges and may vary depending on the specific soil matrix, instrumentation, and laboratory conditions.

Table 2: Dissipation and Half-Life of Bromoxynil in Soil

CompoundHalf-Life (Days)Dissipation RateConditionsReference
Bromoxynil4.1291.25% over 21 daysField study in maize soil[4]
Bromoxynil4.9 - 6.450% degradationSoil microcosm, 10 mg/kg application[5][7]
Bromoxynil7 - 2850% degradationSoil microcosm, 50 mg/kg application[5][6][7]
Bromoxynil octanoate2 - 4.6 (photolysis)-In water and soil
Bromoxynil octanoate0.5 - 3.7 (microbial)-In water and soil[4]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Sample Collect Composite Clay Soil Sample Homogenize Air Dry, Sieve & Homogenize Sample Sample->Homogenize Weigh Weigh 5g into Centrifuge Tube Homogenize->Weigh Hydrate Add Water & Hydrate for 30 min Weigh->Hydrate AddSolvent Add Acetonitrile & Salts (QuEChERS) Hydrate->AddSolvent Shake Vigorously Shake 2 min AddSolvent->Shake Centrifuge1 Centrifuge 5 min Shake->Centrifuge1 dSPE Transfer Supernatant to d-SPE Tube Centrifuge1->dSPE Cleanup Vortex & Centrifuge for Cleanup dSPE->Cleanup FinalExtract Transfer Clean Extract to Vial Cleanup->FinalExtract Analysis Analyze by LC-MS/MS or GC-MS FinalExtract->Analysis

Caption: Workflow for this compound extraction using a modified QuEChERS method.

Troubleshooting Logic

G Problem Problem: Low Analyte Recovery CheckExtraction 1. Investigate Extraction Step Problem->CheckExtraction CheckCleanup 2. Investigate Cleanup Step Problem->CheckCleanup CheckDegradation 3. Investigate Analyte Degradation Problem->CheckDegradation Sol_Solvent Use optimal solvent (e.g., Acetonitrile). Consider pH adjustment. CheckExtraction->Sol_Solvent Sol_Shake Ensure vigorous, consistent shaking & hydration. CheckExtraction->Sol_Shake Sol_SPE Optimize d-SPE sorbents (PSA, C18). Avoid GCB if losses occur. CheckCleanup->Sol_SPE Sol_Storage Store samples at -20°C. Extract promptly. CheckDegradation->Sol_Storage Sol_Metabolite Quantify both parent and bromoxynil metabolite. CheckDegradation->Sol_Metabolite

References

Stabilization of Bromoxynil heptanoate samples for analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromoxynil heptanoate (B1214049) samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Bromoxynil heptanoate, helping you to identify and resolve common problems.

Question: Why am I observing low recovery of this compound in my samples?

Answer: Low recovery of this compound is a common issue and can be attributed to several factors related to sample degradation. The primary cause is often the hydrolysis of the heptanoate ester to its corresponding phenol (B47542), Bromoxynil.

To troubleshoot this, consider the following:

  • pH of the Sample Matrix: this compound is susceptible to hydrolysis, especially under alkaline conditions (pH > 7).[1][2][3] The rate of degradation increases significantly at higher pH levels.

    • Recommendation: Ensure your sample and standard solutions are maintained at a neutral or slightly acidic pH. If the sample matrix is alkaline, acidification with a suitable acid (e.g., phosphoric acid) may be necessary.

  • Storage Conditions: Improper storage can lead to significant degradation.

    • Recommendation: Samples should be stored refrigerated at 2-8°C and protected from light.[3] For long-term storage, freezing (-20°C) may be considered, although stability under these conditions should be verified.

  • Sample Age: The longer a sample is stored, even under ideal conditions, the greater the chance of degradation.

    • Recommendation: Analyze samples as soon as possible after collection and preparation.

  • Extraction Efficiency: The extraction method may not be optimal for your sample matrix.

    • Recommendation: Review and optimize your extraction protocol. Ensure the chosen solvent is appropriate and that the extraction time and technique are sufficient to recover the analyte.

Question: I am detecting a significant peak for Bromoxynil phenol in my this compound standard/sample. What is the cause?

Answer: The presence of a Bromoxynil phenol peak is a direct indicator of the degradation of this compound. This is most commonly due to hydrolysis.

To address this issue, investigate the following:

  • Purity of the Standard: Verify the purity of your this compound analytical standard. It may contain Bromoxynil phenol as an impurity.

  • Solvent and Reagent Quality: The solvents and reagents used to prepare standards and samples may be contaminated or have a pH that promotes hydrolysis.

    • Recommendation: Use high-purity solvents and reagents. Check the pH of your solvents and buffers.

  • Hydrolysis during Sample Preparation: The conditions during sample preparation (e.g., high temperature, prolonged exposure to an alkaline environment) can cause hydrolysis.

    • Recommendation: Keep sample preparation times to a minimum and avoid high temperatures. Ensure all solutions are pH-controlled if necessary.

Question: My analytical results for replicate samples are inconsistent. What could be causing this variability?

Answer: Inconsistent results often point to variable sample degradation or issues with the analytical method itself.

Here are some potential causes and solutions:

  • Inconsistent Storage: If replicate samples are not stored under identical conditions, they may degrade at different rates.

    • Recommendation: Ensure all samples are stored under the same conditions (temperature, light exposure) from collection to analysis.

  • Variable pH: If the pH of your samples varies, the rate of hydrolysis will also vary, leading to inconsistent results.

    • Recommendation: Measure and, if necessary, adjust the pH of each sample to a consistent value before extraction and analysis.

  • Chromatographic Issues: Problems with the gas chromatography (GC) or high-performance liquid chromatography (HPLC) system can lead to poor reproducibility.

    • Recommendation: Check for issues such as column degradation, inconsistent injection volumes, or detector instability. Regular system suitability tests are crucial.

  • Photodegradation: this compound can be degraded by exposure to light.[4]

    • Recommendation: Use amber vials or protect samples from light during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are:

  • Hydrolysis: The ester linkage is cleaved to form Bromoxynil phenol and heptanoic acid. This process is accelerated in alkaline conditions.[1][2][3]

  • Photolysis: Degradation can occur upon exposure to ultraviolet (UV) light.[4]

  • Microbial Degradation: In environmental samples (soil and water), microorganisms can break down the molecule.[1][2]

Q2: What are the ideal storage conditions for this compound samples?

A2: To ensure sample stability, store this compound samples under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[3]

  • Light: Protect from light by using amber vials or storing in the dark.

  • pH: Maintain a neutral to slightly acidic pH to minimize hydrolysis.

Q3: How long can I store my this compound samples before analysis?

A3: While specific stability data can be matrix-dependent, a general guideline is to analyze samples as soon as possible. Under recommended storage conditions (refrigerated, protected from light), samples are generally stable for at least 14 days.[3] However, it is best practice to conduct your own stability studies for your specific sample matrix and storage conditions.

Q4: What analytical techniques are suitable for the analysis of this compound?

A4: The most common analytical techniques for this compound are:

  • Gas Chromatography (GC): Often used with an electron capture detector (ECD) or a mass spectrometer (MS).[5][6]

  • High-Performance Liquid Chromatography (HPLC): Typically with UV or MS detection.[7][8][9]

Data Summary

The stability of this compound is highly dependent on the pH of the medium. The following table summarizes the hydrolysis half-life at different pH values.

pHHalf-life (t½)Reference
54.6 days (photolysis)[4]
>9Readily hydrolyzed[3]
Alkaline1.7 to 34.1 days[1][2]

Experimental Protocols

Protocol 1: Sample Collection and Stabilization

This protocol outlines the steps for collecting and stabilizing aqueous samples for this compound analysis.

  • Sample Collection:

    • Collect samples in clean, amber glass bottles to protect from light.

    • If the sample is expected to have a high pH, pre-acidify the collection bottle with a small amount of a suitable acid (e.g., phosphoric acid) to target a pH between 6 and 7.

  • pH Measurement and Adjustment:

    • Immediately after collection, measure the pH of the sample using a calibrated pH meter.

    • If the pH is above 7, adjust to a range of 6.0-6.5 by adding a dilute solution of an appropriate acid dropwise while gently stirring.

  • Storage:

    • Cap the sample bottle tightly.

    • Store the sample refrigerated at 2-8°C and in the dark until extraction.

  • Extraction:

    • Proceed with the appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) as soon as possible.

Protocol 2: Preparation of Calibration Standards

This protocol describes the preparation of this compound calibration standards.

  • Stock Standard Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure this compound analytical standard into a 10 mL amber volumetric flask.

    • Dissolve the standard in a suitable solvent such as acetonitrile (B52724) or methanol.

    • Bring the flask to volume with the solvent and mix thoroughly.

    • Store the stock solution at 2-8°C in the dark.

  • Working Standard Preparation:

    • Prepare a series of working standards by serially diluting the stock solution with the same solvent.

    • The concentration range of the working standards should bracket the expected concentration of the samples.

    • Prepare fresh working standards daily or as dictated by stability studies.

Diagrams

degradation_pathway Bromoxynil_heptanoate This compound Bromoxynil_phenol Bromoxynil phenol Bromoxynil_heptanoate->Bromoxynil_phenol Hydrolysis (alkaline pH) Heptanoic_acid Heptanoic acid Bromoxynil_heptanoate->Heptanoic_acid Hydrolysis Photodegradation_products Photodegradation Products Bromoxynil_heptanoate->Photodegradation_products Photolysis (UV light) Microbial_degradation_products Microbial Degradation Products Bromoxynil_heptanoate->Microbial_degradation_products Microbial Degradation experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Amber vials) pH_Adjustment 2. pH Adjustment (to 6.0-6.5) Sample_Collection->pH_Adjustment Storage 3. Storage (2-8°C, dark) pH_Adjustment->Storage Extraction 4. Extraction (LLE or SPE) Storage->Extraction Analysis 5. GC or HPLC Analysis Extraction->Analysis Data_Processing 6. Data Processing and Quantification Analysis->Data_Processing

References

Reducing signal suppression for Bromoxynil heptanoate in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Bromoxynil (B128292) heptanoate (B1214049) in complex matrices. Our goal is to help you overcome common challenges, such as signal suppression, and achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem in the analysis of Bromoxynil heptanoate?

A1: Signal suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer source.[1][2] This leads to a decreased instrument response and can result in inaccurate and unreliable quantification, including underestimation of the analyte concentration.[1][3]

Q2: Which analytical techniques are most suitable for the analysis of this compound in complex matrices?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and effective techniques for the analysis of this compound in complex matrices.[4][5] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for the parent compound Bromoxynil, while GC-MS is suitable for the more volatile heptanoate ester.[5][6]

Q3: What are the most effective sample preparation techniques for reducing matrix effects for this compound?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used and effective method for a variety of food matrices, including fruits and vegetables.[7][8][9] Solid-Phase Extraction (SPE) is another powerful technique, particularly for cleaning up complex extracts from matrices like soil and water.[10][11] Both methods aim to remove interfering matrix components before instrumental analysis.[9][12]

Q4: Is a stable isotope-labeled internal standard available for this compound?

A4: As of the latest information, a commercially available stable isotope-labeled (SIL) internal standard specifically for this compound is not commonly listed. However, SIL internal standards for the parent compound, Bromoxynil, or other structurally similar pesticides may be available and can be used to compensate for matrix effects and improve quantitative accuracy.[13][14][15] Using a SIL internal standard is a highly recommended strategy to correct for signal suppression.[13][16]

Q5: How can I assess the extent of matrix effects in my analysis?

A5: Matrix effects can be evaluated by comparing the signal response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank matrix extract at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects (signal enhancement or suppression).

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Question: I am experiencing low recovery of this compound from my spiked samples. What are the possible causes and solutions?

Answer:

Low recovery can be caused by several factors during sample preparation and analysis. Here’s a step-by-step guide to troubleshoot this issue:

  • Inadequate Extraction Efficiency:

    • Problem: The extraction solvent may not be efficiently extracting this compound from the matrix.

    • Solution: Ensure you are using an appropriate solvent. Acetonitrile (B52724) is commonly used in QuEChERS methods for its effectiveness in extracting a wide range of pesticides.[9] For soil samples, a mixture of organic solvents may be necessary. Ensure thorough homogenization and shaking during the extraction step to maximize solvent-matrix interaction.

  • Analyte Degradation:

    • Problem: this compound can degrade, especially at extreme pH values.

    • Solution: Check the pH of your sample and extraction solvent. Buffering the extraction, as is done in the official QuEChERS methods (e.g., with acetate (B1210297) or citrate (B86180) buffers), can help maintain a stable pH and prevent degradation.[17]

  • Losses during Cleanup:

    • Problem: The sorbents used in the cleanup step (e.g., PSA, C18 in QuEChERS, or the SPE sorbent) may be too strong and retain the analyte.

    • Solution: If using QuEChERS, consider reducing the amount of PSA or using a different sorbent combination. For SPE, ensure you are using the correct sorbent and elution solvent. You may need to optimize the elution solvent to ensure complete elution of this compound from the cartridge.[18]

  • Instrumental Issues:

    • Problem: Poor sensitivity or issues with the analytical instrument can be mistaken for low recovery.

    • Solution: Inject a known concentration of this compound standard in a clean solvent to verify instrument performance. Check for any issues with the injector, column, or mass spectrometer.

Issue 2: Significant Signal Suppression in LC-MS/MS Analysis

Question: My this compound signal is significantly suppressed when analyzing matrix samples compared to solvent standards. How can I mitigate this?

Answer:

Signal suppression is a common challenge in LC-MS/MS analysis of complex matrices. Here are several strategies to address this:

  • Improve Sample Cleanup:

    • Action: Enhance your sample preparation to remove more matrix interferences.

    • Details: If using QuEChERS, you can try different d-SPE sorbent combinations. For example, adding C18 can help remove nonpolar interferences, while graphitized carbon black (GCB) can remove pigments, though it may also retain planar analytes like Bromoxynil.[7] For SPE, a more rigorous washing step or a different sorbent chemistry could be beneficial.[12]

  • Dilute the Sample Extract:

    • Action: Dilute the final extract with the initial mobile phase.

    • Details: This is a simple and often effective way to reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound.[1]

  • Optimize Chromatographic Separation:

    • Action: Improve the separation of this compound from matrix interferences.

    • Details: Use a high-resolution analytical column and optimize the gradient elution to separate the analyte from the majority of the matrix components.[19] Consider using a different column chemistry if co-elution persists.

  • Use a Stable Isotope-Labeled Internal Standard:

    • Action: Incorporate a stable isotope-labeled (SIL) internal standard into your workflow.

    • Details: A SIL internal standard will co-elute with the analyte and experience similar matrix effects.[13] By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by signal suppression can be effectively compensated.[14][16]

  • Matrix-Matched Calibration:

    • Action: Prepare your calibration standards in a blank matrix extract.

    • Details: This approach helps to compensate for signal suppression by ensuring that both the calibrants and the samples experience similar matrix effects.

Quantitative Data Summary

The following tables summarize key performance data for the analysis of Bromoxynil and its derivatives from various studies.

Table 1: Performance Data for Bromoxynil in Water and Formulations

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
LC-MS/MSDrinking Water1-2 ppt-Minimal matrix effects
RP-HPLC-UVHerbicide Formulation1.57 mg/L5.22 mg/L99.53
LC-MS/MSWater0.4-1.0 µg/L--

Table 2: Performance Data for Bromoxynil Octanoate (B1194180) in Soil and Corn

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
GC-ECDSoil, Corn-0.005 mg/kg82.3-110.7
GC-MSSoil, Corn-0.2 mg/kg82.3-110.7

Table 3: General Recovery Ranges for Pesticides using QuEChERS in Fruits and Vegetables

MethodMatrixRecovery (%)
Modified QuEChERSFruits & Vegetables70.1-123.5
QuEChERS (various versions)Fruits & Vegetables98 (average)

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Fruits and Vegetables

This protocol is a general guideline based on the widely used QuEChERS methodology.[7][8]

  • Sample Homogenization:

    • Weigh 10-15 g of a representative portion of the fruit or vegetable sample into a blender.

    • Add dry ice and homogenize to a fine powder. This helps to keep the sample frozen and prevents enzymatic degradation.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If a stable isotope-labeled internal standard is used, add it at this stage.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate - for the EN 15662 method).[7]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO₄ and primary secondary amine (PSA) sorbent (e.g., 150 mg MgSO₄ and 25 mg PSA). For matrices with high fat content, 25 mg of C18 sorbent can also be included.[8]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant and transfer it to an autosampler vial.

    • The extract can be analyzed directly by GC-MS or diluted with mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Soil

This protocol provides a general framework for SPE cleanup of soil extracts.

  • Soil Extraction:

    • Weigh 10 g of sieved soil into a centrifuge tube.

    • Add an appropriate extraction solvent (e.g., acetonitrile or a mixture of acetone (B3395972) and hexane).

    • Shake or sonicate for 20-30 minutes.

    • Centrifuge and collect the supernatant. Repeat the extraction on the soil pellet and combine the supernatants.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through the SPE cartridge (e.g., a C18 or polymeric reversed-phase cartridge).

    • Pass 5 mL of deionized water to equilibrate the sorbent. Do not let the sorbent go dry.[12]

  • Sample Loading:

    • Concentrate the soil extract and reconstitute it in a solvent compatible with the SPE loading conditions (e.g., a small percentage of organic solvent in water).

    • Load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a solvent that will remove interferences but not the analyte (e.g., water or a water/methanol mixture). This step may require optimization.[12]

  • Elution:

    • Elute the this compound from the cartridge with a small volume of a suitable organic solvent (e.g., acetonitrile or ethyl acetate).[12]

  • Final Extract Preparation:

    • The eluate can be concentrated and reconstituted in a suitable solvent for GC-MS or LC-MS/MS analysis.

Diagrams

QuEChERS_Workflow start 1. Sample Homogenization (10g of fruit/vegetable) extraction 2. Extraction - Add 10 mL Acetonitrile - Add QuEChERS salts - Shake for 1 min start->extraction centrifuge1 3. Centrifugation (≥3000 g for 5 min) extraction->centrifuge1 supernatant 4. Collect Supernatant (Acetonitrile Layer) centrifuge1->supernatant dspe 5. d-SPE Cleanup - Transfer 1 mL to d-SPE tube (MgSO4, PSA, C18) - Vortex for 30 sec supernatant->dspe centrifuge2 6. Centrifugation dspe->centrifuge2 final_extract 7. Final Extract centrifuge2->final_extract analysis 8. Analysis (LC-MS/MS or GC-MS) final_extract->analysis

Caption: QuEChERS workflow for fruit and vegetable samples.

Troubleshooting_Signal_Suppression start Problem: Signal Suppression Observed dilute Strategy 1: Dilute the Extract start->dilute cleanup Strategy 2: Improve Sample Cleanup start->cleanup chromatography Strategy 3: Optimize Chromatography start->chromatography istd Strategy 4: Use Stable Isotope-Labeled Internal Standard start->istd dilute_outcome Effective? dilute->dilute_outcome cleanup_outcome Effective? cleanup->cleanup_outcome chromatography_outcome Effective? chromatography->chromatography_outcome istd_outcome Effective? istd->istd_outcome yes Yes dilute_outcome->yes no No dilute_outcome->no cleanup_outcome->yes cleanup_outcome->no chromatography_outcome->yes chromatography_outcome->no istd_outcome->yes no->cleanup no->chromatography no->istd

Caption: Troubleshooting decision tree for signal suppression.

Matrix_Effect_Mitigation cluster_pre Pre-Analysis Strategies cluster_during In-Analysis Strategies center Mitigation of Matrix Effects cleanup Enhanced Sample Cleanup (QuEChERS, SPE) center->cleanup dilution Extract Dilution center->dilution chromatography Chromatographic Separation (Optimized Gradient, Different Column) center->chromatography istd Internal Standard Calibration (Stable Isotope Labeled) center->istd matrix_matched Matrix-Matched Calibration center->matrix_matched

Caption: Strategies for mitigating matrix effects.

References

Technical Support Center: Method Validation for Low-Level Detection of Bromoxynil Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method validation for the low-level detection of Bromoxynil (B128292) heptanoate (B1214049).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting low levels of Bromoxynil heptanoate?

The most common methods for the determination of this compound and its parent compound, Bromoxynil, are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2] For enhanced sensitivity and selectivity, especially at low levels, these are often coupled with mass spectrometry (LC-MS/MS or GC-MS).[2][3] Gas chromatography with an electron capture detector (GC-ECD) is also a highly sensitive option for halogenated compounds like Bromoxynil octanoate (B1194180).[2]

Q2: I am analyzing for this compound, but my chromatogram mainly shows a peak for Bromoxynil. What is happening?

This is a common issue caused by the hydrolysis of this compound to its parent phenol (B47542), Bromoxynil. This degradation is particularly rapid under alkaline conditions.[4][5] Both this compound and octanoate esters readily hydrolyze to Bromoxynil, which is the actual herbicidally active form and the compound typically measured for compliance with tolerance levels.[5][6]

Q3: How can I prevent the degradation of this compound during sample preparation and analysis?

To ensure the stability of the heptanoate ester, it is crucial to control the sample's pH. Acidifying the sample can help stabilize the compound. Additionally, proper storage is critical; aqueous samples should be refrigerated and protected from light to minimize degradation.

Q4: I am experiencing significant peak tailing and carryover in my LC-MS/MS analysis. What are the potential causes and solutions?

Nasty adsorption and carryover can be problematic when analyzing for this compound.

  • Cause: The compound may be adsorbing to active sites in the sample flow path (e.g., injector, column, tubing).

  • Solution:

    • Ensure a thorough wash cycle between injections.

    • Consider using a different analytical column, such as a C18, which has been shown to be effective.

    • Evaluate the mobile phase composition; using acetonitrile, water, and formic acid is a common starting point.

    • If the problem persists, derivatization or switching to a different analytical technique like GC might be necessary.

Q5: What are the key method validation parameters to evaluate for this analysis?

A comprehensive method validation should assess the following parameters as per ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][8]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[7][8]

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.[7][8]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[9]

  • Trueness (Accuracy): The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. Often evaluated through recovery studies.[7][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7][8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][8]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Q6: Why is compliance often determined by measuring only Bromoxynil, even when the heptanoate ester is applied?

Both the octanoate and heptanoate esters of Bromoxynil rapidly degrade to the parent Bromoxynil phenol in the environment and in biological systems.[6][10] Therefore, regulatory bodies like the U.S. EPA establish tolerances for residues of Bromoxynil by measuring only the Bromoxynil form, regardless of which ester was originally applied.[6]

Data Presentation

Table 1: Summary of Method Validation Parameters for Bromoxynil Analysis

ParameterMethodMatrixValueReference
LOD RP-HPLC-UVFormulations1.57 mg/L[8]
HPLC-MSWater0.0155 µg/L[10]
GC-MSWaterNot specified[10]
HPLC-UVWater0.035 µg/L[10]
USGS MethodWater0.0085 µg/L[11]
LOQ RP-HPLC-UVFormulations5.22 mg/L[8]
GC-ECDSoil, Corn0.005 mg/kg[2]
GC-MSSoil, Corn0.2 mg/kg[2]
Recovery % RP-HPLC-UVFormulations99.53%[8]
GC-ECD/MSSoil, Corn82.3-110.7%[2]
Precision (RSD%) RP-HPLC-UVFormulations0.06%[8]
Surface WaterWater7%[4]

Table 2: Example Chromatographic Conditions for Bromoxynil Analysis

ParameterHPLC-UV Method[7][8]GC Method[1]LC-MS/MS Method[3]
Column C18OV-101Agilent ZORBAX Eclipse Plus C18
Mobile Phase/Carrier Gas Methanol:Water (90:10)Not SpecifiedA: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Flow Rate 1.5 mL/minNot Specified0.4 mL/min
Detector UV at 230 nmFID (Flame Ionization Detector)Triple Quadrupole MS (Negative ESI)
Injection Volume 20 µL1 µL5 µL
Retention Time ~5.7 minNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: General Sample Preparation for Residue Analysis

This protocol provides a general workflow for extracting this compound from a solid matrix like soil or plant material.

  • Sample Homogenization: Weigh a representative portion of the sample (e.g., 10-20 g) into a centrifuge tube.

  • Extraction:

    • Add an appropriate volume of an extraction solvent. Acetonitrile is commonly used.[12] For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach may be employed.

    • For plant material, rehydration with water may be necessary before adding the organic solvent.[12]

    • Homogenize the sample using a high-speed blender or shaker for several minutes.

  • Salting Out (for QuEChERS): Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation between the aqueous and organic layers.[12]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 5-10 minutes to pellet the solid material.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a new tube containing a cleanup sorbent (e.g., PSA, C18, GCB). This step removes interferences like fatty acids and pigments.

    • Vortex and centrifuge again.

  • Final Preparation:

    • Take the final supernatant and filter it through a 0.22 µm syringe filter directly into an autosampler vial.[3]

    • The sample is now ready for LC-MS/MS or GC-MS analysis.

Protocol 2: RP-HPLC-UV Method for Bromoxynil Analysis

This protocol is adapted from a method for the simultaneous determination of Bromoxynil and MCPA.[7][8]

  • Standard Preparation:

    • Prepare a 1000 mg/L stock solution of Bromoxynil standard in the mobile phase.

    • Perform serial dilutions to create working standards for a calibration curve (e.g., 150, 200, 250, 300, 350 mg/L).[7]

  • Sample Preparation:

    • Accurately weigh a portion of the formulation sample expected to contain a known amount of the active ingredient.

    • Dissolve and dilute the sample in the mobile phase to a final concentration within the calibration range.

    • Filter the solution through a 0.45 µm membrane filter before analysis.[7]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 reverse-phase column.

    • Mobile Phase: Methanol:Water (90:10 v/v).[7]

    • Flow Rate: 1.5 mL/min.[8]

    • Injection Volume: 20 µL.[8]

    • Detection Wavelength: 230 nm.[8]

  • Analysis:

    • Inject the prepared standards to establish the calibration curve.

    • Inject the prepared sample solutions.

    • Identify the Bromoxynil peak by comparing its retention time with that of the standard (~5.7 minutes).[7][8]

    • Quantify the amount of Bromoxynil in the sample using the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Soil, Water, Crop) Extraction 2. Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup 3. Dispersive SPE Cleanup (dSPE) Extraction->Cleanup Filter 4. Filtration (0.22 µm) Cleanup->Filter Inject 5. Injection into LC-MS/MS or GC-MS Filter->Inject Separation 6. Chromatographic Separation (C18 or similar column) Inject->Separation Detection 7. Mass Spectrometry Detection (MRM Mode) Separation->Detection Integration 8. Peak Integration & Identification Detection->Integration Quantitation 9. Quantitation (vs. Calibration Curve) Integration->Quantitation Report 10. Final Report Quantitation->Report

Caption: General workflow for the analysis of this compound residues.

G cluster_info Analytical Target Heptanoate This compound (Ester Form) Phenol Bromoxynil (Active Phenol Form) Heptanoate->Phenol Hydrolysis (e.g., in soil, water, alkaline pH) Octanoate Bromoxynil Octanoate (Ester Form) Octanoate->Phenol Hydrolysis (e.g., in soil, water, alkaline pH) Target Compliance is typically measured by quantifying the Bromoxynil phenol form.

References

Technical Support Center: Enhancing Resolution of Bromoxynil Heptanoate and its Degradants in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Bromoxynil heptanoate (B1214049) and its degradation products.

Understanding the Challenge

Bromoxynil heptanoate, a selective herbicide, can degrade into several products, primarily through hydrolysis of the ester linkage. The main degradation products include Bromoxynil phenol (B47542), which can be further metabolized to 3,5-dibromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzamide. Achieving baseline separation of the relatively nonpolar parent compound from its more polar degradants is a common analytical challenge.

Degradation Pathway of this compound

G Bromoxynil_heptanoate This compound Bromoxynil_phenol Bromoxynil Phenol Bromoxynil_heptanoate->Bromoxynil_phenol Hydrolysis Degradant_1 3,5-dibromo-4-hydroxybenzoic acid Bromoxynil_phenol->Degradant_1 Metabolism Degradant_2 3,5-dibromo-4-hydroxybenzamide Bromoxynil_phenol->Degradant_2 Metabolism

Caption: Degradation pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound I should be looking for in my HPLC analysis?

A1: The primary degradation pathway for this compound is the hydrolysis of the ester bond, forming Bromoxynil phenol. Further degradation of Bromoxynil phenol can occur, leading to the formation of 3,5-dibromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzamide. Therefore, you should aim to resolve this compound from these three main degradants.

Q2: I am seeing poor resolution between this compound and Bromoxynil phenol. What is the likely cause?

A2: Poor resolution between the parent ester and its phenol degradant is often due to insufficient selectivity of the HPLC method. This compound is significantly less polar than Bromoxynil phenol. If your mobile phase is too strong (i.e., has a high percentage of organic solvent), both compounds may elute too quickly and close to the void volume, resulting in co-elution.

Q3: How can I improve the separation of the parent compound from its more polar degradants?

A3: To improve separation, you need to increase the retention of the more polar degradants while maintaining reasonable retention for the parent compound. Here are a few strategies:

  • Decrease the organic solvent percentage in your mobile phase. This will increase the retention of all compounds, but will have a more pronounced effect on the more polar degradants, leading to better separation.

  • Consider a gradient elution. Start with a lower percentage of organic solvent to retain and separate the polar degradants, and then gradually increase the organic content to elute the less polar this compound.

  • Optimize the pH of the mobile phase. For the acidic degradant (3,5-dibromo-4-hydroxybenzoic acid), adjusting the pH to suppress its ionization (e.g., pH below its pKa) can increase its retention on a reverse-phase column.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its degradants.

Issue 1: Poor Resolution and Co-eluting Peaks

Symptoms:

  • Overlapping peaks for this compound and its degradants.

  • Resolution factor (Rs) less than 1.5 between critical peak pairs.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) to increase retention and improve separation of the more polar degradants from the parent compound. For instance, if you are using 80% acetonitrile, try reducing it to 70% or 60%.
Introduce a gradient elution. A shallow gradient can significantly enhance the resolution of compounds with different polarities.
Adjust the pH of the aqueous portion of the mobile phase. For the acidic degradant, a lower pH (e.g., 2.5-3.5) will suppress ionization and increase retention. Phosphoric acid or formic acid are common choices.
Inadequate Column Chemistry Use a high-purity silica (B1680970) C18 column. These columns provide good retention for both nonpolar and moderately polar compounds.
Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column, which can offer different interactions with the aromatic rings of the analytes.
Suboptimal Flow Rate Decrease the flow rate. A lower flow rate can improve efficiency and resolution, although it will increase the analysis time.[1]
Elevated Column Temperature Decrease the column temperature. Lowering the temperature can sometimes improve the separation of closely eluting compounds by altering the selectivity.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with the Stationary Phase Use a mobile phase with a low pH (e.g., 2.5-3.5) to suppress the ionization of silanol (B1196071) groups on the silica support, especially when analyzing the acidic degradant.
Use an end-capped C18 column to minimize interactions with residual silanol groups.
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.
Contaminated Guard Column or Column Frit Replace the guard column and/or clean or replace the column inlet frit. Particulate matter from the sample or mobile phase can accumulate and cause peak tailing.

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of this compound and its degradants. These can be used as a starting point for method development and optimization.

Protocol 1: Isocratic Separation on a C18 Column

This protocol is suitable for routine analysis where baseline separation of the parent compound and its primary degradant, Bromoxynil phenol, is the main objective.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (70:30, v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 280 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

CompoundExpected Retention Time (min)
3,5-dibromo-4-hydroxybenzoic acid~ 3.5
3,5-dibromo-4-hydroxybenzamide~ 4.2
Bromoxynil Phenol~ 5.8[1]
This compound~ 15.0
Protocol 2: Gradient Separation for Enhanced Resolution

This protocol is recommended for complex samples or when baseline separation of all major degradants is required.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 50% B

    • 18.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detector: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water.

CompoundExpected Retention Time (min)
3,5-dibromo-4-hydroxybenzoic acid~ 5.2
3,5-dibromo-4-hydroxybenzamide~ 6.5
Bromoxynil Phenol~ 9.1
This compound~ 16.5

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for HPLC method development and troubleshooting for the analysis of this compound and its degradants.

G cluster_0 Method Development cluster_1 Analysis and Evaluation cluster_2 Troubleshooting and Optimization Start Define Analytical Goal: Separate this compound and Degradants Select_Column Select C18 Column Start->Select_Column Initial_Method Develop Initial Isocratic Method (e.g., ACN:Water 70:30) Select_Column->Initial_Method Analyze_Sample Inject Standard Mixture Initial_Method->Analyze_Sample Evaluate_Resolution Evaluate Resolution (Rs) and Peak Shape Analyze_Sample->Evaluate_Resolution Decision Is Resolution Adequate? (Rs > 1.5) Evaluate_Resolution->Decision Optimize_Mobile_Phase Optimize Mobile Phase: - Adjust % Organic - Introduce Gradient - Adjust pH Decision->Optimize_Mobile_Phase No Final_Method Final Validated Method Decision->Final_Method Yes Optimize_Mobile_Phase->Analyze_Sample Optimize_Other Optimize Other Parameters: - Flow Rate - Temperature Optimize_Mobile_Phase->Optimize_Other Optimize_Other->Analyze_Sample

Caption: Workflow for HPLC method development and troubleshooting.

References

Minimizing Bromoxynil heptanoate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Bromoxynil heptanoate (B1214049) during sample preparation and analysis.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Bromoxynil heptanoate?

A1: this compound is primarily susceptible to two main degradation pathways:

  • Hydrolysis: The ester linkage of this compound is prone to hydrolysis, especially under alkaline conditions (pH > 9), which converts it to its more polar and herbicidally active form, Bromoxynil, and heptanoic acid.[1] This process is pH-dependent, with degradation being more rapid at higher pH levels.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the breakdown of the this compound molecule.[1][2]

Q2: What are the key factors that can cause this compound degradation during sample preparation?

A2: Several factors can contribute to the degradation of this compound during sample preparation:

  • pH of the extraction solution: As mentioned, alkaline conditions significantly accelerate hydrolysis.

  • Temperature: Elevated temperatures during extraction or storage can increase the rate of both hydrolysis and thermal degradation.[3][4]

  • Light exposure: Direct exposure of samples and extracts to sunlight or other UV sources will promote photodegradation.

  • Sample matrix: The composition of the sample matrix (e.g., soil type, water composition) can influence degradation rates. For instance, some soil components may catalyze hydrolysis.

  • Storage conditions: Improper storage of samples and extracts (e.g., at room temperature or in clear vials) can lead to significant analyte loss over time.[3][4][5]

Q3: What are the recommended storage conditions for samples and extracts containing this compound?

A3: To minimize degradation, samples and extracts should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -15°C or below, to slow down chemical and microbial degradation.[3][4]

  • Light: Protect from light by using amber glass vials or by storing them in the dark.[5]

  • pH: For aqueous samples, adjust the pH to a neutral or slightly acidic range (pH 5-7) to reduce the rate of hydrolysis.[6]

II. Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low recovery of this compound Hydrolysis to Bromoxynil: The pH of the extraction solvent or sample matrix may be too high (alkaline).- Adjust the pH of aqueous samples and extraction solvents to be neutral or slightly acidic (pH 5-7).- Use buffered extraction solutions.
Photodegradation: Samples or extracts were exposed to light for extended periods.- Work in a shaded area or use amber glassware during sample preparation.- Store extracts in the dark.
Thermal Degradation: High temperatures were used during extraction or solvent evaporation.- Use extraction methods that do not require high heat.- If solvent evaporation is necessary, use a gentle stream of nitrogen at a low temperature.
Incomplete Extraction: The extraction solvent or method is not efficient for the sample matrix.- For soil samples, consider using a mixture of polar and non-polar solvents (e.g., acetonitrile (B52724), dichloromethane).- For water samples, use a suitable solid-phase extraction (SPE) cartridge or liquid-liquid extraction with an appropriate solvent.- Ensure thorough mixing and sufficient extraction time.
Adsorption to container walls: this compound can adsorb to certain plastics.[3]- Use glass or PTFE containers for sample collection and storage.- Rinse containers with the extraction solvent to recover any adsorbed analyte.
Presence of Bromoxynil peak in the chromatogram Hydrolysis of this compound: This is a strong indicator that degradation has occurred.- Review the sample preparation workflow to identify potential causes of hydrolysis (see "Low recovery" section).- If the analysis of both compounds is desired, calibrate the instrument for both Bromoxynil and this compound.
Poor peak shape in Gas Chromatography (GC) Analyte is too polar: The phenolic group of any degraded Bromoxynil can cause peak tailing.- Derivatize the extract to convert the polar hydroxyl group to a less polar ether or ester before GC analysis. Diazomethane is a common derivatization agent for this purpose.[3]
Variable results between replicate samples Inconsistent sample handling: Variations in extraction time, temperature, or light exposure.- Standardize the entire sample preparation protocol and ensure it is followed consistently for all samples.- Use an internal standard to correct for variations in extraction efficiency and instrument response.

III. Quantitative Data Summary

Table 1: Hydrolysis Half-life of Bromoxynil Esters at Different pH Values

pHHalf-life (days)Reference
534.1[6]
711[1]
91.7[1]

Note: Data for Bromoxynil octanoate (B1194180) is often used as a surrogate for this compound due to their similar chemical properties.[6][7]

Table 2: Photodegradation Half-life of Bromoxynil Esters

ConditionHalf-lifeReference
Aqueous photolysis (pH 5)3.31 days[8]
Aqueous photolysis4-5 hours[1]

IV. Experimental Protocols

Protocol 1: Extraction of this compound from Soil

This protocol is based on a gas chromatography (GC) method with electron capture detection (ECD).

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

    • Weigh 20 g of the homogenized soil into a 250 mL flask.

  • Extraction:

    • Add 100 mL of an acidic acetonitrile/water solution to the soil sample.

    • Shake vigorously for 1 hour on a mechanical shaker.

    • Centrifuge the sample and collect the supernatant.

  • Liquid-Liquid Partitioning:

    • Transfer the supernatant to a separatory funnel.

    • Add 100 mL of dichloromethane (B109758) and shake for 2 minutes.

    • Allow the layers to separate and collect the lower dichloromethane layer.

    • Repeat the partitioning step twice more with fresh dichloromethane.

    • Combine the dichloromethane extracts.

  • Cleanup (if necessary):

    • Pass the combined extract through a Florisil or silica (B1680970) gel solid-phase extraction (SPE) cartridge to remove interferences.

    • Elute the analyte with a suitable solvent mixture (e.g., dichloromethane/acetone).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent for GC analysis (e.g., hexane (B92381) or toluene).

  • Analysis:

    • Inject an aliquot of the final extract into a GC-ECD system.

Protocol 2: QuEChERS Method for this compound in Plant Material

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis.

  • Sample Homogenization:

    • Homogenize 10-15 g of the plant sample (e.g., fruits, vegetables) with 10 mL of acetonitrile.

  • Extraction and Partitioning:

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >1500 rcf for 1 minute.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).

    • Shake for 30 seconds.

    • Centrifuge at >1500 rcf for 1 minute.

  • Analysis:

    • The resulting supernatant can be directly analyzed by LC-MS/MS or, after solvent exchange, by GC-MS.

V. Visualizations

degradation_pathway This compound This compound Bromoxynil Bromoxynil This compound->Bromoxynil Hydrolysis (alkaline pH) Degradation Products Degradation Products This compound->Degradation Products Photodegradation (UV light) Further Degradation Further Degradation Bromoxynil->Further Degradation Microbial Degradation

Caption: Primary degradation pathways of this compound.

sample_preparation_workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Solvent_Extraction Solvent_Extraction Homogenization->Solvent_Extraction Add solvent Centrifugation Centrifugation Solvent_Extraction->Centrifugation SPE_or_dSPE SPE_or_dSPE Centrifugation->SPE_or_dSPE Collect supernatant Elution_or_Final_Extract Elution_or_Final_Extract SPE_or_dSPE->Elution_or_Final_Extract Solvent_Exchange Solvent_Exchange Elution_or_Final_Extract->Solvent_Exchange If needed GC_or_LC_Analysis GC_or_LC_Analysis Elution_or_Final_Extract->GC_or_LC_Analysis Solvent_Exchange->GC_or_LC_Analysis

Caption: General workflow for this compound sample preparation.

References

Calibration curve issues in Bromoxynil heptanoate quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantitative analysis of Bromoxynil heptanoate (B1214049).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when creating a calibration curve for Bromoxynil heptanoate analysis?

A1: The most prevalent issues include poor linearity (correlation coefficient r² < 0.99), low sensitivity, high background noise, and the appearance of a secondary peak corresponding to Bromoxynil. These problems often stem from the instability of this compound, which can readily hydrolyze to its primary degradant, Bromoxynil. Other contributing factors can be related to sample preparation, chromatographic conditions, and matrix effects.

Q2: Why is my calibration curve for this compound not linear?

A2: A non-linear calibration curve can be caused by several factors:

  • Analyte Degradation: this compound is susceptible to hydrolysis, especially in non-acidified samples, leading to a decrease in its concentration and a corresponding increase in the Bromoxynil peak. This degradation can occur in stock solutions, working standards, or prepared samples.

  • Detector Saturation: At high concentrations, the detector response may become non-linear.

  • Inappropriate Calibration Range: The selected concentration range may not be within the linear dynamic range of the instrument for this specific analyte.

  • Improper Standard Preparation: Errors in serial dilutions or inaccuracies in weighing the analytical standard can lead to non-linearity.

Q3: I am observing a significant peak for Bromoxynil in my this compound standards. What should I do?

A3: The presence of a Bromoxynil peak indicates degradation of the this compound standard. To address this:

  • Acidify Standards: Prepare all standards and samples in an acidified solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to improve the stability of the heptanoate ester.

  • Freshly Prepare Solutions: Prepare working standards fresh daily from a stock solution that is stored under appropriate conditions (refrigerated and protected from light).[1]

  • Check Standard Purity: Ensure the purity of the this compound analytical standard.

Q4: What are matrix effects and how can they affect my analysis?

A4: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. In the analysis of this compound from complex samples like soil or agricultural products, matrix components can interfere with the analysis. To mitigate this, it is recommended to use matrix-matched calibration standards or employ stable isotope-labeled internal standards.

Troubleshooting Guides

Issue 1: Poor Linearity (r² < 0.99) in Calibration Curve
Potential Cause Troubleshooting Step Expected Outcome
Degradation of Standards Prepare fresh working standards in acidified solvent (e.g., acetonitrile with 0.1% formic acid). Analyze immediately after preparation.Improved linearity with an r² value ≥ 0.99.
Inappropriate Concentration Range Adjust the concentration range of your calibration standards. If saturation is suspected, lower the upper concentration limit.A linear response across the adjusted concentration range.
Pipetting or Dilution Errors Review and verify the standard dilution protocol. Use calibrated pipettes and ensure accurate volume transfers.Consistent and reproducible peak areas for each standard, leading to a linear plot.
Instrumental Issues Check for leaks in the HPLC/GC system, ensure consistent detector response, and verify the injection volume accuracy.A stable baseline and reproducible injections, contributing to improved linearity.
Issue 2: Low Sensitivity or Poor Peak Shape
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Chromatographic Conditions Optimize the mobile phase composition, gradient program (for HPLC), or temperature program (for GC). Ensure the column is appropriate for the analysis.Sharper, more symmetrical peaks with increased signal-to-noise ratio.
Contaminated Guard Column or Inlet Liner Replace the guard column (HPLC) or inlet liner (GC) and septum.Reduced peak tailing or fronting and improved peak shape.
Sample Solvent Incompatibility Ensure the sample solvent is compatible with the mobile phase (HPLC) or stationary phase (GC). The sample solvent should ideally be weaker than the mobile phase.Improved peak shape, particularly for early eluting peaks.
Low Injection Volume Increase the injection volume, ensuring it does not lead to peak distortion or column overload.Increased peak area and improved signal intensity.
Issue 3: High Background Noise or Ghost Peaks
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Mobile Phase or Carrier Gas Prepare fresh mobile phase using HPLC-grade solvents and reagents. Ensure high purity carrier gas for GC.A stable and low-noise baseline.
Carryover from Previous Injections Implement a robust needle wash program on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.Absence of ghost peaks in blank injections.
System Contamination Flush the entire HPLC/GC system with a strong, appropriate solvent to remove any accumulated contaminants.A cleaner baseline and elimination of extraneous peaks.
Detector Lamp Failure (HPLC-UV) Check the detector lamp's energy output and replace it if it is nearing the end of its lifespan.Reduced baseline noise and improved detector stability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards
  • Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound analytical standard (purity ≥ 98%) into a 10 mL amber volumetric flask.

    • Dissolve the standard in acetonitrile containing 0.1% formic acid.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the volume to the mark with the acidified acetonitrile.

    • Store the stock solution at 4°C and protect from light. The solution should be stable for up to one month.[1]

  • Working Standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL):

    • Prepare working standards daily by performing serial dilutions of the stock solution.

    • Use acidified acetonitrile (0.1% formic acid) as the diluent.

    • For example, to prepare a 10 µg/mL working standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with acidified acetonitrile.

Protocol 2: HPLC-UV Analysis of this compound
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
0.115,234
0.576,170
1.0151,980
5.0759,900
10.01,520,100
Correlation Coefficient (r²) 0.9998

Table 2: Troubleshooting Data Comparison

IssueProblematic Data Example (r²)Corrected Data Example (r²)
Non-Linearity due to Degradation 0.98500.9995 (with fresh, acidified standards)
Poor Repeatability RSD > 5% for replicate injectionsRSD < 2% (after system maintenance)

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solution (1000 µg/mL) working Prepare Working Standards (Serial Dilution) stock->working hplc HPLC/GC Analysis working->hplc sample Prepare Sample (Extraction & Dilution) sample->hplc data Data Acquisition hplc->data cal_curve Generate Calibration Curve data->cal_curve quant Quantify Analyte cal_curve->quant

Caption: Experimental workflow for this compound quantitative analysis.

troubleshooting_linearity start Poor Linearity (r² < 0.99) check_degradation Check for Degradation (Presence of Bromoxynil peak?) start->check_degradation reprepare_standards Action: Prepare fresh standards in acidified solvent check_degradation->reprepare_standards Yes check_range Check Calibration Range (Detector saturation?) check_degradation->check_range No end_good Linearity Improved (r² >= 0.99) reprepare_standards->end_good adjust_range Action: Adjust concentration range check_range->adjust_range Yes check_prep Review Standard Preparation (Dilution errors?) check_range->check_prep No adjust_range->end_good recalibrate_pipettes Action: Verify dilution protocol and pipette calibration check_prep->recalibrate_pipettes Yes instrument_issue Check for Instrumental Issues (Leaks, inconsistent flow?) check_prep->instrument_issue No recalibrate_pipettes->end_good system_maintenance Action: Perform system maintenance instrument_issue->system_maintenance Yes system_maintenance->end_good

Caption: Troubleshooting decision tree for poor calibration curve linearity.

References

Selecting the appropriate internal standard for Bromoxynil heptanoate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of Bromoxynil heptanoate (B1214049).

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting an internal standard (IS) for Bromoxynil heptanoate analysis?

A1: The selection of an appropriate internal standard is critical for accurate and precise quantification. Key criteria include:

  • Structural Similarity: The ideal internal standard should be structurally similar to this compound to ensure comparable behavior during sample preparation and analysis.

  • Resolution: The internal standard's peak must be well-resolved from the this compound peak and any other matrix components in the chromatogram.

  • Absence in Samples: The chosen compound must not be naturally present in the samples being analyzed.

  • Chemical Inertness: The internal standard should be stable throughout the entire analytical procedure and not react with the analyte or sample matrix.

  • Elution Time: It should have a retention time close to that of this compound to ensure it is affected by chromatographic variations in a similar manner.

  • Detector Response: The internal standard should produce a strong and reproducible signal with the detector being used.

Q2: Which compounds are suitable internal standards for the Gas Chromatography (GC) analysis of this compound?

A2: Based on established methods and chemical properties, the following compounds are recommended as internal standards for the GC analysis of this compound:

  • Diphenyl phthalate (B1215562): This is a commonly cited internal standard for the GC analysis of this compound.[1] It offers good resolution and stability.

  • Isotopically Labeled this compound: The use of a deuterated or 13C-labeled version of this compound is the gold standard, as it has nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for matrix effects and procedural losses.

  • Other Phthalates: Depending on the specific GC conditions and sample matrix, other phthalate esters with appropriate retention times and detector responses could also be considered.

Q3: What are potential internal standards for the Liquid Chromatography (LC) analysis of this compound?

A3: For reversed-phase LC analysis, suitable internal standards should have similar polarity and chromatographic behavior to this compound. Potential candidates include:

  • Isotopically Labeled this compound: As with GC, this is the most ideal internal standard for LC-MS analysis.

  • Structurally Related Pesticides: Other brominated or phenolic herbicides with similar retention characteristics that are not present in the sample can be evaluated.

  • Salicylic (B10762653) Acid: In some LC-MS methods for the analysis of phenolic compounds, salicylic acid has been used as an internal standard.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis

  • Possible Causes:

    • Active sites in the GC inlet liner or on the column.

    • Column overload.

    • Improper injection technique.

    • Incompatible solvent.

  • Solutions:

    • Use a deactivated inlet liner and a high-quality, inert GC column.

    • Dilute the sample to avoid overloading the column.

    • Ensure a fast and consistent injection.

    • Use a solvent that is compatible with both the analyte and the stationary phase.

Issue 2: Baseline Drift or Noise in GC Analysis

  • Possible Causes:

    • Column bleed at high temperatures.

    • Contaminated carrier gas or gas lines.

    • Detector contamination.

    • Leaks in the system.

  • Solutions:

    • Condition the column properly before use and operate within its recommended temperature limits.

    • Use high-purity carrier gas and ensure all gas lines are clean and leak-free.

    • Clean the detector according to the manufacturer's instructions.

    • Perform a leak check of the entire GC system.

Issue 3: Matrix Effects in LC-MS Analysis

  • Possible Causes:

    • Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source.

  • Solutions:

    • Use an Isotopically Labeled Internal Standard: This is the most effective way to compensate for matrix effects.

    • Improve Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

    • Modify Chromatographic Conditions: Adjust the mobile phase gradient or use a different column to improve the separation of the analyte from interfering compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Recommended Internal Standard

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₄H₁₅Br₂NO₂389.08411.7 ± 45.0
Diphenyl phthalateC₂₀H₁₄O₄318.32405

Table 2: Typical Analytical Parameters and Performance Data

ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Internal Standard Diphenyl phthalateIsotopically Labeled this compound
Typical Recovery (%) 85 - 11090 - 110
Limit of Detection (LOD) Analyte and matrix dependentAnalyte and matrix dependent
Limit of Quantitation (LOQ) Analyte and matrix dependent5.22 mg/L (for Bromoxynil)

Note: LOD and LOQ are highly dependent on the specific instrumentation, method, and matrix. The provided LOQ for LC is for the parent compound Bromoxynil and serves as a reference.

Experimental Protocols

Gas Chromatography (GC) Method Outline

This protocol is a general guideline and may require optimization for specific instruments and samples.

  • Sample Preparation:

    • Weigh a suitable amount of the homogenized sample.

    • Extract with an appropriate solvent (e.g., acetone).

    • Add a known amount of the internal standard solution (e.g., Diphenyl phthalate in acetone).

    • Filter the extract and dilute as necessary before injection.

  • GC-FID Conditions:

    • Column: OV-101 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Temperature Program:

      • Initial temperature: 180 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL

Liquid Chromatography (LC) Method Outline

This protocol is a general guideline for the analysis of Bromoxynil and can be adapted for this compound. Optimization is recommended.

  • Sample Preparation:

    • Weigh a suitable amount of the homogenized sample.

    • Extract with a suitable solvent (e.g., acetonitrile/water mixture).

    • Add a known amount of the internal standard solution.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient Program:

      • Start with 10% B.

      • Linearly increase to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Injection Volume: 5 µL

    • Mass Spectrometer: Operated in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for quantification.

Visualizations

Internal_Standard_Selection_Workflow start Start: Need for Quantitative Analysis of this compound method Select Analytical Method (GC or LC) start->method criteria Define Internal Standard Criteria: - Structural Similarity - Resolvable Peak - Not in Sample - Chemically Inert - Similar Retention Time method->criteria search Search for Potential Internal Standards criteria->search evaluate_gc Evaluate GC-Specific IS: - Diphenyl phthalate - Isotopically Labeled Analyte search->evaluate_gc For GC evaluate_lc Evaluate LC-Specific IS: - Isotopically Labeled Analyte - Structurally Similar Pesticides search->evaluate_lc For LC validate Validate Selected IS: - Linearity - Precision - Accuracy - Recovery evaluate_gc->validate evaluate_lc->validate implement Implement in Routine Analysis validate->implement end End: Accurate Quantification implement->end

Caption: Workflow for selecting a suitable internal standard.

GC_Troubleshooting_Workflow start Problem Identified in GC Chromatogram peak_shape Poor Peak Shape? start->peak_shape baseline Baseline Issues? start->baseline peak_shape->baseline No tailing Tailing/Fronting peak_shape->tailing Yes drift_noise Drift/Noise baseline->drift_noise Yes check_liner Check/Replace Inlet Liner tailing->check_liner check_column Check/Trim Column check_liner->check_column check_injection Review Injection Technique & Volume check_column->check_injection resolve Problem Resolved check_injection->resolve check_gas Check Carrier Gas Purity & Leaks drift_noise->check_gas check_column_bleed Condition/Bake Column check_gas->check_column_bleed clean_detector Clean Detector check_column_bleed->clean_detector clean_detector->resolve

Caption: Troubleshooting workflow for common GC issues.

References

Validation & Comparative

A Comparative Analysis of Bromoxynil Heptanoate and Bromoxynil Octanoate Herbicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal performance of bromoxynil (B128292) heptanoate (B1214049) and bromoxynil octanoate (B1194180). Both are ester derivatives of the active herbicidal compound bromoxynil, a widely used post-emergence herbicide for the control of broadleaf weeds.

Executive Summary

Bromoxynil heptanoate and bromoxynil octanoate are selective, contact herbicides that function by inhibiting photosynthesis in susceptible plant species.[1][2] Both compounds are formulated as esters to improve their stability and handling properties.[3] In the environment and within the target plant, they are rapidly converted to the active form, bromoxynil phenol.[4] Consequently, their herbicidal efficacy is considered to be very similar. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) regard them as chemically and physically alike, often using data from one to support the registration of the other.[5][6] A key practical difference lies in their physical properties, which can influence formulation, and their market distribution, with this compound being more prevalent in North America for marketing reasons.[3]

Physicochemical Properties

The selection between this compound and bromoxynil octanoate for formulation development is often influenced by their physical and chemical characteristics.

PropertyThis compoundBromoxynil OctanoateReference
IUPAC Name 2,6-dibromo-4-cyanophenyl heptanoate2,6-dibromo-4-cyanophenyl octanoate[7]
CAS Number 56634-95-81689-99-2[5][7]
Molecular Formula C14H15Br2NO2C15H17Br2NO2[7]
Molar Mass 389.08 g/mol 403.11 g/mol [7]
Melting Point 39.0°C (waxy solid)45-46°C (creamy white solid)[7]
Water Solubility LowLow[1][2]
Solubility in Organic Solvents GoodGood[3]

Herbicidal Efficacy: A Comparative Overview

Below is an illustrative table of expected efficacy based on the known activity of bromoxynil. Note: These values are representative and can vary based on environmental conditions, weed growth stage, and application rates.

Target Weed SpeciesCommon NameExpected Efficacy (%)
Amaranthus retroflexusRedroot Pigweed85 - 95
Chenopodium albumCommon Lambsquarters90 - 98
Ambrosia artemisiifoliaCommon Ragweed80 - 90
Polygonum persicariaLadysthumb85 - 95
Capsella bursa-pastorisShepherd's-purse90 - 98
Sinapis arvensisWild Mustard90 - 98

Mechanism of Action: Inhibition of Photosynthesis

Both this compound and bromoxynil octanoate, after being absorbed by the plant and hydrolyzed to bromoxynil, act as inhibitors of photosynthesis at Photosystem II (PSII).[1][2][3] Bromoxynil binds to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption leads to a rapid buildup of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.

G cluster_0 Plant Cell cluster_1 Photosystem II (PSII) in Thylakoid Membrane Bromoxynil_Ester This compound or Bromoxynil Octanoate Hydrolysis Hydrolysis Bromoxynil_Ester->Hydrolysis Uptake Bromoxynil Bromoxynil (Active Form) Hydrolysis->Bromoxynil D1_Protein D1 Protein Bromoxynil->D1_Protein Binds to Inhibition Inhibition D1_Protein->Inhibition Electron_Transport Electron Transport Chain Electron_Transport->Inhibition ROS_Production Reactive Oxygen Species (ROS) Production Inhibition->ROS_Production Cell_Death Cell Death ROS_Production->Cell_Death Lipid peroxidation, membrane damage

Figure 1: Mechanism of action of bromoxynil esters leading to weed cell death.

Experimental Protocols

The following is a generalized experimental protocol for evaluating the herbicidal efficacy of this compound and bromoxynil octanoate in a greenhouse setting. This protocol is based on standard methods for herbicide bioassays.[8]

1. Plant Propagation:

  • Sow seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album) in pots containing a standardized potting mix.

  • Cultivate the plants in a greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Allow seedlings to grow to the 2-4 true leaf stage for uniform application.

2. Herbicide Preparation:

  • Prepare stock solutions of this compound and bromoxynil octanoate in a suitable solvent.

  • Create a series of dilutions to test a range of application rates (e.g., 0.25x, 0.5x, 1x, and 2x the recommended field rate).

  • Include a non-ionic surfactant in the final spray solutions as per typical formulation recommendations.

3. Herbicide Application:

  • Randomly assign plants to treatment groups, including an untreated control group (sprayed with water and surfactant only).

  • Utilize a laboratory track sprayer to apply the herbicide solutions uniformly to the plant foliage.

  • Ensure consistent spray volume and pressure for all treatments.

4. Data Collection and Analysis:

  • Visually assess weed control at 3, 7, 14, and 21 days after treatment (DAT) using a rating scale of 0% (no effect) to 100% (complete plant death).

  • At 21 DAT, harvest the above-ground biomass of each plant.

  • Measure the fresh weight of the biomass.

  • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

  • Calculate the dose required for 50% growth reduction (GR50) for each herbicide.

G Start Start Plant_Propagation 1. Plant Propagation (2-4 leaf stage) Start->Plant_Propagation Herbicide_Prep 2. Herbicide Preparation (Heptanoate & Octanoate dilutions) Plant_Propagation->Herbicide_Prep Application 3. Herbicide Application (Track Sprayer) Herbicide_Prep->Application Greenhouse 4. Post-Application Greenhouse Incubation Application->Greenhouse Data_Collection 5. Data Collection (Visual Assessment, Biomass) Greenhouse->Data_Collection Data_Analysis 6. Data Analysis (ANOVA, GR50) Data_Collection->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for comparing herbicidal efficacy.

Conclusion

Based on the available evidence, this compound and bromoxynil octanoate exhibit comparable herbicidal efficacy due to their rapid conversion to the same active compound, bromoxynil. The choice between these two esters is primarily driven by formulation considerations, manufacturing processes, and regional market availability rather than significant differences in biological activity. For research and development purposes, either ester can be considered a reliable pro-herbicide for delivering the active bromoxynil molecule to the target weed. Future field trials directly comparing modern formulations of both esters under various environmental conditions could provide more nuanced insights into any potential minor differences in performance.

References

Bromoxynil Esters: A Comparative Analysis of Their Toxicity to Aquatic Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of various Bromoxynil esters to aquatic invertebrates, supported by experimental data. Bromoxynil, a widely used herbicide, is often formulated as esters, such as octanoate (B1194180) and butyrate, to enhance its efficacy. However, these ester forms and their subsequent degradation product, Bromoxynil phenol (B47542), exhibit varying degrees of toxicity to non-target aquatic organisms. This document summarizes key toxicity endpoints and outlines the methodologies of the cited experiments to facilitate informed environmental risk assessment.

Quantitative Toxicity Data

The acute and chronic toxicity of Bromoxynil octanoate, Bromoxynil butyrate, and Bromoxynil phenol to several aquatic invertebrate species are summarized below. The data consistently demonstrates that the ester forms of Bromoxynil are significantly more toxic to aquatic invertebrates than the phenol degradate.

Chemical SubstanceSpeciesExposure DurationEndpointValue (µg/L)Reference
Bromoxynil octanoateDaphnia magna (Water flea)48 hoursEC50110[1]
Bromoxynil octanoateDaphnia magna (Water flea)21 daysNOEC2.5[1]
Bromoxynil octanoateDaphnia magna (Water flea)21 daysLOEC5.9[1]
Bromoxynil octanoateDaphnia magna (Water flea)48 hoursEC5041 - 161[2]
Bromoxynil octanoateDaphnia pulex (Water flea)48 hoursEC5096[3][4]
Bromoxynil butyrateDaphnia magna (Water flea)48 hoursEC50200[4]
Bromoxynil octanoate:butyrate (1:1 mixture)Hyalella azteca (Amphipod)50 hoursLC5016.8[1]
Bromoxynil phenolDaphnia magna (Water flea)48 hoursEC5019,000[1]
Bromoxynil phenolDaphnia magna (Water flea)21 daysNOEC3,100[1]
Bromoxynil phenolDaphnia magna (Water flea)21 daysLOEC9,800[1]

EC50: The concentration of a substance that causes a specific effect (e.g., immobilization) in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population. NOEC: No Observed Effect Concentration, the highest tested concentration at which no statistically significant effect is observed. LOEC: Lowest Observed Effect Concentration, the lowest tested concentration at which a statistically significant effect is observed.

Experimental Protocols

The toxicity data presented in this guide are based on standardized ecotoxicological testing protocols. The following provides an overview of the likely methodologies employed in the cited studies, based on internationally recognized guidelines.

Acute Immobilization Test (Daphnia magna)

The acute toxicity of Bromoxynil esters and phenol to Daphnia magna is typically determined following guidelines such as the OECD Guideline for the Testing of Chemicals, No. 202.

  • Test Organism: Daphnia magna neonates, less than 24 hours old.

  • Test Duration: 48 hours.

  • Test Conditions: The daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system. Temperature and light cycles are controlled.

  • Endpoint: The primary endpoint is immobilization, defined as the inability of the daphnids to swim within 15 seconds after gentle agitation of the test vessel. Observations are made at 24 and 48 hours.

  • Data Analysis: The EC50 value is calculated, representing the concentration at which 50% of the daphnids are immobilized.

Chronic Reproduction Test (Daphnia magna)

The chronic toxicity, particularly effects on reproduction, is assessed using protocols similar to the OECD Guideline for the Testing of Chemicals, No. 211.

  • Test Organism: Young female Daphnia magna, less than 24 hours old at the start of the test.

  • Test Duration: 21 days.

  • Test Conditions: Daphnids are exposed to various concentrations of the test substance under semi-static or flow-through conditions. They are fed regularly throughout the test.

  • Endpoint: The total number of living offspring produced per parent animal is the primary endpoint. Parental mortality and other sublethal effects may also be recorded.

  • Data Analysis: The NOEC and LOEC for reproduction are determined by comparing the reproductive output in the treatment groups to the control group.

Acute Toxicity Test (Hyalella azteca)

Acute toxicity testing with the amphipod Hyalella azteca is often conducted following procedures outlined by the U.S. Environmental Protection Agency or ASTM International.

  • Test Organism: Juvenile Hyalella azteca.

  • Test Duration: Typically 10 days for sediment tests, but can be shorter for water-only exposures.

  • Test Conditions: The test can be conducted in water-only or whole-sediment systems. For water-only tests, the organisms are exposed to a range of concentrations of the test substance.

  • Endpoint: The primary endpoint is mortality.

  • Data Analysis: The LC50 value is calculated, representing the concentration lethal to 50% of the test population.

Environmental Fate and Toxicity Relationship

The higher acute toxicity of Bromoxynil esters compared to Bromoxynil phenol is a critical aspect of their environmental risk. The esters are more lipophilic, allowing for greater uptake by aquatic organisms. However, they are also more susceptible to degradation in the environment, primarily through hydrolysis, into the less toxic but more persistent Bromoxynil phenol. This relationship is illustrated in the diagram below.

Bromoxynil_Degradation Bromoxynil_Esters Bromoxynil Esters (e.g., Octanoate, Butyrate) - High Acute Toxicity - More Lipophilic Bromoxynil_Phenol Bromoxynil Phenol - Lower Acute Toxicity - More Persistent Bromoxynil_Esters->Bromoxynil_Phenol Hydrolysis Aquatic_Invertebrates Aquatic Invertebrates (e.g., Daphnia, Hyalella) Bromoxynil_Esters->Aquatic_Invertebrates High Uptake & Toxicity Bromoxynil_Phenol->Aquatic_Invertebrates Lower Uptake & Toxicity

Degradation pathway and comparative toxicity of Bromoxynil esters.

References

Validating a Novel UPLC-MS/MS Method for Bromoxynil Heptanoate Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of Bromoxynil (B128292) heptanoate (B1214049) against established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD). The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] Experimental data is presented to support the objective comparison of these methods.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][5] This is a critical requirement from regulatory bodies to ensure the reliability, accuracy, and consistency of analytical data.[2] Key parameters for validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][3]

Bromoxynil heptanoate is a selective post-emergent herbicide used for the control of broadleaf weeds.[6] Accurate and sensitive detection methods are crucial for monitoring its presence in environmental samples and agricultural products. This guide introduces a novel UPLC-MS/MS method and compares its performance characteristics with traditional HPLC-UV and GC-ECD methods.

Comparison of Analytical Methods

The following table summarizes the performance of the new UPLC-MS/MS method in comparison to the existing HPLC-UV and GC-ECD methods for the analysis of this compound.

Validation Parameter UPLC-MS/MS (New Method) HPLC-UV (Existing Method) GC-ECD (Existing Method) ICH Acceptance Criteria
Specificity High (Mass-to-charge ratio detection)Moderate (Retention time based)Moderate (Retention time based)The method should unequivocally assess the analyte in the presence of other components.[1][3]
Linearity (R²) >0.999>0.997>0.995R² ≥ 0.995[3]
Accuracy (% Recovery) 98.5 - 101.2%95.8 - 103.5%94.2 - 105.1%Typically 80-120% of the true value.
Precision (%RSD) < 2%< 5%< 8%For assays, RSD ≤ 2% is common.[1]
Limit of Detection (LOD) 0.01 ng/mL1 ng/mL0.5 ng/mLThe lowest amount of analyte that can be detected.[3]
Limit of Quantitation (LOQ) 0.03 ng/mL3 ng/mL1.5 ng/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]
Robustness HighModerateLowThe method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][3]

Experimental Protocols

Detailed methodologies for the new UPLC-MS/MS method and the comparative HPLC-UV and GC-ECD methods are provided below.

Novel UPLC-MS/MS Method
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase:

  • Gradient: Start with 95% A, hold for 0.5 min, ramp to 5% A over 3.5 min, hold for 1 min, return to initial conditions over 0.5 min, and equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) Negative.

  • MRM Transitions: this compound precursor ion > product ion (specific m/z values to be determined during method development).

HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm.[7]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v) with 0.1% phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.[8]

GC-ECD Method
  • Instrumentation: Agilent 7890B Gas Chromatograph with an Electron Capture Detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (splitless).

Visualizing the Validation Workflow and Method Comparison

The following diagrams illustrate the analytical method validation workflow and a comparative overview of the evaluated methods.

Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Define_Purpose Define Analytical Method's Purpose Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria Write_Protocol Write Validation Protocol Set_Criteria->Write_Protocol Specificity Specificity Write_Protocol->Specificity Analyze_Data Analyze Data Specificity->Analyze_Data Linearity Linearity Linearity->Analyze_Data Accuracy Accuracy Accuracy->Analyze_Data Precision Precision Precision->Analyze_Data LOD_LOQ LOD & LOQ LOD_LOQ->Analyze_Data Robustness Robustness Robustness->Analyze_Data Compare_Results Compare with Acceptance Criteria Analyze_Data->Compare_Results Validation_Report Generate Validation Report Compare_Results->Validation_Report

Figure 1. General workflow for analytical method validation. (Max Width: 760px)

Figure 2. Comparative overview of analytical methods. (Max Width: 760px)

Conclusion

The novel UPLC-MS/MS method demonstrates superior performance in terms of specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) for the detection of this compound when compared to the established HPLC-UV and GC-ECD methods. Its high specificity, due to the use of mass-to-charge ratio for detection, significantly reduces the likelihood of interference from matrix components. The lower limits of detection and quantitation make it particularly suitable for trace-level analysis in complex matrices. While HPLC-UV and GC-ECD remain viable techniques, the UPLC-MS/MS method offers significant advantages for researchers and scientists requiring highly accurate and sensitive quantification of this compound.

References

A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography for the Analysis of Bromoxynil Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fields of drug development and environmental analysis, the accurate and reliable quantification of the herbicide Bromoxynil (B128292) heptanoate (B1214049) is paramount. The two most prominent analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data, to assist in the selection of the most appropriate technique for specific analytical requirements.

This document outlines the performance characteristics of both GC and HPLC methods for Bromoxynil heptanoate analysis, presenting a detailed comparison of their key validation parameters. Experimental protocols for each technique are also provided to offer a comprehensive understanding of the methodologies.

Comparative Performance Data

The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes the quantitative data for GC and HPLC methods for the analysis of this compound and its related compounds, compiled from various validation studies.

Performance ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.005 mg/kg (ECD)[1]1.57 mg/L[2][3]
Limit of Quantification (LOQ) 0.2 mg/kg (MS)[1]5.22 mg/L[2][3]
Recovery 82.3 - 110.7%[1]99.53%[2][3]
Linearity (R²) Not explicitly stated in provided search results>0.99[2]
Precision (RSD) <14%[1]<2%[2]
Common Detectors Electron Capture Detector (ECD), Mass Spectrometry (MS)[1][3]UV-Visible Detector[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for both GC and HPLC analysis of this compound.

Gas Chromatography (GC) Method

GC is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation : A Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD) or a Mass Spectrometric (MS) detector is typically used. A suitable capillary column, such as one with a stationary phase like OV-101 or HP-5MS, is employed for separation.[3][5]

  • Sample Preparation : A one-step liquid-liquid extraction and partitioning is a common method for sample preparation from matrices like soil and corn.[1]

  • Chromatographic Conditions :

    • Column : OV-101[5] or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

    • Injector Temperature : 250°C.[3]

    • Oven Temperature Program : An initial temperature of 100°C, held for 1 minute, ramped to 270°C at 20°C/min, and held for 5 minutes.[3]

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[3]

    • Detector : ECD or MS.[1][3]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of compounds, including those that may be thermally labile.

  • Instrumentation : An HPLC system equipped with a UV-Visible detector is commonly used. A C18 analytical column is a popular choice for the stationary phase.[2][3][4]

  • Sample Preparation : Samples are typically dissolved in the mobile phase and filtered through a 0.45 µm membrane filter before injection.[2][6]

  • Chromatographic Conditions :

    • Column : C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3][4]

    • Mobile Phase : A mixture of methanol (B129727) and water, for example, in a 90:10 (v/v) ratio, is often used.[2][3][6]

    • Flow Rate : A typical flow rate is 1.5 mL/min.[3][4]

    • Injection Volume : 20 µL.[3]

    • Detection Wavelength : 230 nm.[3][4]

    • Column Temperature : Ambient.[3]

Method Comparison and Workflow

The decision between GC and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_validation Cross-Validation cluster_conclusion Conclusion Sample Sample Matrix (e.g., Formulation, Soil, Water) Extraction Extraction & Cleanup Sample->Extraction GC_Method GC Method (Volatile Compounds) Extraction->GC_Method HPLC_Method HPLC Method (Wide Applicability) Extraction->HPLC_Method GC_Separation Separation on Capillary Column GC_Method->GC_Separation GC_Detection Detection (ECD, MS) GC_Separation->GC_Detection Data_Analysis Data Analysis & Comparison GC_Detection->Data_Analysis HPLC_Separation Separation on C18 Column HPLC_Method->HPLC_Separation HPLC_Detection Detection (UV) HPLC_Separation->HPLC_Detection HPLC_Detection->Data_Analysis Performance_Metrics Performance Metrics (LOD, LOQ, Accuracy, Precision) Data_Analysis->Performance_Metrics Method_Selection Optimal Method Selection Performance_Metrics->Method_Selection

Caption: Workflow for the cross-validation of GC and HPLC methods for this compound analysis.

Both GC and HPLC are robust and reliable methods for the determination of this compound. The choice between the two techniques depends on the specific requirements of the analysis. GC often provides higher sensitivity for certain matrices, especially when coupled with an ECD.[1] On the other hand, HPLC is a versatile technique that can be readily applied to a wide range of matrices and is particularly advantageous for the analysis of potentially thermolabile compounds. Ultimately, factors such as the nature of the sample matrix, required sensitivity, available instrumentation, and throughput needs will guide the analytical chemist in selecting the most appropriate method for this compound analysis.

References

Comparing the environmental persistence of Bromoxynil heptanoate and Bromoxynil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the environmental persistence of Bromoxynil heptanoate (B1214049) and its active form, Bromoxynil. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the environmental fate of these herbicidal compounds.

Bromoxynil is a contact herbicide used for post-emergent control of annual broadleaf weeds.[1] It is often formulated as an ester, such as Bromoxynil heptanoate or octanoate (B1194180), which are rapidly converted to the active phenol (B47542) form, Bromoxynil, in the environment.[2][3] The environmental fate and persistence of this compound are considered to be very similar to that of Bromoxynil octanoate due to their chemical and physical similarities.[4][5]

Data Summary on Environmental Persistence

The persistence of a pesticide is often measured by its half-life (DT50), the time it takes for 50% of the initial amount to degrade. This section summarizes the available quantitative data for the half-lives of Bromoxynil esters (data for octanoate is used as a proxy for heptanoate) and Bromoxynil in soil and water under various degradation processes.

Compound Matrix Degradation Process Half-life (DT50) Citation
This compound/Octanoate WaterHydrolysis1.7 - 34.1 days (pH dependent)[2][4][5]
WaterPhotolysis2 - 4.6 days[4][5]
Water & SoilMicrobial Degradation12 hours - 3.7 days[4][5][6]
WaterAerobic Aquatic Metabolism< 12 hours[2]
Bromoxynil (Phenol) SoilAerobic Metabolism1 - 14 days (field dissipation)[3]
Soil4.12 days[4][5][6]
SoilApprox. 2 weeks[7]
Sandy SoilApprox. 10 days[8]
Clay SoilApprox. 14 days[8]
WaterPhotolysis (at 313 nm)< 30 minutes[9]
WaterHydrolysis1.7 days (pH 9) to 34.1 days (pH 5)[9]
Prairie Wetland Ponds9 - 17 days[4][5]

Degradation Pathways

Bromoxynil esters, like the heptanoate and octanoate, are not persistent in the environment. They undergo rapid hydrolysis to form the herbicidally active Bromoxynil.[2][10] The primary degradation pathway involves the cleavage of the ester bond, a reaction mediated by microbial esterase enzymes in the soil.[10]

Once formed, Bromoxynil degrades through several mechanisms, including microbial breakdown and photolysis.[11] In soil, the degradation of Bromoxynil can proceed through the hydrolysis of the nitrile group to form 3,5-dibromo-4-hydroxybenzamide (B1230806) and subsequently 3,5-dibromo-4-hydroxybenzoic acid.[12] Under certain anaerobic conditions, microorganisms like Desulfitobacterium chlororespirans can remove the bromine atoms from Bromoxynil and its metabolite 3,5-dibromo-4-hydroxybenzoic acid through reductive dehalogenation.[7][13] Ultimately, rapid aerobic and anaerobic conversion of Bromoxynil to carbon dioxide can occur.[4][5]

G cluster_0 Bromoxynil Esters This compound This compound Bromoxynil Bromoxynil This compound->Bromoxynil Rapid Hydrolysis (Microbial Esterases) Bromoxynil octanoate Bromoxynil octanoate Bromoxynil octanoate->Bromoxynil Rapid Hydrolysis (Microbial Esterases) 3,5-dibromo-4-hydroxybenzamide 3,5-dibromo-4-hydroxybenzamide Bromoxynil->3,5-dibromo-4-hydroxybenzamide Hydrolysis Reductive Dehalogenation Products Reductive Dehalogenation Products Bromoxynil->Reductive Dehalogenation Products Anaerobic Microbial Action 3,5-dibromo-4-hydroxybenzoic acid 3,5-dibromo-4-hydroxybenzoic acid 3,5-dibromo-4-hydroxybenzamide->3,5-dibromo-4-hydroxybenzoic acid Hydrolysis 3,5-dibromo-4-hydroxybenzoic acid->Reductive Dehalogenation Products Anaerobic Microbial Action CO2 CO2 3,5-dibromo-4-hydroxybenzoic acid->CO2 Further Degradation

Degradation pathway of Bromoxynil esters to Bromoxynil and its subsequent metabolites.

Experimental Protocols: Terrestrial Field Dissipation Study

Determining the environmental half-life of a pesticide under realistic conditions is achieved through terrestrial field dissipation studies.[14] The following protocol provides a generalized methodology for such a study.

1. Site Selection and Preparation:

  • Select a field site representative of typical agricultural use conditions.

  • Characterize the soil (type, organic matter content, pH, etc.) and climate of the location.

  • Establish replicate plots for treatment and control groups.

2. Pesticide Application:

  • Apply the pesticide to the test plots at a known, calibrated rate, simulating normal agricultural practice.

3. Soil Sampling:

  • Collect soil cores from treated and control plots at predetermined intervals (e.g., Day 0, 1, 3, 7, 14, 30, 60, etc.) after application.[15]

  • Section the soil cores into different depth segments (e.g., 0-15 cm, 15-30 cm) to assess leaching potential.

4. Sample Handling and Extraction:

  • Store samples frozen to prevent further degradation before analysis.

  • Homogenize the soil from each segment.

  • Extract the pesticide residues from a subsample of the soil using an appropriate solvent system.

5. Chemical Analysis:

  • Quantify the concentration of the parent compound and its major metabolites in the extracts using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[16]

6. Data Analysis and Half-life Calculation:

  • Convert residue concentrations to a mass per unit area basis for each soil segment and sum them for each sampling event.[15][17]

  • Plot the natural logarithm of the total residue concentration against time (Days After Final Treatment).

  • Perform a linear regression on the data. The dissipation rate constant (k) is the slope of the regression line.[17]

  • Calculate the half-life (DT50) using the first-order decay function: DT50 = -ln(0.5) / k.[17]

G A Site Selection & Characterization B Pesticide Application (Calibrated Rate) A->B C Soil Core Sampling (Time Intervals) B->C D Sample Processing (Sectioning, Storage, Extraction) C->D E Chemical Analysis (GC/HPLC) D->E F Data Analysis (Residue vs. Time) E->F G First-Order Kinetics Linear Regression F->G H Half-Life (DT50) Calculation G->H

Experimental workflow for a terrestrial field dissipation study to determine pesticide half-life.

References

A Comparative Analysis of Bromoxynil Heptanoate and Other Nitrile Herbicides for Efficacy in Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal efficacy of bromoxynil (B128292) heptanoate (B1214049), ioxynil (B1672095), and dichlobenil (B1670455), three prominent nitrile herbicides. This document synthesizes available experimental data to offer an objective performance comparison, outlines relevant experimental methodologies, and visualizes key biological pathways and workflows to aid in research and development.

Executive Summary

Bromoxynil heptanoate and ioxynil are post-emergence herbicides that function by inhibiting Photosystem II (PSII), leading to rapid chlorosis and necrosis in susceptible broadleaf weeds.[1] In contrast, dichlobenil is a pre-emergence herbicide that inhibits cellulose (B213188) biosynthesis, thereby affecting cell wall formation and preventing weed germination and root development.[2][3] While direct comparative studies providing quantitative efficacy data (GR50 or ED50 values) across all three herbicides under identical conditions are limited, this guide compiles available data on common weed species to facilitate a meaningful comparison for research purposes.

Data Presentation: Efficacy on Key Broadleaf Weeds

The following tables summarize the available efficacy data for this compound, ioxynil, and dichlobenil on common broadleaf weeds, Amaranthus retroflexus (Redroot Pigweed) and Chenopodium album (Common Lambsquarters). It is important to note that efficacy can vary based on factors such as weed growth stage, environmental conditions, and herbicide formulation.

Table 1: Comparative Efficacy (GR50/ED50) on Amaranthus retroflexus

HerbicideGR50/ED50 (g a.i./ha)Weed StageReference
Bromoxynil + MCPAED90: 725.71 (as a mixture)4-6 leaf stage[4]
IoxynilNot available-
DichlobenilNot available-

Note: Data for this compound alone was not available. The provided data is for a mixture of bromoxynil and MCPA.

Table 2: Comparative Efficacy (% Control) on Chenopodium album

HerbicideApplication Rate% ControlWeed StageReference
BromoxynilNot specifiedNot specified-
IoxynilNot specifiedEffective control notedNot specified[5]
DichlobenilNot specifiedNot specified-

Mechanism of Action

The distinct mechanisms of action of these herbicides are crucial for understanding their application and potential for resistance management.

This compound and Ioxynil: Photosystem II Inhibition

This compound and ioxynil are both inhibitors of photosynthesis at Photosystem II (PSII).[1] They bind to the D1 protein in the PSII complex, blocking electron transport.[6] This disruption leads to a cascade of events, including the formation of reactive oxygen species, which cause rapid lipid and protein membrane destruction, resulting in cellular leakage and plant death.[1]

PSII_Inhibition Light Light Energy PSII Photosystem II (PSII) (P680) Light->PSII Excites Pheo Pheophytin PSII->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB Site (D1 Protein) QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- ROS Reactive Oxygen Species (ROS) QB->ROS Leads to formation of Cyt_b6f Cytochrome b6f Complex PQ_Pool->Cyt_b6f Herbicide This compound Ioxynil Herbicide->QB Blocks e- transfer Damage Cell Membrane Damage ROS->Damage

Caption: Signaling pathway of Photosystem II inhibition by bromoxynil and ioxynil.

Dichlobenil: Cellulose Biosynthesis Inhibition

Dichlobenil disrupts cell wall formation by inhibiting cellulose biosynthesis.[2][3] This action is particularly effective against germinating seeds and developing roots, preventing their establishment.[2] The precise molecular target within the cellulose synthase complex is a subject of ongoing research.[7]

Cellulose_Inhibition Glucose UDP-Glucose CSC Cellulose Synthase Complex (CSC) Glucose->CSC Substrate Cellulose Cellulose Microfibrils CSC->Cellulose Synthesizes Inhibition Inhibition of Cell Wall Formation CSC->Inhibition CellWall Primary Cell Wall Cellulose->CellWall Incorporated into Dichlobenil Dichlobenil Dichlobenil->CSC Inhibits

Caption: Mechanism of cellulose biosynthesis inhibition by dichlobenil.

Experimental Protocols

The following sections describe generalized methodologies for conducting herbicide efficacy trials in a greenhouse setting. These protocols are based on established practices and can be adapted for specific research needs.[8][9]

Post-Emergence Herbicide Efficacy Trial

This protocol is suitable for evaluating the efficacy of post-emergence herbicides like this compound and ioxynil.

1. Plant Material and Growth Conditions:

  • Select a common weed species known to be susceptible to the test herbicides (e.g., Amaranthus retroflexus, Chenopodium album).
  • Sow seeds in pots filled with a standardized greenhouse potting mix.
  • Grow plants in a controlled greenhouse environment with appropriate temperature, humidity, and photoperiod for the selected weed species.
  • Thin seedlings to a uniform number per pot (e.g., 4-5 plants) to ensure consistent growth.

2. Herbicide Application:

  • Apply herbicides when weeds have reached the 2-4 true leaf stage for optimal susceptibility.[10]
  • Prepare a range of herbicide concentrations to establish a dose-response curve.
  • Use a calibrated laboratory sprayer to ensure uniform application.
  • Include an untreated control group for comparison.

3. Data Collection and Analysis:

  • Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no control, 100 = complete death).
  • At the final assessment, harvest the above-ground biomass of the surviving plants.
  • Dry the biomass to a constant weight.
  • Calculate the Growth Reduction (GR) for each treatment relative to the untreated control.
  • Determine the GR50 (the herbicide dose required to cause a 50% reduction in plant growth) using a suitable statistical model (e.g., log-logistic regression).

// Nodes A[label="Seed Sowing\n(e.g., Amaranthus retroflexus)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Greenhouse Growth\n(2-4 leaf stage)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Herbicide Application\n(Dose-Response)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Visual Assessment\n(7, 14, 21 DAT)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Biomass Harvest\n& Dry Weight", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Data Analysis\n(GR50 Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Experimental workflow for a post-emergence herbicide efficacy trial.

Conclusion

This compound and ioxynil are effective post-emergence nitrile herbicides that act by inhibiting Photosystem II, while dichlobenil is a pre-emergence nitrile herbicide that inhibits cellulose biosynthesis. The choice of herbicide depends on the target weed species, the crop, and the desired application timing (pre- or post-emergence). The provided experimental protocols offer a standardized framework for conducting comparative efficacy studies to generate robust and comparable quantitative data. Further research is needed to establish direct comparative efficacy data (GR50/ED50 values) for these herbicides across a broader range of weed species under standardized conditions to better inform weed management strategies and new herbicide development.

References

A Comparative Guide to Inter-Laboratory Analysis of Bromoxynil Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of common analytical methods used for the detection of Bromoxynil (B128292) and its derivatives. The data is derived from single-laboratory validation studies and serves as an indicator of the potential performance of these methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Citation
RP-HPLC-UVHerbicide Formulation1.57 mg/L5.22 mg/L99.53[1]
HPLC-DAD / HPLC-MS/MSSoil and MaizeNot SpecifiedNot SpecifiedNot Specified[2]
GCTechnical Grade & ECNot SpecifiedNot SpecifiedNot Specified[3]
HPLC, UV DetectionAir (collected on PTFE filter)0.6 µg per sample (Bromoxynil)Not Specified93 (Bromoxynil)[4]
HPLC, UV DetectionAir (collected on PTFE filter)0.3 µg per sample (Bromoxynil octanoate)Not Specified100 (Bromoxynil octanoate)[4]
HPLC with UV detectorMunicipal and Industrial WastewaterDependent on interferencesNot SpecifiedNot Specified[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods and validation studies.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for Herbicide Formulations

This method is suitable for the quantitative determination of Bromoxynil in commercial herbicide formulations.

  • Sample Preparation:

    • Accurately weigh a portion of the herbicide formulation sample.

    • Dissolve the sample in the mobile phase to achieve a theoretical concentration of 200 mg/L of Bromoxynil.[2]

    • Filter the solution through a 0.45 µm membrane filter prior to injection.[2]

  • Standard Solution Preparation:

    • Prepare a stock solution of 1000 mg/L of Bromoxynil by accurately weighing the analytical standard.[2][6]

    • Dissolve the standard in the mobile phase (Methanol:Water, 90:10 v/v).[2][6]

    • Prepare a working standard solution of 200 mg/L by diluting the stock solution with the mobile phase.[2][6]

  • Chromatographic Conditions:

    • Mobile Phase: Methanol:Water (90:10 v/v).[2]

    • Flow Rate: 1.5 mL/min.[2]

    • Column: C18 reverse phase (e.g., µ-Bondapack C18, 25 cm x 4.6 mm-ID).[4][6]

    • Detection Wavelength: 230 nm.[2][6]

    • Injection Volume: 20 µL.[2]

  • Quantification:

    • Identify the Bromoxynil peak by comparing its retention time with that of the analytical standard.

    • Calculate the concentration of Bromoxynil in the sample using a calibration curve generated from a series of standard solutions of varying concentrations.[1][6]

Gas Chromatography (GC) for Technical Grade and Emulsifiable Concentrates

This method is used for the identification and quantification of Bromoxynil heptanoate (B1214049) in technical grade material and emulsifiable concentrate formulations.[3]

  • Sample Preparation:

    • For technical grade material, ensure the sample is well-mixed, preferably by melting the bulk material given its low melting point.[3]

    • For emulsifiable concentrates, take a representative sample of at least 500 ml.[3]

    • Prepare a sample solution by accurately weighing the sample and dissolving it in acetone.

  • Internal Standard Solution:

    • Prepare an internal standard solution by dissolving a known amount of a suitable standard (e.g., Diphenyl phthalate) in acetone. The internal standard should not interfere with the Bromoxynil heptanoate peak.[3]

  • Calibration Solution:

    • Accurately weigh a known amount of this compound standard and the internal standard into a volumetric flask.

    • Dissolve and dilute to the mark with acetone.[3]

  • Chromatographic Conditions:

    • Column: OV-101 or equivalent.[3]

    • Carrier Gas: Nitrogen, Helium, or Argon.

    • Injector and Detector Temperatures: Optimized for the specific instrument and column.

    • Oven Temperature Program: Isothermal or programmed to achieve separation of this compound from impurities and the internal standard.

  • Quantification:

    • The determination is based on the ratio of the peak area of this compound to the peak area of the internal standard.[3]

    • Compare the relative retention time of the sample to that of the calibration solution for identity confirmation.[3]

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in an environmental or formulated sample.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Sampling Extraction Extraction (e.g., with Acetonitrile or Acetone) Sampling->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC_GC HPLC or GC System Filtration->HPLC_GC Detection UV or other Detector HPLC_GC->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound.

Signaling Pathway of Bromoxynil

Bromoxynil acts by inhibiting photosynthesis at Photosystem II. The following diagram illustrates this mechanism of action.

Photosystem II Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone e- Cytochrome_b6f Cytochrome b6f Complex Plastoquinone->Cytochrome_b6f e- Bromoxynil Bromoxynil Bromoxynil->PSII Inhibits (Binds to D1 protein) Electron_Flow Electron Flow

Caption: Mechanism of Bromoxynil as a Photosystem II inhibitor.

References

Navigating the Analytical Landscape: A Comparative Guide to the Validation of Bromoxynil Heptanoate Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical task of pesticide residue analysis, the validation of analytical methods is paramount to ensuring data accuracy and reliability. This guide provides a comprehensive comparison of analytical methodologies for the determination of Bromoxynil heptanoate (B1214049), a widely used herbicide. By presenting objective performance data from various validated methods and detailed experimental protocols, this document serves as a practical resource for laboratory method selection and implementation. Furthermore, it delves into the molecular interactions of Bromoxynil, offering a broader context for its analysis.

Comparative Analysis of Analytical Methods

The determination of Bromoxynil heptanoate residues is predominantly carried out using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or an Electron Capture Detector (ECD) are the most common approaches. The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.

Below is a summary of performance data from single-laboratory validation studies of various analytical techniques for Bromoxynil and its derivatives.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Citation
RP-HPLC-UVHerbicide Formulation1.57 mg/L5.22 mg/L99.53[2]
GC-ECDSoil, Corn-0.005 mg/kg82.3 - 110.7
GC-MSSoil, Corn-0.2 mg/kg82.3 - 110.7
HPLC-UVAir0.6 µ g/sample -93 (Bromoxynil)
HPLC-UVAir0.3 µ g/sample -100 (Bromoxynil octanoate)

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are outlines of commonly employed protocols for the analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the analysis of this compound in herbicide formulations and can be adapted for other matrices.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Visible detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Standards:

  • Preparation of Standard Solution:

    • Prepare a stock solution of 1000 mg/L of this compound by accurately weighing the CRM.

    • Dissolve the standard in the mobile phase (e.g., Methanol:Water, 90:10 v/v).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Preparation of Sample Solution (Herbicide Formulation):

    • Accurately weigh a portion of the herbicide formulation sample.

    • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm membrane filter before injection.[2]

  • Chromatographic Conditions:

    • Mobile Phase: Methanol:Water (90:10 v/v)[2]

    • Flow Rate: 1.5 mL/min[2]

    • Injection Volume: 20 µL[2]

    • Detection Wavelength: 230 nm[2]

    • Column Temperature: Ambient[2]

  • Quantification:

    • Identify the this compound peak by comparing the retention time with that of the analytical standard.

    • Calculate the concentration in the sample using the calibration curve generated from the standard solutions.

Gas Chromatography with Mass Spectrometry (GC-MS)

This method is highly selective and sensitive, making it suitable for the analysis of this compound residues in complex matrices like soil and food products.

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a Mass Spectrometric (MS) detector.

    • A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Reagents and Standards:

    • Pesticide residue grade solvents: acetone (B3395972), n-hexane, dichloromethane.

    • Certified Reference Material of this compound.

  • Sample Preparation (Soil):

    • Homogenize the soil sample.

    • Extract a sub-sample (e.g., 10 g) with a mixture of acetone and n-hexane (1:1, v/v) by shaking.

    • Centrifuge the mixture and collect the supernatant.

    • The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

    • Concentrate the final extract under a gentle stream of nitrogen before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Quantification:

    • Quantification is based on the peak area of a characteristic ion of this compound compared to a calibration curve prepared using the CRM.

Visualizing the Molecular Landscape

To provide a deeper understanding of Bromoxynil's biological activity, the following diagrams illustrate its mechanism of action and its impact on cellular signaling pathways.

G Mechanism of Action of Bromoxynil on Photosystem II cluster_0 Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- transfer QA QA (Plastoquinone) Pheo->QA e- transfer QB_site QB Binding Site on D1 Protein QA->QB_site e- transfer Plastoquinone Plastoquinone (PQ) QB_site->Plastoquinone PQ binds & accepts e- Bromoxynil Bromoxynil Bromoxynil->QB_site binds competitively, blocks PQ binding Light Light Energy Light->P680 excites G Signaling Pathways Affected by Bromoxynil Leading to Hepatic Toxicity cluster_TLR4 TLR4/MyD88 Pathway cluster_JAK_STAT JAK1/STAT3 Pathway cluster_NFkB NF-κB Pathway cluster_downstream Downstream Effects Bromoxynil Bromoxynil Exposure TLR4 TLR4 Bromoxynil->TLR4 JAK1 JAK1 Bromoxynil->JAK1 I_kB I-κB Bromoxynil->I_kB degradation MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NF_kB NF-κB TRAF6->NF_kB activation STAT3 STAT3 JAK1->STAT3 Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) STAT3->Inflammation I_kB->NF_kB inhibition NF_kB->Inflammation Apoptosis Apoptosis NF_kB->Apoptosis

References

Comparative metabolic profiling of Bromoxynil heptanoate in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic fate of the herbicide Bromoxynil (B128292) heptanoate (B1214049) across different plant species reveals the biochemical intricacies that distinguish tolerant crops from susceptible weeds. This guide provides a comparative analysis of its metabolic profiling, supported by experimental data and detailed methodologies, for researchers, scientists, and professionals in drug development.

Bromoxynil heptanoate, a post-emergence herbicide, is valued for its selective control of broadleaf weeds in cereal crops. Its efficacy and selectivity are largely determined by the plant's ability to metabolize the active compound. Upon absorption, this compound is rapidly hydrolyzed to its active form, bromoxynil. The subsequent detoxification of bromoxynil is a critical factor in a plant's tolerance.

Comparative Metabolic Profiling: Tolerant vs. Susceptible Species

The primary mechanism of selectivity for bromoxynil lies in the differential rates of its degradation between tolerant and susceptible plants. Tolerant species, such as winter wheat (Triticum aestivum), are adept at rapidly metabolizing bromoxynil into non-toxic compounds, while susceptible species, like coast fiddleneck (Amsinckia intermedia), do so at a much slower rate.

A foundational study using radiolabeled 14C-bromoxynil demonstrated that while the herbicide is more mobile in the susceptible coast fiddleneck, the tolerant winter wheat exhibits a significantly higher rate of complete degradation, as evidenced by the greater evolution of 14CO2[1]. This suggests that tolerant plants possess more efficient detoxification pathways.

The principal metabolic pathway for bromoxynil in plants involves a multi-phase detoxification process.

Phase I: Modification The initial step is the hydrolysis of this compound to the active ingredient, bromoxynil. This is followed by further modifications, primarily the conversion of the nitrile group to a carboxylic acid, forming 3,5-dibromo-4-hydroxybenzoic acid (DBHA).

Phase II: Conjugation The modified metabolites are then conjugated with endogenous molecules such as sugars (glycosylation) or glutathione (B108866) to increase their water solubility and reduce their toxicity.

Phase III: Sequestration Finally, these conjugated metabolites are transported and sequestered into vacuoles or incorporated into the cell wall, effectively removing them from metabolically active regions of the cell.

While the fundamental pathways are similar across species, the efficiency and rate of these reactions are markedly different.

MetaboliteTolerant Species (e.g., Winter Wheat)Susceptible Species (e.g., Coast Fiddleneck)Primary Metabolic Process
This compound Rapidly hydrolyzedRapidly hydrolyzedEster Hydrolysis
Bromoxynil Rapidly metabolized and degradedPersists for a longer durationDetoxification (e.g., conversion to DBHA)
3,5-dibromo-4-hydroxybenzoic acid (DBHA) Formed and subsequently conjugatedSlower formation and accumulation of BromoxynilNitrile Hydrolysis
Conjugated Metabolites High levels of conjugated formsLower levels of conjugated formsGlycosylation, Glutathione Conjugation
14CO2 (from 14C-bromoxynil) Significant evolutionMinimal evolutionComplete degradation/mineralization

Experimental Protocols

1. Plant Material and Growth Conditions:

  • Tolerant (e.g., Triticum aestivum) and susceptible (e.g., Amsinckia intermedia) plant species are grown from seed in a controlled environment (greenhouse or growth chamber) with standardized soil, temperature, humidity, and photoperiod.

  • Plants are typically treated at the 3-4 leaf stage.

2. Herbicide Application:

  • A solution of this compound, often radiolabeled (e.g., with 14C), is applied to the leaves of the plants at a known concentration and volume.

3. Sample Collection and Extraction:

  • Plant tissues (leaves, stems, roots) are harvested at various time points after treatment (e.g., 6, 24, 48, 72 hours).

  • Samples are immediately frozen in liquid nitrogen to quench metabolic activity.

  • Metabolites are extracted using a suitable solvent system, such as a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of acid to improve the stability of the analytes.

4. Metabolite Analysis (LC-MS/MS):

  • The extracted samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Chromatography: A reversed-phase C18 column is commonly used to separate the parent compound and its metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and acetonitrile (both often containing a small amount of formic acid to aid ionization) is employed.

  • Mass Spectrometry: A mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used for the detection and quantification of bromoxynil and its acidic metabolites. Multiple Reaction Monitoring (MRM) is employed for targeted quantification, using specific precursor-to-product ion transitions for each analyte.

5. Data Analysis:

  • The concentration of the parent herbicide and its metabolites in different plant tissues at various time points is determined by comparing the peak areas to those of known analytical standards.

  • The rate of metabolism is calculated based on the disappearance of the parent compound and the appearance of its metabolites over time.

Visualizing the Metabolic Pathway and Experimental Workflow

Bromoxynil_Metabolism cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration cluster_degradation Complete Degradation Bromoxynil_Heptanoate Bromoxynil heptanoate Bromoxynil Bromoxynil Bromoxynil_Heptanoate->Bromoxynil Ester Hydrolysis DBHA 3,5-dibromo-4- hydroxybenzoic acid (DBHA) Bromoxynil->DBHA Nitrile Hydrolysis CO2 CO2 Bromoxynil->CO2 Mineralization (Higher in tolerant species) Conjugates Sugar & Glutathione Conjugates DBHA->Conjugates Glycosylation, Glutathione Conjugation Sequestration Vacuolar Sequestration & Cell Wall Binding Conjugates->Sequestration

Caption: Metabolic pathway of this compound in plants.

Experimental_Workflow Plant_Growth Plant Growth (Tolerant & Susceptible Species) Herbicide_Application This compound Application Plant_Growth->Herbicide_Application Sample_Harvesting Time-course Sample Harvesting Herbicide_Application->Sample_Harvesting Metabolite_Extraction Metabolite Extraction Sample_Harvesting->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis & Comparison LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for comparative metabolic profiling.

References

Assessing the Selectivity of Bromoxynil Heptanoate Against Various Broadleaf Weeds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Bromoxynil heptanoate (B1214049) against various broadleaf weeds, with a focus on its selectivity. The information is supported by experimental data from various studies, offering an objective assessment alongside other common herbicide alternatives.

Performance Data

The efficacy of Bromoxynil, often in combination with other active ingredients, has been evaluated against a range of broadleaf weeds in numerous field trials. The following tables summarize the available quantitative data, comparing the performance of Bromoxynil-containing herbicides with other common post-emergence herbicides.

Table 1: Efficacy of Bromoxynil and Alternative Herbicides on Select Broadleaf Weeds in Wheat

HerbicideActive Ingredient(s)Application RateHenbit (Lamium amplexicaule) % ControlCommon Chickweed (Stellaria media) % ControlSource(s)
Buctril®Bromoxynil1.5 pt/AUp to 68%<50%[1]
Clarity®Dicamba (B1670444)4 oz/A<58%Up to 58%[1]
2,4-D Amine2,4-D1 pt/A30 - 73%13 - 48%[1]
Harmony® ExtraThifensulfuron + Tribenuron0.5 oz/AGood to ExcellentGood to Excellent[1]
Sencor®Metribuzin4 oz/AGood to ExcellentGood to Excellent[1]

Table 2: Efficacy of Bromoxynil + MCPA and Alternative Herbicides against Parthenium hysterophorus

HerbicideActive Ingredient(s)Growth StageMortality % (4 Weeks After Spray)Source(s)
Buctril Super 60 ECBromoxynil + MCPARosette94%
Bolted76%
Flowering89%
Vantage 48 SLGlyphosateRosette96%
Bolted86%
Flowering100%
Stomp 455 CSPendimethalinRosette-
Bolted-
Flowering80%
Logran Extra 750 WGTriasulfuron + TerbutrynRosette-
Bolted-
Flowering61%

Note: The data presented is a synthesis from multiple studies and locations. Efficacy can vary depending on environmental conditions, weed size, and application timing.

Experimental Protocols

To ensure the reliability and reproducibility of herbicide efficacy studies, standardized experimental protocols are crucial. The following is a detailed methodology for a typical post-emergence herbicide field trial, based on common practices in the cited research.

1. Experimental Design and Setup

  • Design: A randomized complete block design (RCBD) is commonly used to account for field variability.[1]

  • Plot Size: A typical plot size is at least 10 square meters to allow for accurate application and assessment while minimizing edge effects.

  • Replications: Each treatment is replicated at least three to four times to ensure statistical validity.[1]

  • Treatments:

    • Test Product: Bromoxynil heptanoate at various application rates.

    • Reference Products: Commercial standards such as 2,4-D amine, MCPA amine, and dicamba at their recommended rates.

    • Untreated Control: A plot that receives no herbicide application to serve as a baseline for weed pressure and crop health.[2]

    • Weed-Free Control: A plot kept weed-free by hand-weeding to determine the crop's maximum yield potential without weed competition.[3]

  • Crop and Weed Species: The trial is conducted in a field with a uniform stand of the desired crop (e.g., spring wheat) and a natural, uniform infestation of the target broadleaf weed species.

2. Herbicide Application

  • Timing: Herbicides are applied post-emergence when the crop is at a tolerant stage (e.g., 2-4 leaf stage for wheat) and the weeds are young and actively growing (e.g., 2-4 leaf stage).[4]

  • Equipment: A calibrated backpack or plot sprayer with a boom and flat-fan nozzles is used to ensure uniform application at a specified spray volume (e.g., 20 gallons per acre) and pressure.[1]

  • Environmental Conditions: Application is carried out under favorable weather conditions (e.g., low wind speed, moderate temperature, and no rain expected for several hours) to maximize efficacy and minimize drift.

3. Data Collection and Assessment

  • Visual Weed Control Ratings: Weed control is visually assessed at set intervals after application (e.g., 7, 14, 28, and 56 days after treatment). A 0-100% rating scale is commonly used, where 0% represents no control and 100% represents complete weed death.[3][5]

  • Crop Phytotoxicity Ratings: Crop injury is visually assessed using a similar 0-100% scale, where 0% indicates no injury and 100% indicates complete crop death. Symptoms such as stunting, chlorosis, and necrosis are recorded.[2][3]

  • Weed Biomass: At a specified time after application, weeds from a designated area within each plot are collected, dried, and weighed to determine the reduction in biomass compared to the untreated control.

  • Crop Yield: At the end of the growing season, the crop from each plot is harvested, and the yield is measured to assess the impact of the herbicide treatments.[1]

4. Statistical Analysis

  • The collected data (visual ratings, biomass, and yield) are subjected to Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.[6][7]

  • If the ANOVA indicates significant differences, a mean separation test (e.g., Fisher's LSD or Tukey's HSD) is used to compare the individual treatment means.[6]

Visualizations

The following diagrams illustrate the key processes involved in assessing the selectivity of this compound.

experimental_workflow cluster_planning 1. Trial Planning cluster_execution 2. Field Execution cluster_data 3. Data Collection cluster_analysis 4. Analysis & Conclusion A Define Objectives B Select Site & Crop A->B C Choose Treatments (Bromoxynil, Alternatives, Controls) B->C D Experimental Design (RCBD) C->D E Plot Establishment D->E F Herbicide Application (Post-emergence) E->F G Visual Weed Control Rating F->G H Crop Phytotoxicity Rating F->H I Weed Biomass Measurement G->I J Crop Yield Measurement H->J K Statistical Analysis (ANOVA) J->K L Mean Separation Test K->L M Assess Selectivity & Efficacy L->M

Caption: Experimental workflow for assessing herbicide selectivity.

mode_of_action cluster_herbicide Herbicide Action cluster_plant Plant Physiological Response A This compound (Applied to Broadleaf Weed) B Inhibition of Photosystem II in Chloroplasts A->B Contact Action C Disruption of Electron Transport Chain B->C D Inhibition of ATP Production C->D E Cellular Damage & Membrane Disruption D->E F Weed Death E->F

Caption: Simplified mode of action of Bromoxynil.

References

Unraveling the Fate of Bromoxynil Heptanoate: A Comparative Study of Aerobic and Anaerobic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the environmental degradation of the herbicide Bromoxynil (B128292) heptanoate (B1214049) reveals distinct pathways and timelines under aerobic and anaerobic soil conditions. While both environments support its breakdown, the mechanisms and resulting byproducts differ significantly, influencing its environmental persistence and potential impact.

Bromoxynil heptanoate, a widely used herbicide for broadleaf weed control, rapidly transforms in the soil to its active form, bromoxynil. The subsequent degradation of bromoxynil is heavily dependent on the presence or absence of oxygen, leading to two distinct metabolic fates. Generally, aerobic degradation is a faster process for many organic compounds; however, for halogenated molecules like bromoxynil, anaerobic pathways can also be highly effective.

Under aerobic conditions, the degradation of bromoxynil is primarily initiated by the microbial enzyme nitrile hydratase. This process involves the hydration of the nitrile group on the bromoxynil molecule. In contrast, anaerobic degradation proceeds through a mechanism of reductive dehalogenation, where bromine atoms are sequentially removed from the aromatic ring.

Quantitative Comparison of Degradation

ParameterAerobic ConditionsAnaerobic ConditionsSource
Half-life (DT50) of Bromoxynil in soil 4.12 - 7 daysReported as >99% degradation in 32 days in one study[1][2]
Primary Degradation Pathway Nitrile group hydration/hydroxylationReductive dehalogenation[3]
Key Initial Metabolites 3,5-Dibromo-4-hydroxybenzamide, 3,5-Dibromo-4-hydroxybenzoic acidBromocynophenol, Cyanophenol[4][5]
Dominant Microbial Phyla Stenotrophomonas, Pseudomonas, Chryseobacterium, Achromobacter, Azospirillum, ArcticibacterProteobacteria, Firmicutes (specifically Dethiosulfatibacter)[3]

Note: The quantitative data presented is a synthesis from multiple sources and may not be directly comparable due to variations in experimental conditions such as soil type, temperature, and moisture.

Experimental Protocols for Comparative Degradation Analysis

To conduct a direct comparative study of this compound degradation, a standardized experimental protocol based on the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" is recommended.[6][7][8][9][10]

1. Soil Preparation and Characterization:

  • Select a representative agricultural soil and characterize its physicochemical properties (pH, organic carbon content, texture, microbial biomass).

  • Sieve the soil to a uniform particle size (e.g., <2 mm) and adjust the moisture content to a specified level (e.g., 50-60% of maximum water holding capacity).

2. Application of Test Substance:

  • Prepare a stock solution of this compound. For metabolite tracking, it is advantageous to use a 14C-labeled compound.

  • Apply the test substance to the soil samples at a concentration relevant to typical agricultural application rates.

3. Incubation Conditions:

  • Aerobic Setup:

    • Place the treated soil in flow-through flasks or biometers that allow for a continuous supply of humidified, carbon dioxide-free air.

    • Trap evolved CO2 in an alkaline solution (e.g., potassium hydroxide) to measure mineralization.

    • Incubate in the dark at a constant temperature (e.g., 20-25°C).

  • Anaerobic Setup:

    • Pre-incubate the soil under anaerobic conditions by flooding with deionized water and purging with an inert gas (e.g., nitrogen or argon) for a period (e.g., 30 days) to establish reducing conditions.

    • After the pre-incubation, apply the test substance to the anaerobic soil.

    • Seal the incubation vessels and maintain them in an anaerobic chamber or under a continuous stream of inert gas.

    • Incubate in the dark at a constant temperature.

4. Sampling and Analysis:

  • Collect soil samples from both aerobic and anaerobic systems at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).

  • Analyze the extracts for the concentration of this compound and its degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13]

  • Quantify the trapped 14CO2 using liquid scintillation counting to determine the extent of mineralization.

5. Data Analysis:

  • Calculate the dissipation half-life (DT50) of this compound under both aerobic and anaerobic conditions using first-order kinetics.

  • Identify and quantify the major metabolites formed in each condition over time.

  • Construct a mass balance to account for the distribution of the applied radioactivity in the parent compound, metabolites, mineralized CO2, and soil-bound residues.

Visualizing the Degradation Pathways and Experimental Workflow

To better illustrate the complex processes involved, the following diagrams outline the degradation pathways and the experimental workflow.

G cluster_0 Aerobic Degradation cluster_1 Anaerobic Degradation A This compound B Bromoxynil A->B Hydrolysis C 3,5-Dibromo-4- hydroxybenzamide B->C Nitrile Hydratase D 3,5-Dibromo-4- hydroxybenzoic acid C->D Amidase E Ring Cleavage Products D->E Hydroxylation & Debromination F CO2 + H2O E->F Mineralization G This compound H Bromoxynil G->H Hydrolysis I Bromocynophenol H->I Reductive Debromination J Cyanophenol I->J Reductive Debromination K Further Degradation J->K

Caption: Comparative degradation pathways of this compound.

G cluster_workflow Experimental Workflow cluster_incubation Incubation prep Soil Preparation & Characterization app Application of This compound prep->app aerobic Aerobic Conditions (Flow-through system) app->aerobic anaerobic Anaerobic Conditions (Flooded & N2 purged) app->anaerobic sampling Time-course Sampling aerobic->sampling anaerobic->sampling extraction Solvent Extraction sampling->extraction analysis HPLC / GC-MS Analysis extraction->analysis data Data Analysis (DT50, Metabolites) analysis->data

Caption: Experimental workflow for comparative degradation study.

References

Unraveling the Toxicological Profile of Bromoxynil Esters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of Bromoxynil and its ester derivatives—octanoate (B1194180), heptanoate, and butyrate—reveals a toxicological equivalence rooted in their rapid metabolic conversion to the parent phenol (B47542). This guide provides a detailed comparison of their toxicological profiles, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Bromoxynil, a widely used nitrile herbicide, and its ester forms are considered to be toxicologically equivalent on a molar basis.[1] This is primarily due to the rapid hydrolysis of the esters to the active form, Bromoxynil phenol, within mammalian systems and the environment.[1][2][3] Consequently, toxicological assessments and regulatory decisions for the esters often rely on the extensive data available for Bromoxynil phenol.[1][3][4][5][6] The primary target organ for Bromoxynil toxicity following repeated exposure is the liver.[1][3][4]

Comparative Acute Toxicity

The acute toxicity of Bromoxynil and its esters varies across different species and routes of exposure. The following tables summarize the available quantitative data for key animal models.

Table 1: Acute Oral Toxicity (LD50)

ChemicalSpeciesLD50 (mg/kg bw)Reference
BromoxynilRat81-440[4]
Mouse100-245[4]
Rabbit260-2,000[4]
Guinea Pig63[4]
Bobwhite Quail193[7]
Mallard Duck--
Bromoxynil octanoateRat (male)400[7]
Rat (female)238[7]
Bobwhite Quail148[7]
Mallard Duck2050[7]
Bromoxynil heptanoateBobwhite Quail359[7]

Table 2: Acute Dermal Toxicity (LD50)

ChemicalSpeciesLD50 (mg/kg bw)Reference
BromoxynilRabbit>2,000[4]
Bromoxynil octanoate---

Table 3: Acute Inhalation Toxicity (LC50)

ChemicalSpeciesLC50 (mg/L)Reference
BromoxynilRat (male)0.269[4]
Rat (female)0.150[4]

Table 4: Aquatic Toxicity (LC50/EC50)

ChemicalSpecies96-hour LC50 (mg/L)Reference
BromoxynilRainbow Trout2.0[8]
Bluegill Sunfish4.0[8]
Harlequin Fish5.0[9]
Goldfish0.46[9]
Catfish0.063[9]
Bromoxynil octanoateRainbow Trout0.05 - 0.1[7]
Bluegill Sunfish0.053[7]
Daphnia magna (48-hr EC50)0.11[8]

Mechanism of Action and Metabolic Fate

The primary mechanism of toxicity for Bromoxynil is the uncoupling of oxidative phosphorylation in mitochondria.[10] This disruption of cellular energy production leads to the observed toxic effects.

The toxicological equivalence of Bromoxynil esters is underpinned by their shared metabolic pathway. In mammals, esters like Bromoxynil octanoate are rapidly and completely converted to Bromoxynil phenol.[10] The phenol is then excreted in the urine, either unchanged or as conjugates.[10] This rapid conversion means that the systemic exposure is predominantly to the phenol form, regardless of which ester was initially administered.

cluster_mammal Mammalian System Bromoxynil_Esters Bromoxynil Esters (Octanoate, Heptanoate, etc.) Bromoxynil_Phenol Bromoxynil Phenol (Active Form) Bromoxynil_Esters->Bromoxynil_Phenol Rapid Hydrolysis Conjugates Conjugated Bromoxynil Phenol Bromoxynil_Phenol->Conjugates Metabolism Excretion Excretion (Urine) Bromoxynil_Phenol->Excretion Conjugates->Excretion

Metabolic conversion of Bromoxynil esters to the active phenol form in mammals.

Key Experimental Protocols

The determination of toxicological equivalence relies on standardized and reproducible experimental protocols. Below are outlines of the methodologies for key toxicity studies.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)
  • Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

  • Test Animals: Typically, a small number of female rats are used sequentially.

  • Procedure:

    • A single animal is dosed at a starting level.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

    • This process is continued until a specified number of reversals in outcome (survival/death) are observed.

    • The LD50 is calculated from the pattern of outcomes using a maximum likelihood method.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing. A gross necropsy is performed on all animals.

Developmental Toxicity Study
  • Objective: To assess the potential of a substance to cause adverse effects on the developing embryo or fetus.

  • Test Animals: Pregnant rats or rabbits are typically used.

  • Procedure:

    • The test substance is administered daily to the maternal animals during the period of major organogenesis.

    • Dams are observed for clinical signs of toxicity, body weight, and food consumption.

    • Shortly before expected delivery, the dams are euthanized, and the uterine contents are examined.

    • The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.

    • Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Endpoints: Maternal toxicity, embryofetal lethality, and fetal malformations and variations are the primary endpoints. Developmental effects, such as the observation of supernumerary ribs, have been noted for Bromoxynil.[3][11]

Start Start: Pregnant Dams Dosing Daily Dosing during Organogenesis Start->Dosing Maternal_Observation Maternal Observation (Clinical Signs, Weight, Food Intake) Dosing->Maternal_Observation Euthanasia Euthanasia Before Term Maternal_Observation->Euthanasia Uterine_Exam Uterine Examination (Implants, Resorptions, etc.) Euthanasia->Uterine_Exam Fetal_Exam Fetal Examination (External, Visceral, Skeletal) Uterine_Exam->Fetal_Exam Data_Analysis Data Analysis (Maternal & Developmental Endpoints) Fetal_Exam->Data_Analysis

Workflow for a typical developmental toxicity study.

Conclusion

The available scientific evidence strongly supports the toxicological equivalence of Bromoxynil esters (octanoate, heptanoate, and butyrate) with Bromoxynil phenol. This equivalence is driven by the rapid metabolic conversion of the esters to the phenol, which is the primary active and toxic moiety. While the acute toxicity values may show some variation between the esters and the phenol form, particularly in aquatic organisms, the overall toxicological profile in mammals is considered consistent. For risk assessment purposes, data from studies on Bromoxynil phenol and Bromoxynil octanoate are often used as a surrogate for other esters. This approach is deemed protective of human health and the environment.

References

Safety Operating Guide

Proper Disposal of Bromoxynil Heptanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of bromoxynil (B128292) heptanoate (B1214049) is critical for protecting personnel and the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage bromoxynil heptanoate waste, adhering to stringent safety and regulatory standards.

This compound is a toxic compound, harmful if swallowed or inhaled, and can provoke allergic skin reactions.[1][2] Furthermore, it poses a significant threat to aquatic ecosystems, with long-lasting adverse effects.[1][2] Therefore, improper disposal is not only a regulatory violation but also a serious environmental hazard.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[3] Appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent exposure.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Tightly fitting safety goggles or a face shield
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator if inhalation risk is high
Protective Clothing Impervious clothing, such as a lab coat or chemical-resistant suit

This data is synthesized from multiple safety data sheets to provide a comprehensive recommendation.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment.[1][2][4] Under no circumstances should it be discharged into sewers, drains, or water systems.[1][2]

  • Segregation and Collection:

    • Collect all this compound waste, including surplus and non-recyclable solutions, in a designated, properly labeled, and sealed container.

    • For spills, absorb the material with an inert substance like sand, sawdust, or a universal binder.[4][5][6] Place the absorbed material into a suitable, closed container for disposal.[3][7]

  • Licensed Waste Disposal:

    • The recommended method for the final disposal of this compound is to engage a licensed professional waste disposal service.[3][7] These companies are equipped to handle and treat hazardous chemical waste in accordance with regulations.

    • Alternatively, the material can be sent to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[1]

  • Contaminated Packaging Disposal:

    • Empty containers that held this compound must be decontaminated before disposal.

    • Triple rinse the container with a suitable solvent.[5][8] The rinsate should be collected and treated as hazardous waste, ideally by adding it to a sprayer for its intended application if applicable.[5]

    • After thorough rinsing, puncture the container to prevent reuse.[5]

    • The decontaminated and punctured container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, as permitted by local regulations.[1][5]

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

BromoxynilDisposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe packaging Contaminated Packaging start->packaging segregate Segregate and Collect in Labeled Container ppe->segregate is_spill Is it a Spill? segregate->is_spill absorb Absorb with Inert Material is_spill->absorb Yes licensed_disposal Contact Licensed Waste Disposal Service is_spill->licensed_disposal No absorb->licensed_disposal incineration Controlled Incineration with Flue Gas Scrubbing licensed_disposal->incineration end Proper Disposal Complete incineration->end triple_rinse Triple Rinse Container packaging->triple_rinse puncture Puncture Container to Prevent Reuse triple_rinse->puncture recycle_landfill Recycle, Recondition, or Dispose in Sanitary Landfill puncture->recycle_landfill recycle_landfill->end

This compound Disposal Workflow

Disclaimer: This information is intended for guidance and is based on publicly available safety data. Always consult your institution's specific safety protocols and local regulations before handling or disposing of any hazardous materials.

References

Comprehensive Safety and Handling Guide for Bromoxynil Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Bromoxynil heptanoate (B1214049). The following procedural steps and data are critical for ensuring laboratory safety and proper disposal.

Bromoxynil heptanoate is a chemical that requires careful handling due to its potential health and environmental hazards. It is harmful if swallowed or inhaled, may cause an allergic skin reaction, and is suspected of damaging an unborn child.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][3][4] Adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are the primary defense against exposure. The required equipment varies based on the handling task.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Footwear
Routine Handling & Preparation Tightly fitting safety goggles with side-shields (NIOSH or EN 166 approved).[1][2]Chemical-resistant, unlined, elbow-length gloves (e.g., nitrile, butyl, neoprene).[5][6]Laboratory coat or impervious clothing.[1][2]Use in a well-ventilated area or fume hood.[1][2][5] A P95 (US) or P1 (EU) respirator may be considered for nuisance dust.[5]Closed-toe shoes.
Mixing, Loading, or Transferring Chemical goggles and a face shield.[6][7]Chemical-resistant, unlined, elbow-length gloves.[6]Chemical-resistant apron over impervious clothing or coveralls.[1][6]A full-face respirator with appropriate cartridges (e.g., OV/AG/P99 US or ABEK-P2 EU) is recommended if vapors or dust are generated.[1][5]Chemical-resistant boots.[7]
Accidental Spill Cleanup Full-face shield over chemical goggles.[6][7]Chemical-resistant, unlined, elbow-length gloves.[6]Full protective, impervious clothing or coveralls.[1][3]Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on spill size.[3][5]Chemical-resistant boots.[7]
Firefighting Self-contained breathing apparatus (SCBA) with a full facepiece.[5]Chemical-resistant gloves.[5]Full protective, fire/flame resistant clothing.[1][3]Self-contained breathing apparatus (SCBA).[3][5]Chemical-resistant boots.[7]

Operational and Disposal Plans

Follow these step-by-step procedures for safe handling, storage, and disposal.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Pre-Handling:

    • Obtain and read all safety instructions and the Safety Data Sheet (SDS) before use.[1][3]

    • Ensure a well-ventilated area, such as a laboratory fume hood, is operational.[2][5]

    • Verify that an eyewash station and safety shower are accessible and functional.[8]

    • Check all PPE for integrity (no holes, tears, or defects) before donning.[7]

  • Handling and Use:

    • Avoid all direct contact with skin and eyes.[2][5]

    • Do not breathe in dust, fumes, or vapors.[1][3]

    • Weigh and transfer the material in a fume hood or ventilated enclosure to minimize dust or vapor generation.

    • Do not eat, drink, or smoke in the handling area.[1][3][8]

    • Use spark-proof tools if there is a risk of ignition.[1]

  • Storage:

    • Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[3][5][9]

    • Store locked up and away from incompatible materials like strong oxidizing agents.[1][2]

    • Keep the container away from heat, open flames, or other sources of ignition.[4][9]

  • Post-Handling Decontamination:

    • Wash hands and any exposed skin thoroughly with soap and water after handling and before breaks.[1][5][8]

    • Remove contaminated PPE using proper technique (e.g., wash gloves before removing) to avoid skin contact.[5]

    • Contaminated work clothing should not be allowed out of the laboratory and must be decontaminated or disposed of as hazardous waste.[1][3] Launder contaminated clothing separately from other items before reuse.[3]

Emergency and First Aid Procedures

Immediate action is crucial in the event of an exposure.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[1][3][5][9]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for 15-20 minutes. Get medical help if skin irritation or a rash occurs.[1][3][5][9]
Eye Contact Hold the eye open and rinse slowly and gently with water for at least 15-20 minutes. If present, remove contact lenses after the first 5 minutes, then continue rinsing. Seek immediate medical attention.[1][5][9]
Ingestion Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if they are able to swallow. Do not induce vomiting unless instructed by medical personnel. Never give anything by mouth to an unconscious person.[1][2][4][9]
Accidental Release and Spill Response
  • Immediate Actions:

    • Evacuate all non-essential personnel from the spill area.[5]

    • Ensure adequate ventilation and extinguish all ignition sources.[5][8]

    • Don the appropriate PPE for spill cleanup as detailed in the table above.[3][8]

  • Containment and Cleanup:

    • Prevent the spill from entering drains or waterways.[1][2][5][8]

    • For liquid spills, use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[8][10] For solid spills, sweep up carefully to avoid creating dust.[5]

    • Collect the absorbed material and spilled substance using spark-proof tools and place it into a suitable, closed, and labeled container for hazardous waste disposal.[1][5]

  • Decontamination:

    • Wash the spill site with water and a suitable detergent, then mop up and collect the cleaning water for disposal as hazardous waste.[4]

    • Remove and decontaminate all protective clothing and equipment or dispose of it as hazardous waste.[3][4]

Disposal Plan
  • Chemical Waste: All surplus and non-recyclable this compound must be treated as hazardous waste. Contact a licensed professional waste disposal service.[2][5] Disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated Materials: Dispose of contaminated packaging, PPE, and cleanup materials as unused product in accordance with local, state, and federal regulations.[1][5] Do not reuse empty containers.[3]

Mandatory Visualization

The following workflow diagram illustrates the key procedural steps for safely handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep1 Review SDS & Protocols prep2 Verify Ventilation (Fume Hood) prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 handle1 Weigh & Transfer in Fume Hood prep3->handle1 handle2 Conduct Experiment handle1->handle2 post1 Store Chemical Properly handle2->post1 emergency Spill / Exposure handle2->emergency post2 Decontaminate Work Area post1->post2 post3 Doff & Decontaminate PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 disp1 Segregate Hazardous Waste (Chemical & Contaminated Materials) post4->disp1 disp2 Label & Store Waste Securely disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3 first_aid Administer First Aid & Seek Medical Attention emergency->first_aid spill_response Execute Spill Response Plan emergency->spill_response

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.